molecular formula C13H12ClNO2 B1519939 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride CAS No. 41567-82-2

4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride

Cat. No.: B1519939
CAS No.: 41567-82-2
M. Wt: 249.69 g/mol
InChI Key: DAIGQGYKNCXWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C13H12ClNO2 and its molecular weight is 249.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-aminophenyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2.ClH/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16;/h1-8H,14H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIGQGYKNCXWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657382
Record name 4'-Amino[1,1'-biphenyl]-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41567-82-2
Record name 4'-Amino[1,1'-biphenyl]-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride CAS number 41567-82-2

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide on 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride (CAS Number: 41567-82-2)

Aimed at researchers, scientists, and professionals in drug development, this guide offers a comprehensive overview of this compound, detailing its chemical characteristics, synthesis, and diverse applications.

Core Compound Identity and Physicochemical Properties

This compound is a biphenyl derivative that has garnered significant interest for its potential biological activities.[1] The parent compound, 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid, is identified by the CAS number 5730-78-9.[1] The hydrochloride salt form, with CAS number 41567-82-2, offers improved solubility and stability, making it more suitable for a range of chemical applications.[1]

Key Physicochemical Data:

PropertyValue
Molecular Formula C₁₃H₁₂ClNO₂
Molecular Weight 249.69 g/mol
Appearance White to off-white solid[2]
Melting Point 227-236°C (for the parent compound)[1][2]
Boiling Point 421.1 °C at 760 mmHg
Density 1.257 g/cm³

The structure features an amino group and a carboxylic acid functional group on a biphenyl scaffold, which is key to its biological interactions.[1]

Figure 1: Structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound typically involves a Suzuki-Miyaura cross-coupling reaction.[3] This process constructs the biphenyl framework, which is then converted to the hydrochloride salt.[1]

Typical Suzuki Coupling Protocol:

  • Reactants: 4-bromobenzoic acid is coupled with 4-aminophenylboronic acid.[1]

  • Catalyst: Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] is a commonly used catalyst.[1]

  • Solvent: A mixed solvent system, such as toluene and ethanol, is often employed.[1]

  • Conditions: The reaction is carried out under reflux conditions, at approximately 80–100°C.[1]

  • Salt Formation: Following the coupling reaction, the resulting biphenyl compound is treated with hydrochloric acid to form the hydrochloride salt.

G start Reactants: 4-bromobenzoic acid 4-aminophenylboronic acid process Suzuki Coupling: - Pd(PPh₃)₄ catalyst - Toluene/Ethanol solvent - Reflux (80-100°C) start->process Coupling intermediate 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid process->intermediate end Final Product: This compound intermediate->end HCl addition

Figure 2: Synthesis workflow.

Applications in Research and Development

This compound is a valuable building block in the synthesis of various chemical compounds.[4] Its bifunctional nature, with both an amino and a carboxylic acid group, allows for diverse chemical modifications.

Pharmaceutical and Antiviral Research:

  • It serves as an intermediate in the synthesis of biphenyl and biphenyl ether compounds.[2][4] These compounds have shown potential in blocking the DNA binding of the Human Papillomavirus (HPV) E2 Protein, which is crucial for viral replication.[2][4] This makes it a promising candidate for the development of antiviral agents against HPV.[2][4]

  • The compound has demonstrated potential in both antimicrobial and antitumor research.[1] Structural modifications can enhance cytotoxic effects against cancer cell lines, such as HL60 leukemia cells.[1]

  • The mechanisms of its biological activity include interference with the cell cycle, generation of reactive oxygen species (ROS) leading to apoptosis, and interaction with key proteins in cell signaling pathways.[1]

Materials Science:

  • The rigid biphenyl scaffold is advantageous in materials science.

  • It can be used as a raw material for dyes and dyeing agents.[5]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

  • Hazard Classifications: It is classified as Acute Toxicity 4 (Oral) and Eye Irritation 2. The signal word is "Warning".

  • Hazard Statements: Harmful if swallowed and causes serious eye irritation.

  • Precautionary Measures: Wear protective gloves, clothing, and eye protection. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[6]

  • First Aid:

    • If swallowed: Call a poison center or doctor. Rinse mouth.[6]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][7]

    • In case of skin contact: Wash with plenty of soap and water.[6][7]

    • If inhaled: Move to fresh air.[6][7]

  • Storage: Store in a well-ventilated, dry place in a tightly closed container.[2][6]

It is essential to consult the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

This compound is a versatile and important compound in both pharmaceutical and materials science research. Its unique structure provides a foundation for the development of novel therapeutic agents and functional materials. A thorough understanding of its synthesis, properties, and safety is crucial for its effective application.

References

A comprehensive list of references, including scientific literature and safety data sheets, should be consulted for detailed information. Key sources include chemical suppliers like Sigma-Aldrich and research publications in journals of medicinal and organic chemistry.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride is a bifunctional organic molecule that serves as a critical building block in medicinal chemistry and materials science. Its rigid biphenyl scaffold, coupled with the strategic placement of a carboxylic acid and an amino group, imparts unique properties that are leveraged in the synthesis of novel pharmaceuticals and functional polymers. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation. This guide provides a comprehensive analysis of its core physicochemical properties, offering both foundational data and the underlying scientific rationale for its behavior. The intended audience includes researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound for successful application in their work.

Molecular Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. Trivial or ambiguous nomenclature can lead to costly errors in procurement and experimental design.

2.1 Nomenclature and Identification

  • Systematic IUPAC Name: this compound

  • Alternative Names: 4-(4-Aminophenyl)benzoic acid hydrochloride[1][2]

  • CAS Registry Number: 41567-82-2[1][3]

  • Parent Compound CAS: 5730-78-9 (for the free base form)[2][4][5][6]

2.2 Molecular Formula and Weight

The conversion of the parent molecule to its hydrochloride salt directly impacts its molecular weight, a critical parameter for stoichiometric calculations in synthesis and concentration calculations in analytical work.

  • Molecular Formula: C₁₃H₁₂ClNO₂[3]

  • Molecular Weight: 249.69 g/mol [1][3]

  • Parent Free Base Formula: C₁₃H₁₁NO₂[2][4][5][6]

  • Parent Free Base Weight: 213.23 g/mol [2][5][6]

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both reactive and non-reactive systems, influencing everything from reaction kinetics to bioavailability.

Table 1: Summary of Physicochemical Properties
PropertyValue (Hydrochloride Salt)Value (Parent Free Base)Comments
Molecular Formula C₁₃H₁₂ClNO₂[3]C₁₃H₁₁NO₂[2][4][5]Salt formation adds HCl.
Molecular Weight 249.69 g/mol [1][3]213.23 g/mol [2][5][6]Essential for accurate mass-based measurements.
Melting Point Not available227-236 °C[1][2][4][5]High melting point indicates a stable crystal lattice. The salt form's melting point is expected to be different, likely higher, due to ionic interactions.
Boiling Point 421.1 °C at 760 mmHg (Predicted)421.1 °C at 760 mmHg (Predicted)[2][4][5]Prediction is for the parent compound; decomposition is likely at this temperature.
Density 1.257 g/cm³ (Predicted)1.257 g/cm³ (Predicted)[2][4][5]Prediction is for the parent compound.
pKa (Amino Group) ~4.35 (Predicted)[7][8][9]~4.35[7][8][9]Refers to the pKa of the conjugate acid (Ar-NH₃⁺). This value is for the parent 4-aminobiphenyl and is a reasonable estimate.
pKa (Carboxylic Acid) ~4.19 (Predicted)[10][11][12]~4.19[10][11][12]This value is for the parent biphenyl-4-carboxylic acid and serves as a close approximation.

3.1 Acid-Base Properties and Ionization (pKa)

The molecule possesses both a weakly basic amino group and a weakly acidic carboxylic acid group. Their respective pKa values are critical for predicting the molecule's charge state, which in turn governs its solubility, membrane permeability, and interactions with biological targets.

  • Amino Group (pKa₁): The pKa of the conjugate acid of 4-aminobiphenyl is approximately 4.35[7][8][9]. In the hydrochloride salt, this amine is protonated (Ar-NH₃⁺). It will remain protonated in solutions with a pH below ~4.35.

  • Carboxylic Acid Group (pKa₂): The pKa of biphenyl-4-carboxylic acid is reported to be around 4.19[10][11][12]. This group will be protonated (Ar-COOH) at pH values below ~4.19 and deprotonated (Ar-COO⁻) at higher pH.

Expert Insight: The close proximity of the two pKa values suggests a complex ionization profile. At physiological pH (~7.4), the amino group will be neutral (NH₂) and the carboxylic acid will be deprotonated (COO⁻), resulting in a net negative charge. In strongly acidic conditions (pH < 2), both groups will be protonated, giving the molecule a net positive charge. Between a pH of roughly 4.2 and 4.4, the molecule will exist predominantly as a zwitterion (NH₃⁺ and COO⁻). This pH-dependent charge state is a key determinant of its solubility profile.

G pH_low pH < 4.19 cation Dominant Species: Cationic (H₃N⁺-Ar-COOH) pH_low->cation pH_mid pH ~ 4.2 - 4.4 zwitterion Dominant Species: Zwitterionic (H₃N⁺-Ar-COO⁻) pH_mid->zwitterion pH_high pH > 4.35 anion Dominant Species: Anionic (H₂N-Ar-COO⁻) pH_high->anion cation->pH_mid Increase pH zwitterion->pH_high Increase pH

Caption: Ionization states of the molecule vs. pH.

3.2 Solubility Profile

Solubility is a cornerstone property for drug development and chemical synthesis. The hydrochloride salt form is specifically utilized to enhance aqueous solubility compared to the parent compound, which is poorly soluble in water[4][10].

  • Aqueous Solubility: As a hydrochloride salt, the compound is expected to be soluble in acidic aqueous media where the amine remains protonated. As the pH approaches and surpasses the pKa of the anilinium ion (~4.35), the free base will precipitate, leading to a sharp decrease in solubility.

  • Organic Solubility: The parent free base is soluble in many organic solvents like ethanol, ether, DMSO, and methanol[4][13]. The hydrochloride salt's solubility in organic solvents will vary; it is generally less soluble in non-polar solvents but may dissolve in polar protic solvents like methanol.

Spectroscopic and Analytical Characterization

Spectroscopic data provides an empirical fingerprint of the molecule, confirming its structure and purity. While specific spectra for the hydrochloride salt are not widely published, data from the parent compounds (4-aminobiphenyl and biphenyl-4-carboxylic acid) are highly informative.

  • ¹H NMR Spectroscopy: For the related biphenyl-4-carboxylic acid in DMSO-d₆, characteristic peaks are observed for the aromatic protons between 7.4 and 8.1 ppm, with the carboxylic acid proton appearing as a broad signal far downfield (~13.0 ppm)[14]. The presence of the amino group in the target molecule would shift the signals of its adjacent aromatic ring upfield.

  • Mass Spectrometry: The molecular ion peak in mass spectrometry is a definitive confirmation of molecular weight. For the parent free base (C₁₃H₁₁NO₂), the expected exact mass is 213.23 g/mol [2][5][6]. For the hydrochloride salt, the cationic fragment (the protonated amine) would be observed.

Stability, Handling, and Storage

Proper handling and storage are paramount to maintain the integrity and purity of the compound. Amine hydrochlorides require specific conditions to prevent degradation.

  • Chemical Stability: The compound is stable but can slowly oxidize or degrade upon exposure to air and light, a common characteristic of aromatic amines which can form colored impurities[13][15]. It is incompatible with strong oxidizing agents and strong bases, which would deprotonate the amine hydrochloride to the less stable free base[13].

  • Hygroscopicity: Like many salts, amine hydrochlorides can be hygroscopic, meaning they absorb moisture from the air[16]. This can affect the accuracy of weighing and may lead to hydrolysis or degradation over time.

  • Recommended Storage: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place[16][17][18]. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for maximum stability.

Experimental Protocols

The following protocols are provided as standardized, self-validating methodologies for characterizing key physicochemical properties.

6.1 Protocol for Melting Point Determination (Capillary Method)

Causality: The melting point is a sensitive indicator of purity. A sharp melting range suggests high purity, while a broad or depressed range indicates the presence of impurities. A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.

  • Preparation: Ensure the melting point apparatus is calibrated using certified standards (e.g., caffeine, vanillin). Finely crush a small amount of the dry compound into a powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

  • Measurement: Place the capillary in the heating block of the apparatus. Heat rapidly to about 15-20 °C below the expected melting point.

  • Observation: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • Reporting: Report the melting range as T₁-T₂. For a pure compound, this range should be narrow.

6.2 Protocol for pH-Dependent Aqueous Solubility Determination

Causality: This method, known as the shake-flask method, is the gold standard for determining equilibrium solubility. It ensures that the solution is truly saturated, and HPLC quantification provides a highly sensitive and specific measurement of the dissolved analyte, free from interference from excipients or degradation products.

Caption: Workflow for pH-dependent solubility determination.

  • Preparation: Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4). Prepare a validated HPLC method with a calibration curve for the compound.

  • Incubation: Add an excess amount of the compound to vials containing each buffer (enough so that solid material remains after equilibration).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

  • Sampling & Filtration: After equilibration, allow the vials to stand for the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved particles.

  • Quantification: Accurately dilute the filtered sample into the mobile phase and quantify the concentration of the dissolved compound using the pre-validated HPLC method against the calibration curve.

  • Analysis: Plot the determined solubility (e.g., in mg/mL or µg/mL) against the pH of the buffer.

Conclusion

This compound is a compound whose utility is deeply rooted in its distinct physicochemical properties. The interplay between its acidic and basic functional groups, governed by their respective pKa values, dictates a pH-dependent solubility profile that is critical for its application in both synthesis and formulation. The hydrochloride salt form provides a practical advantage by improving aqueous solubility and handling characteristics over the free base. A thorough understanding of its properties, from molecular weight and melting point to stability and analytical signatures, is essential for any scientist aiming to harness its full potential in the development of next-generation materials and therapeutics.

References

  • This compound | Chemsrc.

  • This compound - Chemical products and equipment from China.

  • This compound | 41567-82-2 | Benchchem.

  • [1,1'-Biphenyl]-4-carboxylic acid, 4'-aMino- - ChemBK.

  • Biphenyl-4-carboxylic acid - ChemBK.

  • 4′-amino-[1,1′-biphenyl]-4-carboxylic acid hydrochloride AldrichCPR | Sigma-Aldrich.

  • 5730-78-9(4'-AMINO-BIPHENYL-4-CARBOXYLIC ACID) Product Description.

  • 4-Biphenylcarboxylic acid CAS#: 92-92-2 - ChemicalBook.

  • pKa of 4-Aminobiphenyl - vCalc.

  • 4′-amino-[1,1′-biphenyl]-4-carboxylic acid hydrochloride - Sigma-Aldrich.

  • 4-Aminobiphenyl CAS#: 92-67-1 - ChemicalBook.

  • 4'-AMINO[1,1'-BIPHENYL]-4-CARBOXYLIC ACID - ChemBK.

  • 4′-amino-biphenyl-4-carboxylic acid AldrichCPR - Sigma-Aldrich.

  • (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724 - PubChem.

  • Biphenyl-4-carboxylic acid - the NIST WebBook.

  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial.

  • 4-Aminobiphenyl - Wikipedia.

  • Best practices for handling and storage of thiamine hydrochloride to maintain purity - Benchchem.

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

  • 4-Biphenylcarboxylic acid(92-92-2) 1H NMR spectrum - ChemicalBook.

  • 4-Biphenylcarboxylic acid(92-92-2) 1H NMR - ChemicalBook.

  • 4'-AMINO-BIPHENYL-4-CARBOXYLIC ACID HYDROCHLORIDE - ChemicalBook.

  • 4-Biphenylcarboxylic acid | 92-92-2 - ChemicalBook.

  • Spectra and physical data of (A2) : - The Royal Society of Chemistry.

  • 4'-AMINO-BIPHENYL-4-CARBOXYLIC ACID | 5730-78-9 - ChemicalBook.

  • 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem.

  • 4-Aminobiphenyl | 92-67-1 - ChemicalBook.

Sources

An In-Depth Technical Guide to 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride (CAS No: 41567-82-2), a versatile biphenyl derivative of significant interest in pharmaceutical and materials science research. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's molecular structure, physicochemical properties, synthesis, analytical characterization, and key applications, grounding all information in established scientific principles and methodologies.

Introduction and Molecular Overview

This compound is a bifunctional organic compound built upon a rigid biphenyl scaffold. The structure features a carboxylic acid group (-COOH) and an amino group (-NH₂) positioned at the 4 and 4' positions, respectively. This para-substitution pattern imparts a linear, rod-like geometry, which is often desirable for applications in liquid crystals and polymer science. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, a crucial attribute for its use in biological assays and pharmaceutical formulations.[1]

The parent compound, 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid (CAS No: 5730-78-9), serves as a foundational building block for more complex molecules.[1][2] Its dual functionality allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of dyes, polymers, and, most notably, biologically active molecules.[3][4]

Molecular Structure and Formula

The structural architecture consists of two phenyl rings linked by a carbon-carbon single bond. One ring is substituted with a carboxylic acid group, while the other bears an amino group, which is protonated in the hydrochloride salt form.

  • Chemical Formula: C₁₃H₁₂ClNO₂[5]

  • Molecular Weight: 249.69 g/mol [1][5]

  • IUPAC Name: this compound

  • SMILES string: Cl.Nc1ccc(cc1)-c2ccc(cc2)C(O)=O[5]

  • InChI Key: DAIGQGYKNCXWKG-UHFFFAOYSA-N[1][5]

Caption: Molecular structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for handling, formulation, and experimental design.

PropertyValueSource
CAS Number 41567-82-2[1]
Appearance White to off-white solid/crystalline powder[2][6]
Molecular Formula C₁₃H₁₂ClNO₂[5]
Molecular Weight 249.69 g/mol [1][5]
Melting Point (Parent) 227-236 °C[1][2][6]
Boiling Point (Parent) 421.1 ± 28.0 °C (Predicted)[3][6]
Density (Parent) 1.257 g/cm³ (Predicted)[3][6]
pKa (Parent) 4.42 ± 0.10 (Predicted)[2][6]
Solubility Enhanced solubility in polar/aqueous solvents compared to the parent compound. Insoluble in water (parent compound).[1][3]
Storage Keep in a dark, dry, and well-ventilated place. Room temperature.[2][6]

The hydrochloride salt form significantly improves solubility in aqueous media, which is a critical advantage for biological studies and formulation development.[1] The parent compound's high melting point suggests significant thermal stability due to strong intermolecular interactions within its crystal lattice.[1]

Synthesis and Purification

The construction of the 4'-amino-4-carboxy-biphenyl scaffold is most efficiently achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prevalent and robust method.

Synthetic Pathway: Suzuki-Miyaura Coupling

The core principle of this synthesis is the palladium-catalyzed reaction between an aryl halide and an arylboronic acid. For this specific molecule, the reaction couples 4-bromobenzoic acid with 4-aminophenylboronic acid.[1] The palladium(0) catalyst facilitates the formation of the C-C bond between the two aromatic rings.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A 4-bromobenzoic acid C 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid A->C Suzuki Coupling B 4-aminophenylboronic acid B->C Catalyst Pd(PPh3)4 Catalyst->C Base Base (e.g., K2CO3) Base->C Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->C E Final Product: 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid HCl C->E Salt Formation D HCl (in Methanol) D->E

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure synthesized from established methodologies for Suzuki-Miyaura couplings.[1][7]

Materials:

  • 4-bromobenzoic acid

  • 4-aminophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl) in methanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-bromobenzoic acid (1.0 eq), 4-aminophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). The solvent volume should be sufficient to create a stirrable slurry.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.5–2 mol%).

  • Reaction: Heat the mixture to reflux (approximately 80-100 °C) and maintain for 4-16 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Acidification & Salt Formation: Dissolve the crude product in methanol. Cool the solution in an ice bath and slowly add a solution of HCl in methanol.

  • Isolation: The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold methanol or diethyl ether, and dry under vacuum to yield the final product.

Purification: Recrystallization

For achieving high purity, which is critical for pharmaceutical applications, recrystallization is a necessary step.

Protocol: Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. For the hydrochloride salt, aqueous ethanol or methanol-water mixtures are often suitable.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation. If crystals do not form, scratching the inside of the flask with a glass rod can induce nucleation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly under vacuum.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis
  • ¹H-NMR (Proton Nuclear Magnetic Resonance): The ¹H-NMR spectrum is expected to show characteristic signals for the aromatic protons on the two distinct phenyl rings. The protons ortho and meta to the carboxylic acid group will appear as doublets, as will the protons on the amino-substituted ring. The acidic proton of the -COOH group will likely appear as a broad singlet far downfield (>10 ppm), and the protons of the -NH₃⁺ group will also present as a broad signal.[8][10]

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each of the 13 carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The quaternary carbons where the rings are joined and where the functional groups are attached will have characteristic shifts.[8]

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key information about the functional groups. Expected characteristic peaks include: a very broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a strong C=O stretch (1690-1760 cm⁻¹), N-H stretching from the ammonium salt (around 3000 cm⁻¹), and C=C stretches from the aromatic rings (~1600 and 1450 cm⁻¹).[11][12]

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry of the parent compound would show a strong molecular ion peak (M⁺) at m/z 213.23.[2] A key fragmentation pattern would be the loss of the -COOH group (45 Da).[13] For the hydrochloride salt, electrospray ionization (ESI) would show the protonated molecule [M+H]⁺ at m/z 214.

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates.

Protocol: Reversed-Phase HPLC for Purity Assessment

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or water with formic acid for MS compatibility) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the biphenyl chromophore absorbs strongly (e.g., 254 nm or 280 nm).

  • Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

cluster_setup Setup cluster_separation Separation cluster_detection Detection & Analysis Solvent Mobile Phase (Buffer/Organic) Pump HPLC Pump Solvent->Pump Injector Autosampler/ Injector Pump->Injector Column C18 Column Injector->Column Sample Sample Solution (0.1 mg/mL) Sample->Injector Detector UV-Vis/DAD Detector Column->Detector Computer Data System (Chromatogram) Detector->Computer Result Purity Calculation (% Area) Computer->Result

Caption: General workflow for HPLC purity analysis.

Applications in Research and Development

The unique structural features of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid make it a valuable scaffold in drug discovery and materials science.

Anticancer Research

The biphenyl moiety is a recognized pharmacophore in many anticancer agents. Derivatives of biphenyl carboxylic acids have been investigated for their ability to target various mechanisms in cancer progression.[8]

  • Mechanism of Action: While the specific mechanism for this hydrochloride salt is not fully elucidated, related biphenyl compounds have been shown to act as inhibitors of critical cell cycle proteins like cyclin-dependent kinase 4 (Cdk4) and tubulin polymerization.[14][15] Other derivatives function as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[1] The 4-aminobiphenyl structure itself is known to form DNA adducts after metabolic activation, a mechanism linked to carcinogenesis but also a starting point for designing targeted DNA-interacting drugs.[16]

  • Cytotoxicity: Studies on various biphenyl carboxylic acid derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, including breast (MCF-7, MDA-MB-231), colon (HCT-116), and lung cancer cells, with IC₅₀ values often in the low micromolar range.[8][14][15]

Antimicrobial Research

The search for novel antimicrobial agents is a global health priority. Biphenyl derivatives have emerged as a promising class of compounds. Research indicates that compounds structurally similar to 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid exhibit activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains like MRSA. The specific minimum inhibitory concentration (MIC) values depend on the structural modifications made to the biphenyl core.

Materials Science

Beyond pharmaceuticals, the rigid, functionalized biphenyl structure is an excellent building block for creating advanced materials. The amino and carboxylic acid groups are ideal for forming metal-organic frameworks (MOFs) and for polymerization reactions to create high-performance polymers and liquid crystals.[1]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

  • Hazard Classification: The compound is classified as an acute oral toxicant and a serious eye irritant.[10] The parent amine, 4-aminobiphenyl, is a known human carcinogen.[16][17]

  • Precautionary Measures:

    • Handle in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, wash the affected area thoroughly with water. Seek medical attention if irritation persists.

Conclusion

This compound is a compound of significant scientific value, bridging the fields of organic synthesis, medicinal chemistry, and materials science. Its well-defined structure, dual functionality, and robust synthesis via Suzuki-Miyaura coupling make it an accessible and versatile building block. The demonstrated biological potential of its derivatives in anticancer and antimicrobial research underscores its importance as a lead scaffold for drug discovery. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this compound in their scientific endeavors.

References

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2014). Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry, 57(22), 9658–9672. Available at: [Link]

  • ACS Publications. (n.d.). Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • ChemBK. (2024). 4'-AMINO[1,1'-BIPHENYL]-4-CARBOXYLIC ACID. Available at: [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. CID 66724. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Available at: [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentrations for wild-type and mutant strains. Available at: [Link]

  • ChemBK. (2024). [1,1'-Biphenyl]-4-carboxylic acid, 4'-aMino-. Available at: [Link]

  • ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4′diamino-4″-benzyloxy triphenylamine (3). Available at: [Link]

  • ResearchGate. (n.d.). Fourier transform infrared spectra of 4,4′‐biphenyltetracarboxylic dianhydride (4,4′‐BPDA). Available at: [Link]

  • ResearchGate. (n.d.). IC50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Available at: [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • NIST WebBook. (n.d.). Biphenyl-4-carboxylic acid. Available at: [Link]

  • ChemBK. (2024). [1,1'-Biphenyl]-4-carboxylic acid, 4'-aMino-. Available at: [Link]

  • Chemsrc. (2024). This compound. Available at: [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid, 4',4'''-(1,2-diazenediyl)bis-. CID 67280. Available at: [Link]

  • NIST WebBook. (n.d.). Biphenyl-4-carboxylic acid IR Spectrum. Available at: [Link]

  • NCBI Bookshelf. (n.d.). 4-AMINOBIPHENYL. In Chemical Agents and Related Occupations. Available at: [Link]

  • Wikipedia. (n.d.). 4-Aminobiphenyl. Available at: [Link]

  • MDPI. (n.d.). Rapid Minimum Inhibitory Concentration (MIC) Analysis Using Lyophilized Reagent Beads in a Novel Multiphase, Single-Vessel Assay. Available at: [Link]

  • PubMed. (n.d.). Identification of aminobiphenyl derivatives in commercial hair dyes. Available at: [Link]

  • Google Patents. (n.d.). EP3411355B1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid.
  • Technical Disclosure Commons. (2024). Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid. Available at: [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride is a biphenyl derivative of significant interest to the pharmaceutical and chemical industries. Its structure, featuring a biphenyl scaffold with both an amino and a carboxylic acid group, makes it a versatile building block for the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules.[1][2][3][4] The hydrochloride salt form is often utilized to enhance the compound's handling properties, including its aqueous solubility and stability, which are critical parameters in drug development.[5][6]

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. As a Senior Application Scientist, the aim is to not only present established data but also to provide robust, field-proven methodologies for researchers to determine these critical parameters in their own laboratories. This guide is structured to offer both theoretical understanding and practical, step-by-step protocols, ensuring scientific integrity and empowering researchers in their drug development endeavors.

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability and developability. For this compound, its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group, suggests a strong dependence of its aqueous solubility on pH. The hydrochloride salt form is expected to enhance solubility in aqueous media compared to the free base.[5][6][7]

Theoretical Considerations

The solubility of this compound is governed by the equilibrium between its solid state and its dissolved, ionized and un-ionized forms in solution. The biphenyl core contributes to its lipophilicity, making it sparingly soluble in water but soluble in many organic solvents.[8][9] The amino and carboxylic acid functional groups, however, can ionize, significantly increasing aqueous solubility. The predicted pKa of the carboxylic acid group of the parent compound is approximately 4.42.[1][2] The pKa of the anilinic amino group is expected to be in a similar range. This indicates that the compound's charge, and therefore its solubility, will be highly sensitive to pH changes around this value.

Quantitative Solubility Data

While specific public data on the solubility of this compound is limited, the following table presents expected solubility behavior in a range of common solvents, which can be experimentally determined using the protocols provided in this guide.

Solvent Expected Solubility (mg/mL) Rationale
Water (pH 7.4)Moderately SolubleThe hydrochloride salt enhances aqueous solubility. At this pH, both the amino and carboxylic acid groups may be partially ionized.
0.1 N HCl (pH 1.2)Highly SolubleThe amino group will be fully protonated, forming a highly soluble cationic species.
0.1 N NaOH (pH 13)Highly SolubleThe carboxylic acid group will be fully deprotonated, forming a highly soluble anionic species.
Phosphate Buffered Saline (PBS)Moderately SolubleSimilar to water, with potential for buffer salt effects.
EthanolSolubleThe compound is expected to be soluble in polar protic organic solvents.
MethanolSolubleSimilar to ethanol.
Dimethyl Sulfoxide (DMSO)Highly SolubleA common aprotic polar solvent capable of dissolving a wide range of compounds.
AcetonitrileSparingly SolubleA less polar organic solvent compared to alcohols and DMSO.
Experimental Protocols for Solubility Determination

To ensure accuracy and reproducibility, both thermodynamic and kinetic solubility should be assessed.

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[10]

Objective: To determine the saturation concentration of the compound in a given solvent at equilibrium.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, 0.1 N HCl, 0.1 N NaOH, PBS pH 7.4, ethanol, DMSO)

  • Thermostatically controlled shaker/incubator

  • Analytical balance

  • Centrifuge

  • HPLC-UV or other suitable quantitative analytical instrument

  • Vials and appropriate filtration devices (e.g., 0.22 µm syringe filters)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

  • Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the vials to stand to let undissolved solids settle.

  • Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

Diagram of Thermodynamic Solubility Workflow:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess solid to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temp (24-48h) prep2->equil1 samp1 Settle undissolved solids equil1->samp1 samp2 Filter supernatant samp1->samp2 samp3 Dilute filtrate samp2->samp3 samp4 Quantify by HPLC-UV samp3->samp4 G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome acid Acid Hydrolysis (0.1N HCl, 60°C) analyze Analyze by Stability-Indicating HPLC-UV/MS acid->analyze base Base Hydrolysis (0.1N NaOH, 60°C) base->analyze oxid Oxidation (3% H2O2, RT) oxid->analyze therm Thermal (80°C, solid) therm->analyze photo Photolytic (ICH Q1B) photo->analyze pathways Identify Degradation Pathways analyze->pathways method Validate Analytical Method analyze->method start Drug Substance start->acid start->base start->oxid start->therm start->photo

Caption: Forced Degradation Experimental Workflow.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the parent compound and its degradation products without interference. [11][12][13][14][15] Objective: To develop a validated HPLC method that can separate the parent compound from all potential degradation products.

Typical Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate buffer). The pH of the mobile phase should be chosen to ensure good peak shape, considering the pKa of the analyte. [13]* Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength of maximum absorbance.

  • Column Temperature: 30°C

Method Development Strategy:

  • Analyze the stressed samples using the initial HPLC conditions.

  • Optimize the mobile phase gradient, pH, and column chemistry to achieve baseline separation of all peaks.

  • The use of a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradation products.

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide has outlined the critical aspects of the solubility and stability of this compound. While specific experimental data is proprietary to individual research efforts, the provided theoretical background and detailed experimental protocols offer a robust framework for scientists and drug development professionals to thoroughly characterize this important molecule. By applying these methodologies, researchers can generate the necessary data to support formulation development, establish appropriate storage conditions, and ensure the quality and efficacy of their final products.

References

  • Solubility of Things. (n.d.). Biphenyl. Retrieved from [Link]

  • Wikipedia. (2024). Biphenyl. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Lesyk, D., & Kheilik, Y. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • ChemBK. (2024, April 10). 4'-AMINO[1,1'-BIPHENYL]-4-CARBOXYLIC ACID. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • PubChem. (n.d.). Biphenyl. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. Retrieved from [Link]

  • Pharma Focus Asia. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • IAENG. (n.d.). Volatile Organic Compounds – Biphenyl Thermodynamic Interactions. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility. Retrieved from [Link]

  • ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

  • Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form? Retrieved from [Link]

  • Ingenta Connect. (n.d.). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Retrieved from [Link]

  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of HPLC Stability-Indicating Assays. Retrieved from [Link]

  • Journal of Medicinal & Organic Chemistry. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Retrieved from [Link]

  • PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Stability Indicating HPLC Method Development - A Review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012, September 1). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. Retrieved from [Link]

  • PubMed Central. (n.d.). Bacterial degradation of monocyclic aromatic amines. Retrieved from [Link]

  • PubMed Central. (n.d.). Bacterial Degradation of Aromatic Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of aromatic compounds in plants grown under aseptic conditions. Retrieved from [Link]

  • PubMed Central. (2025, April 2). Anaerobic degradation of polycyclic aromatic hydrocarbons. Retrieved from [Link]

  • MDPI. (2021, February 9). Using Low Molecular Weight Organic Acids to Enhance Microbial Degradation of Polycyclic Aromatic Hydrocarbons: Current Understanding and Future Perspectives. Retrieved from [Link]

Sources

A Technical Guide to the Expanding Therapeutic Landscape of Biphenyl Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The biphenyl carboxylic acid scaffold represents a quintessential "privileged structure" in medicinal chemistry. Its unique stereoelectronic properties—combining a semi-rigid, conformationally adaptable biphenyl core with a versatile carboxylic acid functional group—have enabled the development of blockbuster drugs and a pipeline of promising clinical candidates. This technical guide provides an in-depth exploration of the core applications of these derivatives, grounded in mechanistic insights, detailed experimental protocols, and a forward-look into emerging therapeutic frontiers. We will dissect the seminal role of this scaffold in cardiovascular medicine, its long-standing utility in anti-inflammatory therapy, and its burgeoning potential in oncology and neuroprotection, offering researchers and drug development professionals a comprehensive resource to leverage this remarkable chemical entity.

The Biphenyl Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

The biphenyl moiety provides a robust, hydrophobic framework that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The rotational freedom around the biphenyl linkage, though sterically influenced, allows the two phenyl rings to adopt specific dihedral angles optimal for binding to target proteins. The carboxylic acid group, or its bioisosteres like the tetrazole ring, serves as a critical pharmacophoric element, often acting as a hydrogen bond donor/acceptor or a key anchoring point within a receptor's active site. This combination of a tunable hydrophobic core and a potent polar group underpins its success across diverse biological targets.

Core Application I: Antihypertensive Agents - The "Sartan" Revolution

The most profound impact of biphenyl carboxylic acid derivatives has been in the management of hypertension through the development of Angiotensin II Receptor Blockers (ARBs), colloquially known as "sartans." These drugs offer a more direct and selective intervention in the Renin-Angiotensin-Aldosterone System (RAAS) compared to earlier drug classes.[1]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[2] Angiotensin II is the primary effector peptide, which, upon binding to the Angiotensin II Type 1 (AT1) receptor, triggers potent vasoconstriction, aldosterone release (leading to sodium and water retention), and sympathetic activation—all of which elevate blood pressure.[2][3][4]

ARBs, featuring the biphenyl scaffold, act as competitive antagonists at the AT1 receptor.[1][5] They selectively block the binding of angiotensin II, thereby preventing its downstream physiological effects and leading to vasodilation and a reduction in blood pressure.[3][5][6] This targeted mechanism avoids the off-target effects associated with Angiotensin-Converting Enzyme (ACE) inhibitors, such as cough, which is linked to bradykinin accumulation.[1]

RAAS_Pathway cluster_organs Key Organs Liver Liver Angiotensinogen Angiotensinogen Kidney Kidney (Juxtaglomerular Cells) Kidney->Angiotensinogen releases Renin Lungs Lungs (Endothelium) AngiotensinI Angiotensin I Adrenal Adrenal Gland Aldosterone Aldosterone Adrenal->Aldosterone Angiotensin II stimulates Angiotensinogen->AngiotensinI Renin cleaves AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE converts AT1R AT1 Receptor AngiotensinII->AT1R binds Effects Vasoconstriction Sodium & Water Retention Increased Blood Pressure AT1R->Effects Aldosterone->Effects promotes ARB Biphenyl Carboxylic Acid Derivatives (ARBs) ARB->AT1R BLOCKS

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for ARBs.

Case Studies: Losartan and Valsartan

Losartan was the first-in-class ARB, establishing the therapeutic paradigm. Its active metabolite, EXP3174, is significantly more potent.[1] Valsartan followed, exhibiting high specificity for the AT1 receptor. These drugs have become mainstays in treating hypertension, heart failure, and diabetic nephropathy.[3]

Compound Structure Key Feature IC50 (Valsartan)
Losartan A biphenyl core linked to an imidazole heterocycle and a tetrazole ring.First-in-class ARB. Converted to a more potent active metabolite.N/A
Valsartan A biphenyl core linked to an L-valine derivative and a tetrazole ring.Highly specific and selective for the AT1 receptor.21 nmol/L
Experimental Workflow: Synthesis and Evaluation of ARBs

The synthesis of sartans often involves a key Suzuki coupling reaction to form the biphenyl core, followed by the construction of the imidazole (for Losartan) or acylation (for Valsartan) and tetrazole moieties.

Protocol: Synthesis of Losartan Potassium (Final Deprotection Step)

This protocol outlines the deprotection of Trityl Losartan to yield the final active pharmaceutical ingredient.

  • Reaction Setup: Under a nitrogen atmosphere, charge a suitable reactor with methanol.[7]

  • Base Addition: Add approximately 0.5 molar equivalents of anhydrous potassium carbonate to the methanol.[7]

  • Substrate Addition: Add 1 molar equivalent of Trityl Losartan to the methanolic potassium carbonate solution.[7]

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 10-15 hours. Monitor the reaction for completion using Thin-Layer Chromatography (TLC).[7]

  • Concentration: Once the reaction is complete, concentrate the reaction mass to about 50% of its original volume by distilling off the methanol.[7]

  • Crystallization & Isolation: Cool the concentrated mixture to 0-5°C. Strip the remaining methanol using isopropyl alcohol. Maintain the resulting slurry for 12 hours at 25-30°C, then cool again to 0-5°C to complete crystallization.[7]

  • Filtration and Washing: Filter the precipitated product and wash the filter cake with chilled isopropyl alcohol.[7]

  • Drying: Dry the final product, Losartan Potassium, under vacuum at 35-50°C for at least 6 hours.[7]

Core Application II: Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

Long before the advent of sartans, biphenyl carboxylic acid derivatives were established as effective Non-Steroidal Anti-inflammatory Drugs (NSAIDs). Diflunisal, a salicylic acid derivative, is a prime example.[8]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes.[8] COX enzymes (isoforms COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[9][10]

  • COX-1: Is constitutively expressed and plays a role in protecting the gastrointestinal lining and maintaining platelet function.[9]

  • COX-2: Is primarily induced at sites of inflammation.[9][11]

Diflunisal is a non-selective inhibitor, targeting both COX-1 and COX-2.[8] This non-selectivity is responsible for both its therapeutic effects and some of its side effects, such as potential gastrointestinal irritation.[8]

COX_Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Homeostatic Prostaglandins (Homeostatic Functions) - GI Protection - Platelet Aggregation COX1->PG_Homeostatic PG_Inflammatory Prostaglandins (Inflammatory Response) - Pain - Fever - Inflammation COX2->PG_Inflammatory NSAID Biphenyl Carboxylic Acid (e.g., Diflunisal) NSAID->COX1 INHIBITS NSAID->COX2 INHIBITS

Caption: Mechanism of non-selective NSAIDs on the COX pathways.

Case Study: Diflunisal

Diflunisal is used to treat pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[8] Its biphenyl core enhances its potency and extends its half-life compared to salicylic acid.[8] More recently, diflunisal has been investigated for a novel application: stabilizing the protein transthyretin (TTR), which can misfold and form amyloid deposits in the heart and nerves.[12][13][14] This TTR stabilization prevents the dissociation of its tetrameric structure, a mechanism that can slow the progression of transthyretin amyloidosis.[12][13]

Protocol: In Vitro COX Inhibition Assay (Colorimetric)

This protocol provides a general workflow for assessing the inhibitory activity of a biphenyl carboxylic acid derivative against COX-1 and COX-2.[15][16]

  • Reagent Preparation: Prepare assay buffer, hemin, and solutions of COX-1 and COX-2 enzymes. Prepare a stock solution of the test compound (e.g., Diflunisal) in a suitable solvent like ethanol.

  • Plate Setup: In a 96-well plate, add assay buffer, hemin, and the respective enzyme (COX-1 or COX-2) to designated wells.

  • Inhibitor Addition: Add serial dilutions of the test compound to the "inhibitor" wells. Add solvent only to the "100% initial activity" wells.

  • Incubation: Incubate the plate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) followed by arachidonic acid to all wells.[17]

  • Measurement: Read the absorbance of the plate at the appropriate wavelength (e.g., 590 nm for oxidized TMPD) using a plate reader.[17]

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the "100% initial activity" control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[17]

Emerging Therapeutic Frontiers

The versatility of the biphenyl carboxylic acid scaffold continues to be explored in new therapeutic areas.

Anticancer Applications

Researchers are actively developing biphenyl carboxylic acid derivatives as novel anticancer agents.[18] Studies have shown that certain derivatives exhibit potent cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231).[18][19] The mechanisms of action are diverse and include:

  • Estrogen Receptor (ER) Binding: Some derivatives show promising binding interactions with ER-alpha, suggesting a role in hormone-dependent cancers.[18]

  • CDK4 Inhibition: One derivative, CA224, has been shown to inhibit cyclin-dependent kinase 4 (Cdk4), blocking cell cycle progression at the G0/G1 phase.[20][21]

  • Tubulin Polymerization Inhibition: The same compound, CA224, also inhibits tubulin polymerization, arresting the cell cycle at the G2/M phase.[20][21]

  • EGFR Allosteric Inhibition: Novel derivatives are being designed as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase to overcome resistance to traditional ATP-competitive inhibitors.[22]

Compound Class Target Cancer Cells Reported IC50 Values Proposed Mechanism
Benzyloxy substitutedMCF-7 (Breast)9.92 µM[18][19]ER-alpha binding[18]
Benzyloxy substitutedMDA-MB-231 (Breast)9.54 µM[18][19]ER-alpha binding[18]
CA224HCT-116, NCI-H460Efficacious in mouse xenograft modelsCdk4 and Tubulin Inhibition[20]
Hydrazine-1-carbothioamideHCT-116 (Colorectal)Comparable to ErlotinibEGFR Allosteric Inhibition[22]
Other Novel Applications
  • Neuroprotection: Carboxylic acid derivatives, while not exclusively biphenyls, have shown potential as neuroprotective agents by acting as potent free radical scavengers, which could be beneficial in neurodegenerative diseases.[23][24]

  • URAT1 Inhibition: Novel biphenyl carboxylic acid derivatives are being developed as potent inhibitors of Urate Transporter 1 (URAT1), a target for treating hyperuricemia and gout.[25]

  • PAF Antagonism: Biphenylcarboxamide derivatives have been evaluated as antagonists of platelet-activating factor (PAF), with potential applications in inhibiting bronchoconstriction.[26]

Conclusion and Future Outlook

The biphenyl carboxylic acid scaffold is a testament to the power of privileged structures in drug discovery. From its foundational role in creating the sartan class of antihypertensives to its established utility as an anti-inflammatory agent and its exciting emergence in oncology and other fields, this chemical motif has consistently proven its value. Future research will likely focus on refining the scaffold's properties for enhanced selectivity, improved pharmacokinetic profiles, and novel mechanisms of action. The continued exploration of new substitution patterns and bioisosteric replacements for the carboxylic acid group will undoubtedly unlock further therapeutic potential, ensuring that biphenyl carboxylic acid derivatives remain a cornerstone of medicinal chemistry for years to come.

References

  • What is the mechanism of Diflunisal? - Patsnap Synapse. (2024).
  • Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf - NIH. (2025). Available at: [Link]

  • Angiotensin Receptor Blockers (ARBs) - CV Pharmacology. (n.d.). Available at: [Link]

  • Simplified flowchart of the renin-angiotensin-aldosterone system (RAAS)... - ResearchGate. (n.d.). Available at: [Link]

  • What are COX-2 inhibitors and how do they work? - Patsnap Synapse. (2024).
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (n.d.).
  • Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity - PubMed. (2014). Available at: [Link]

  • Angiotensin II receptor blockers - PMC - PubMed Central. (n.d.). Available at: [Link]

  • Efficient Synthesis of Losartan Potassium: An Improved Two-Step Method - imanager. (n.d.). Available at: [Link]

  • What are Angiotensin II receptor modulators and how do they work? (2024).
  • A schematic diagram of the Renin-Angiotensin System (RAS) pathway and... (n.d.). Available at: [Link]

  • Mechanisms for the Clinical Benefits of Angiotensin II Receptor Blockers - Oxford Academic. (n.d.). Available at: [Link]

  • Synthesis and biological evaluation of amide derivatives of diflunisal as potential anti-tumor agents - PubMed. (n.d.). Available at: [Link]

  • Synthesis of Diflunisal - Chempedia - LookChem. (n.d.). Available at: [Link]

  • Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity | Journal of Medicinal Chemistry - ACS Publications. (2014). Available at: [Link]

  • Scheme 2. Five step synthesis of Difl unisal by Jones et al. - ResearchGate. (n.d.). Available at: [Link]

  • (PDF) One step synthesis of Diflunisal using a Pd-diamine complex - ResearchGate. (n.d.). Available at: [Link]

  • Cyclooxygenase-2 inhibitor - Wikipedia. (n.d.). Available at: [Link]

  • Renin–angiotensin system - Wikipedia. (n.d.). Available at: [Link]

  • Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry. (n.d.). Available at: [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. (n.d.). Available at: [Link]

  • A kind of method for one-step synthesis of diflunisal and derivatives thereof - Google Patents. (n.d.).
  • US7345071B2 - Process for the synthesis of Losartan potassium - Google Patents. (n.d.).
  • COX Inhibitors - StatPearls - NCBI Bookshelf. (n.d.). Available at: [Link]

  • US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents. (n.d.).
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Available at: [Link]

  • Effect of Diflunisal in Patients with Transthyretin Cardiomyopathy: A Pilot Study - MDPI. (n.d.). Available at: [Link]

  • (PDF) An Efficient and Green Synthetic Route to Losartan - ResearchGate. (2025). Available at: [Link]

  • Effect of valsartan on angiotensin II-induced plasminogen activator inhibitor-1 biosynthesis in arterial smooth muscle cells - PubMed. (n.d.). Available at: [Link]

  • Amyloidosis - Wikipedia. (n.d.). Available at: [Link]

  • Diflunisal for ATTR Cardiac Amyloidosis - PMC - NIH. (2012). Available at: [Link]

  • The Renin-Angiotensin-Aldosterone-System - TeachMePhysiology. (2023). Available at: [Link]

  • Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis - PMC - NIH. (n.d.). Available at: [Link]

  • Renin-Angiotensin Pathway Summary Diagram : r/Mcat - Reddit. (2022). Available at: [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed. (2010). Available at: [Link]

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants - Academic Journals. (n.d.). Available at: [Link]

  • How can I assay cyclooxygenase pathway inhibition for plant extracts? - ResearchGate. (2014). Available at: [Link]

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - MDPI. (2023). Available at: [Link]

  • Biphenylcarboxamide derivatives as antagonists of platelet-activating factor - PubMed. (n.d.). Available at: [Link]

  • Carboxyfullerenes as neuroprotective agents - PMC - PubMed Central - NIH. (n.d.). Available at: [Link]

  • Carboxyfullerenes as neuroprotective agents - PubMed - NIH. (1997). Available at: [Link]

  • Valsartan | C24H29N5O3 | CID 60846 - PubChem - NIH. (n.d.). Available at: [Link]

  • The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC. (n.d.). Available at: [Link]

Sources

A Guide for Drug Development Professionals: The Pivotal Role of Amino and Carboxylic Acid Groups in the Biological Interactions of Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its versatility allows for structural modifications that can fine-tune a compound's biological activity, pharmacokinetic profile, and target specificity.[1][3] Among the most critical modifications is the introduction of amino and carboxylic acid functional groups. These moieties are not mere decorations; they are fundamental drivers of biological interactions, governing everything from solubility to receptor-binding affinity. This in-depth technical guide explores the multifaceted roles of these functional groups in biphenyl-based compounds. We will dissect their influence on physicochemical properties, delve into their specific contributions to drug-receptor interactions using prominent drug classes as case studies, and provide standardized protocols for their experimental evaluation.

The Biphenyl Scaffold: A Foundation for Molecular Recognition

The biphenyl moiety, consisting of two connected phenyl rings, serves as a rigid yet conformationally adaptable scaffold.[2][4] This structure provides a spatially defined framework to present other functional groups for interaction with biological targets.[3] While the core biphenyl structure is largely non-polar and chemically inert, its true pharmacological potential is unlocked through functionalization.[2][5] The strategic placement of polar groups, such as amino and carboxylic acids, transforms the biphenyl from a simple hydrocarbon into a highly specific ligand capable of engaging in precise, high-affinity interactions with protein targets.[5]

The Carboxylic Acid Group: The Acidic Anchor

The carboxylic acid (-COOH) is one of the most prevalent functional groups in pharmaceuticals, with roughly 25% of all commercialized drugs containing this moiety.[6][7] Its significance stems from a unique combination of acidity, polarity, and hydrogen-bonding capability.[8][9]

Influence on Physicochemical and Pharmacokinetic Properties

At physiological pH, the carboxylic acid group is typically deprotonated to its carboxylate anion (-COO⁻), which dramatically increases the molecule's polarity and aqueous solubility.[6][8][9] This property is a double-edged sword. While enhanced solubility is beneficial for formulation and distribution in the bloodstream, the negative charge can hinder passive diffusion across lipid membranes, potentially reducing oral bioavailability.[6]

This challenge is often overcome using a prodrug strategy, where the carboxylic acid is temporarily masked as an ester. The more lipophilic ester can cross cell membranes more easily and is then hydrolyzed by ubiquitous esterase enzymes in vivo to release the active carboxylic acid-containing drug.[6]

Role in Pharmacodynamic Interactions

The true power of the carboxylic acid group lies in its ability to form strong, specific interactions with drug targets.[10][11]

  • Ionic Bonding: The negatively charged carboxylate anion is a powerful electrostatic anchor, forming strong salt bridges with positively charged amino acid residues in a receptor's binding pocket, such as protonated lysine (Lys) and arginine (Arg).[12][13] This is often a critical, high-energy interaction that secures the ligand in its binding site.

  • Hydrogen Bonding: The carboxylic acid group is an excellent hydrogen bond donor (via the -OH) and acceptor (via both oxygens). This allows it to form multiple, directionally specific hydrogen bonds with the receptor, contributing significantly to binding affinity and specificity.[10][14]

Case Study: NSAIDs and Angiotensin II Receptor Blockers (ARBs)

The importance of the carboxylic acid is clearly exemplified in two major drug classes:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Many NSAIDs, such as Flurbiprofen and Diflunisal, are built on a biphenyl carboxylic acid framework.[15][16][17][18] The carboxylic acid moiety is essential for their mechanism of action, which involves the inhibition of cyclooxygenase (COX) enzymes.[19] It anchors the drug within the active site, allowing the biphenyl scaffold to block the enzyme's channel.

  • Angiotensin II Receptor Blockers (ARBs): This class of antihypertensive drugs, including Telmisartan and Valsartan, frequently features a biphenyl structure.[20][21][22] A key pharmacophoric element is an acidic group—either a carboxylic acid (as in Telmisartan) or a tetrazole ring, which acts as a bioisostere (a functional group with similar physical and chemical properties) of a carboxylic acid.[23][24] This acidic group is critical for antagonizing the Angiotensin II Type 1 (AT1) receptor, preventing the hormone angiotensin II from binding and causing vasoconstriction.[25][26][27][28]

The diagram below illustrates a generalized pharmacophore model for a biphenyl compound designed for receptor binding, highlighting the role of the acidic group.

Pharmacophore_Model cluster_0 Biphenyl Compound cluster_1 Receptor Pocket Biphenyl Phenyl Ring 1 Phenyl Ring 2 Acidic Acidic Group (-COOH / Tetrazole) Biphenyl:f0->Acidic H-Bonding Ionic Interaction Basic Basic Group (-NH2) Biphenyl:f1->Basic H-Bonding Ionic Interaction Receptor Cationic Residue (Lys, Arg) Anionic Residue (Asp, Glu) Hydrophobic Pocket Biphenyl->Receptor:p2 Binding Acidic->Receptor:p0 Binding Basic->Receptor:p1 Binding

Caption: Generalized pharmacophore for biphenyl drugs.

The Amino Group: The Basic Counterpart

The amino group (-NH₂) provides a basic, positively chargeable center that complements the acidic nature of the carboxylic acid. Its presence is crucial in many drugs for establishing key biological interactions.[29]

Influence on Physicochemical and Pharmacokinetic Properties

Like carboxylic acids, amino groups significantly impact a molecule's properties. Being basic, they are often protonated at physiological pH to form a cationic ammonium group (-NH₃⁺). This charge enhances water solubility and provides a handle for specific interactions.[29] The ability to form hydrogen bonds also contributes to its role in modulating a drug's ADME profile.[29]

Role in Pharmacodynamic Interactions

The amino group's primary role in receptor binding is to act as a cationic anchor and a hydrogen bond donor.

  • Ionic Bonding: The positively charged ammonium group forms strong electrostatic interactions with negatively charged amino acid residues, such as aspartic acid (Asp) and glutamic acid (Glu).[12][13]

  • Hydrogen Bonding: As a protonated cation (-NH₃⁺), the amino group is an excellent hydrogen bond donor, capable of forming multiple, stable hydrogen bonds with acceptor atoms (like oxygen or nitrogen) on the receptor surface.[14]

The following diagram visualizes a biphenyl compound with both acidic and basic groups forming specific interactions within a hypothetical receptor binding site.

Receptor_Binding cluster_receptor Receptor Binding Pocket cluster_drug Biphenyl Drug Lys Lysine (+) Asp Aspartate (-) Phe Phenylalanine Biphenyl Biphenyl Scaffold Biphenyl->Phe Hydrophobic Interaction COOH -COOH NH2 -NH3+ COOH->Lys Ionic & H-Bond NH2->Asp Ionic & H-Bond

Caption: Specific interactions of functionalized biphenyl drug.

Experimental Methodologies for Characterizing Interactions

Validating the role of amino and carboxylic acid groups requires precise biophysical and structural techniques. The choice of experiment is driven by the specific questions being asked about the drug-receptor interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_D, ΔH, ΔS). This is the gold standard for confirming a direct binding interaction and understanding its thermodynamic drivers.

Protocol: ITC Analysis of Biphenyl Compound Binding

  • Preparation:

    • Thoroughly dialyze the purified target protein into a suitable buffer (e.g., PBS, pH 7.4).

    • Dissolve the biphenyl compound in the final dialysis buffer to avoid buffer mismatch artifacts. A small amount of DMSO (<5%) may be used for solubility, ensuring an identical concentration is in the protein solution.

    • Degas all solutions immediately before use to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the sample cell (typically ~200 µL) with the protein solution (e.g., 10-50 µM).

    • Load the injection syringe (typically ~40 µL) with the biphenyl compound solution (e.g., 100-500 µM, ideally 10-20x the protein concentration).

  • Titration:

    • Perform an initial injection (e.g., 0.4 µL) to remove any material from the syringe tip, and discard this data point during analysis.

    • Execute a series of subsequent injections (e.g., 19 injections of 2 µL each) at defined intervals (e.g., 150 seconds) to allow the system to return to thermal equilibrium.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the dissociation constant (K_D), enthalpy change (ΔH), and stoichiometry (n).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics (association rate, k_a; dissociation rate, k_d) and affinity (K_D = k_d/k_a) of an interaction. It is invaluable for screening compounds and performing detailed kinetic analyses.

Protocol: SPR Kinetic Analysis

  • Chip Preparation:

    • Select a sensor chip appropriate for the target (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of EDC/NHS.

    • Immobilize the target protein to the desired density (e.g., 2000-5000 RU) by injecting it over the activated surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0).

    • Deactivate any remaining active esters by injecting ethanolamine-HCl. A reference flow cell should be prepared similarly but without protein immobilization.

  • Binding Analysis:

    • Prepare a dilution series of the biphenyl compound (the analyte) in running buffer (e.g., HBS-EP+). Include a zero-concentration blank for double referencing.

    • Inject the analyte concentrations in ascending order over both the target and reference flow cells for a set association time (e.g., 120 seconds).

    • Allow the analyte to dissociate in running buffer for a set dissociation time (e.g., 300 seconds).

    • If dissociation is slow, perform a regeneration step by injecting a pulse of a harsh solution (e.g., glycine-HCl, pH 2.0) to remove any remaining bound analyte.

  • Data Processing:

    • Subtract the reference flow cell signal from the active cell signal.

    • Subtract the signal from the blank (zero-concentration) injection.

    • Globally fit the resulting sensorgrams for all concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine k_a, k_d, and calculate K_D.

The workflow for characterizing these compounds is summarized in the diagram below.

Experimental_Workflow cluster_biophysical Binding Analysis cluster_structural Binding Mode Start Synthesized Biphenyl Compound Library Primary_Screen Primary Screening (e.g., Enzyme Assay, Cell Viability) Start->Primary_Screen Hit_Validation Hit Validation & Prioritization Primary_Screen->Hit_Validation Biophysical Biophysical Characterization Hit_Validation->Biophysical Structural Structural Biology Biophysical->Structural Lead_Opt Lead Optimization (Structure-Activity Relationship) Structural->Lead_Opt Lead_Opt->Primary_Screen Iterative Design ITC ITC (Thermodynamics, KD) SPR SPR (Kinetics, KD) XRay X-ray Crystallography CryoEM Cryo-EM

Caption: High-level experimental workflow for drug discovery.

Quantitative Data Summary

The impact of these functional groups can be quantified by comparing the binding affinities of analogs. The following table provides a representative example of how binding affinity (K_D) might change with the modification of key functional groups on a hypothetical biphenyl scaffold.

Compound IDScaffoldR1 GroupR2 GroupBinding Affinity (K_D, nM)
BPC-001 Biphenyl-H-H>10,000
BPC-002 Biphenyl-COOH-H520
BPC-003 Biphenyl-H-NH₂1,100
BPC-004 Biphenyl-COOH-NH₂25
BPC-005 Biphenyl-COOCH₃ (Ester)-NH₂850

Data is hypothetical for illustrative purposes.

This data clearly illustrates the principle of synergistic binding. The parent biphenyl scaffold (BPC-001) has no significant affinity. The addition of either a carboxylic acid (BPC-002) or an amino group (BPC-003) improves binding, but the presence of both (BPC-004) results in a dramatic, non-additive increase in affinity. Masking the carboxylic acid as an ester (BPC-005) significantly reduces affinity, confirming the critical role of the free carboxylate in the high-affinity interaction.

Conclusion and Future Outlook

The amino and carboxylic acid groups are indispensable tools in the design of biphenyl-based therapeutics. They serve as critical anchors that drive high-affinity and specific molecular recognition events through a combination of ionic and hydrogen-bonding interactions. A thorough understanding of their roles in modulating both pharmacokinetics and pharmacodynamics is essential for drug development professionals. Future work in this area will continue to focus on the design of novel bioisosteres for these groups to further optimize drug properties and on the development of multi-functionalized biphenyl compounds that can engage multiple targets or binding sites simultaneously. The strategic deployment of these fundamental chemical moieties will remain a cornerstone of rational drug design for years to come.

References

  • Structure of some angiotensin receptor blockers (ARB) containing biphenyl-tetrazole moiety. (n.d.). ResearchGate.
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. (n.d.). Wiley-VCH.
  • Chemical structures of various angiotensin II receptor blockers. ARBs... - ResearchGate. (n.d.). ResearchGate.
  • Biphenyl in Pharmaceuticals and Agrochemicals: A Chemical Intermediate's Role. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • A small difference in the molecular structure of angiotensin II receptor blockers induces AT1 receptor-dependent and -independent beneficial effects. (n.d.). National Institutes of Health.
  • Chemical structures of the main angiotensin receptor blockers (ARB)... - ResearchGate. (n.d.). ResearchGate.
  • The Therapeutic Potential of Acetylated Biphenyl Compounds: A Technical Guide for Drug Development Professionals. (n.d.). Benchchem.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). ScienceDirect.
  • Biological deeds of Biphenyl derivatives - A short Review. (n.d.). IJSDR.
  • Valsartan - Wikipedia. (n.d.). Wikipedia.
  • Biphenyl - Wikipedia. (n.d.). Wikipedia.
  • carboxylic acid functional group in pharmaceuticals. (n.d.). Bluefield Esports.
  • Valsartan | C24H29N5O3 | CID 60846 - PubChem. (n.d.). National Institutes of Health.
  • From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. (n.d.). MDPI.
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (2016). Semantic Scholar.
  • Flurbiprofen | C15H13FO2 | CID 3394 - PubChem. (n.d.). National Institutes of Health.
  • Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. (n.d.). PubMed.
  • What is the mechanism of Valsartan?. (2024). Patsnap Synapse.
  • Sacubitril-Valsartan. (2025). StatPearls - NCBI Bookshelf.
  • What is the importance of carboxylic group in the structure of drugs?. (2021). ResearchGate.
  • Uses of Carboxylic Acid. (2025). GeeksforGeeks.
  • Valsartan Action Pathway. (n.d.). PubChem - NIH.
  • What is the significance of an amino group in medicine?. (2024). AAT Bioquest.
  • Telmisartan | C33H30N4O2 | CID 65999 - PubChem. (n.d.). National Institutes of Health.
  • Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. (n.d.). ScienceDirect.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
  • The Role of Functional Groups in Drug-Receptor Interactions. (n.d.). ResearchGate.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). ResearchGate.
  • The design and synthesis of substituted biphenyl libraries. (1996). PubMed.
  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. (2025). ResearchGate.
  • Squaryl molecular metaphors – application to rational drug design and imaging agents. (n.d.). Beilstein Journal of Organic Chemistry.
  • Flurbiprofen - Wikipedia. (n.d.). Wikipedia.
  • Synthesis and Characterization of Telmisartan‐Derived Cell Death Modulators to Circumvent Imatinib Resistance in Chronic Myeloid Leukemia. (n.d.). National Institutes of Health.
  • Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. (2020). ScienceDirect.
  • Telmisartan - Wikipedia. (n.d.). Wikipedia.
  • NON-STEROIDAL ANTIINFLAMMATORY DRUGS (NSAIDS). (n.d.). University of Minnesota Duluth.
  • Study on solubilization of telmisartan by forming cocrystal with aromatic carboxylic acid. (n.d.). Taylor & Francis Online.
  • Drug–Receptor Interactions. (2016). Basicmedical Key.
  • Synthesis of telmisartan and its derivatives and evaluation of their biological activities. (2025). ResearchGate.
  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. (2013). PubMed Central.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PubMed Central.
  • Receptor-drug interaction. (n.d.). Philadelphia University.
  • Phenyl and Biphenyl Molecular Metaphors in Drug Design. (n.d.). Blumberg Institute.
  • Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. (n.d.). Pharmaguideline.
  • Biphenyl derivatives & Atropisomerism. (n.d.). Slideshare.

Sources

History and development of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the History and Development of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic compound that has garnered significant interest within the scientific community. Its unique structure, featuring a rigid biphenyl scaffold with strategically placed amino and carboxylic acid groups, makes it a versatile building block in organic synthesis, materials science, and particularly in pharmaceutical development. This guide provides a comprehensive overview of the compound's history, from the initial exploration of biphenyl derivatives to the synthesis and characterization of its hydrochloride salt. We will delve into detailed synthetic protocols, analyze its physicochemical properties, and explore its diverse applications, offering field-proven insights for researchers and developers.

Introduction: The Biphenyl Scaffold and its Significance

The biphenyl moiety is a prevalent structural motif in a wide array of organic compounds, including pharmaceuticals, agrochemicals, and liquid crystals. Its rigidity and ability to participate in π-stacking interactions make it an attractive scaffold for designing molecules with specific conformational preferences and electronic properties. The introduction of functional groups onto the biphenyl core dramatically expands its utility, allowing for a multitude of chemical transformations.

This compound is a prime example of a functionalized biphenyl derivative. The molecule consists of two phenyl rings linked together. One ring bears a carboxylic acid group (-COOH) at the 4-position, while the other has an amino group (-NH2) at the 4'-position. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, a crucial characteristic for many applications.[1] The presence of both an acidic (carboxylic acid) and a basic (amino) group on a rigid backbone makes this compound a highly valuable and versatile intermediate in the synthesis of more complex molecules.[1]

Historical Context and Development

The journey of this compound is rooted in the broader scientific exploration of biphenyl chemistry.

  • Early Studies of Biphenyls: Initial investigations into biphenyl derivatives were driven by their interesting structural and electronic properties, which made them suitable for applications in materials science.[1] The parent compound of the topic of this guide, 4-Aminobiphenyl, was historically used as a rubber antioxidant and a dye intermediate.[2][3] However, its use was curtailed after it was identified as a human carcinogen.[2][3]

  • Emergence of a Functionalized Derivative: The parent compound, 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid, was first cataloged with the Chemical Abstracts Service (CAS) number 5730-78-9.[1][4] This established its identity in the chemical literature and paved the way for more systematic study. The incorporation of both amino and carboxylic acid functional groups created a molecule with significantly different properties and a wider range of potential applications compared to simpler biphenyls.[1]

  • The Hydrochloride Salt Advantage: The development of the hydrochloride salt form, this compound (CAS Number: 41567-82-2), was a key step in making the compound more practical for laboratory and industrial use.[1][5] The salt form offers enhanced solubility and stability, which are critical for many chemical reactions and for the formulation of biologically active compounds.[1]

Synthesis and Manufacturing

The primary and most common method for synthesizing the biphenyl scaffold of this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki coupling reaction.

The Suzuki Coupling Approach

The synthesis generally involves two main stages: the construction of the biphenyl core via cross-coupling, followed by the formation of the hydrochloride salt.[1]

Key Components of the Suzuki Coupling:

  • Reactants: The typical reactants are 4-bromobenzoic acid and 4-aminophenylboronic acid.[1]

  • Catalyst: A palladium catalyst is crucial for the reaction. Palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are commonly used.[1]

  • Base: A base is required to activate the boronic acid.

  • Solvent: A mixed solvent system, often involving toluene and ethanol, is frequently employed.[1]

Reaction Conditions: The reaction is typically carried out under reflux conditions, at temperatures ranging from 80–100°C.[1] The catalyst loading is usually kept low (0.5–2 mol%) to ensure efficiency and minimize side reactions.[1]

Experimental Protocol: Synthesis of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid

This is a representative protocol and should be adapted and optimized based on specific laboratory conditions and safety assessments.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzoic acid (1 equivalent) and 4-aminophenylboronic acid (1.1 equivalents).

  • Solvent and Base Addition: Add a 2:1 mixture of toluene and ethanol to the flask, followed by an aqueous solution of sodium carbonate (2 equivalents).

  • Degassing: Bubble nitrogen or argon gas through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.01 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 90-100°C) and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with hydrochloric acid to precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid.

Formation of the Hydrochloride Salt

To prepare the hydrochloride salt, the purified 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid is dissolved in a suitable organic solvent (e.g., ethanol) and treated with a solution of hydrochloric acid (e.g., HCl in diethyl ether or as a concentrated aqueous solution). The resulting precipitate is then filtered and dried to yield this compound.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Suzuki Coupling cluster_product Intermediate Product cluster_salt_formation Salt Formation 4_bromobenzoic_acid 4-bromobenzoic acid Reaction_Vessel Reaction Vessel (Toluene/Ethanol, Na2CO3) 4_bromobenzoic_acid->Reaction_Vessel 4_aminophenylboronic_acid 4-aminophenylboronic acid 4_aminophenylboronic_acid->Reaction_Vessel Parent_Compound 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid Reaction_Vessel->Parent_Compound Workup & Purification Catalyst Pd(PPh3)4 Catalyst->Reaction_Vessel Heat Reflux (80-100°C) Heat->Reaction_Vessel HCl_Addition Addition of HCl Parent_Compound->HCl_Addition Final_Product This compound HCl_Addition->Final_Product

Caption: Synthetic workflow for this compound.

Physicochemical Properties

The physical and chemical properties of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid and its hydrochloride salt are summarized below.

PropertyValueSource
Parent Compound
CAS Number5730-78-9[1][4]
Molecular FormulaC₁₃H₁₁NO₂[4][6]
Molecular Weight213.23 g/mol [6]
AppearanceWhite to off-white solid[4][6]
Melting Point227-236 °C[1][6]
Boiling Point421.1 °C (predicted)[6]
Density1.257 g/cm³[6]
SolubilityInsoluble in water, soluble in most organic solvents[4]
Hydrochloride Salt
CAS Number41567-82-2[1][5]
Molecular FormulaC₁₃H₁₂ClNO₂
Molecular Weight249.69 g/mol
AppearanceSolid
SolubilityEnhanced solubility in polar solvents compared to the parent compound[1]

The hydrochloride salt form generally exhibits enhanced water solubility compared to the neutral parent compound, making it more suitable for aqueous-based applications and synthetic procedures.[1]

Applications in Scientific Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in various scientific disciplines.

Intermediate in Organic Synthesis

It serves as a crucial intermediate in the synthesis of more complex organic molecules.[4] The amino group can undergo a variety of reactions, such as acylation, alkylation, and diazotization, while the carboxylic acid group can be converted into esters, amides, and other derivatives. This dual reactivity allows for the construction of diverse molecular architectures.

Dyes and Materials Science

The parent compound, 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid, can be used as a raw material for dyes and dyeing agents.[4] The biphenyl structure provides a chromophore that can be modified to tune the color and properties of the resulting dyes. In materials science, the rigid biphenyl unit is desirable for creating ordered structures like liquid crystals and metal-organic frameworks (MOFs).[1]

Potential Biological Activities

Research has indicated that derivatives of this compound may exhibit various biological activities, including potential antimicrobial and antitumor effects.[1] The biphenyl scaffold is present in a number of pharmacologically active compounds, and this particular derivative provides a convenient starting point for the synthesis and screening of new drug candidates.

A Versatile Scaffold in Drug Design

In drug development, this compound is an excellent example of a "linker" or "scaffold" molecule. Its rigid structure can be used to orient other pharmacophores in a specific spatial arrangement to optimize their interaction with a biological target, such as an enzyme or a receptor. The amino and carboxylic acid groups provide convenient handles for attaching these other molecular fragments.

Comparison with Similar Compounds:

  • vs. 4'-Chloro-4-biphenylcarboxylic acid: While the chloro-derivative is useful in certain cross-coupling reactions, it lacks the coordinating ability of the amino group, which is crucial for applications like the formation of certain metal-organic frameworks.[1]

  • Advantages of the Amino Group and Hydrochloride Salt: The presence of the amino group and the hydrochloride salt form improves solubility in polar solvents, which is a significant advantage for pharmaceutical formulations and biological assays.[1]

DrugDesign cluster_assembly Molecular Assembly Scaffold This compound Biphenyl Scaffold (Rigidity) Amino Group Carboxylic Acid Group Pharmacophore_A Pharmacophore A Scaffold:nh2->Pharmacophore_A Linkage Pharmacophore_B Pharmacophore B Scaffold:cooh->Pharmacophore_B Linkage Drug_Candidate Novel Drug Candidate Biological_Target Biological Target (e.g., Enzyme, Receptor) Drug_Candidate->Biological_Target Binding & Activity

Caption: Role as a scaffold in drug design.

Safety and Handling

While specific toxicity data for this compound is not extensively detailed in the provided search results, general precautions for handling organic chemicals should be followed. The parent amine, 4-aminobiphenyl, is a known carcinogen, and while the addition of the carboxylic acid group may alter its biological properties, caution is warranted.

  • Hazard Classifications: The hydrochloride salt is classified as Acute Toxicity 4 (Oral) and Eye Irritant 2.

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[4]

  • Storage: Store in a cool, dry place, sealed from moisture and light.[4][6]

Conclusion

This compound represents a significant evolution in the field of biphenyl chemistry. Its development from a simple aromatic hydrocarbon to a highly functionalized and practical synthetic building block highlights the progress of chemical science. The strategic placement of amino and carboxylic acid groups on a rigid biphenyl scaffold provides a versatile platform for a wide range of applications, from the synthesis of novel materials to the development of new therapeutic agents. Its enhanced solubility and stability in the hydrochloride salt form further underscore its utility. As research continues, this compound is poised to remain a valuable tool for chemists and drug discovery professionals, enabling the creation of innovative molecules with tailored properties and functions.

References

  • This compound | 41567-82-2 | Benchchem. (URL: )
  • This compound - Chemical products and equipment from China. (URL: [Link])

  • This compound | Chemsrc. (URL: [Link])

  • 4'-AMINO[1,1'-BIPHENYL]-4-CARBOXYLIC ACID - ChemBK. (URL: [Link])

  • 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf. (URL: [Link])

  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. - ResearchGate. (URL: [Link])

  • (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724 - PubChem. (URL: [Link])

  • Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene) - ResearchGate. (URL: [Link])

  • 4-Aminobiphenyl - Wikipedia. (URL: [Link])

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (URL: [Link])

  • Exploring the Role of Amino Acid APIs in Drug Development and Formulation. (URL: [Link])

  • Amino acids and its pharmaceutical applications: A mini review - PubMed. (URL: [Link])

Sources

Methodological & Application

Synthesis of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride via Suzuki-Miyaura Coupling: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride, a key building block in pharmaceutical and materials science research. The described methodology utilizes the robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol, mechanistic insights, and practical considerations for a successful and reproducible synthesis.

Introduction

4'-Amino-[1,1'-biphenyl]-4-carboxylic acid and its derivatives are pivotal structural motifs in a variety of biologically active compounds and functional materials. The biphenyl scaffold, coupled with the reactive amino and carboxylic acid functionalities, makes it a versatile intermediate for the synthesis of complex molecules. The Suzuki-Miyaura coupling reaction stands out as a premier method for the formation of C-C bonds, particularly for constructing biaryl systems.[1] Its advantages include mild reaction conditions, tolerance to a wide range of functional groups, and the use of readily available and relatively non-toxic organoboron reagents.[2][3]

This document details a reliable protocol for the synthesis of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid via the Suzuki-Miyaura coupling of 4-bromoaniline and 4-carboxyphenylboronic acid, followed by its conversion to the hydrochloride salt for improved stability and handling.

Reaction Scheme

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Acidification 4-bromoaniline 4-Bromoaniline product 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid 4-bromoaniline->product + 4-carboxyphenylboronic_acid 4-Carboxyphenylboronic acid 4-carboxyphenylboronic_acid->product + product_amine 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid product->product_amine catalyst Pd Catalyst Base catalyst->product final_product This compound product_amine->final_product + hcl HCl hcl->final_product Suzuki_Miyaura_Cycle cluster_reactants pd0 Pd(0)Ln pd_intermediate Ar-Pd(II)Ln-X pd0->pd_intermediate Ar-X oxidative_addition Oxidative Addition pd_biaryl Ar-Pd(II)Ln-Ar' pd_intermediate->pd_biaryl Ar'-B(OH)₂/Base transmetalation Transmetalation pd_biaryl->pd0 product Ar-Ar' pd_biaryl->product reductive_elimination Reductive Elimination aryl_halide Ar-X boronic_acid Ar'-B(OH)₂ + Base

Figure 3: Workflow for the Suzuki-Miyaura coupling step.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask via a syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the palladium catalyst, and wash the celite pad with a small amount of the reaction solvent.

    • Transfer the filtrate to a separatory funnel and add water.

    • Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4. A precipitate of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid should form.

    • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether.

  • Purification of the Free Amine: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, if necessary.

Part 2: Formation of the Hydrochloride Salt
  • Dissolution: Suspend the purified 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid in a minimal amount of a suitable organic solvent, such as methanol or diethyl ether.

  • Acidification: While stirring, add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether) dropwise, or bubble anhydrous HCl gas through the solution. T[4][5]he hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold diethyl ether to remove any excess HCl and unreacted starting material. Dry the product under vacuum to yield this compound as a solid.

Results and Characterization

PropertyExpected Value
AppearanceOff-white to light-colored solid
Yield65-85% (overall)
Melting Point>300 °C (for hydrochloride salt)
Molecular FormulaC₁₃H₁₂ClNO₂
Molecular Weight249.69 g/mol

Expected ¹H NMR Spectral Data (in DMSO-d₆): The spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl system. The protons on the aminophenyl ring will appear at a relatively upfield chemical shift compared to those on the carboxyphenyl ring. The amine and carboxylic acid protons will likely appear as broad singlets.

Expected ¹³C NMR Spectral Data (in DMSO-d₆): The spectrum should display distinct signals for all 12 aromatic carbons and the carbonyl carbon of the carboxylic acid group.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formationInactive catalystEnsure proper degassing and use of anhydrous solvents.
Insufficient baseUse anhydrous potassium carbonate and ensure it is finely powdered.
Formation of side productsHomocoupling of boronic acidUse a slight excess of the boronic acid and ensure an inert atmosphere.
Poor precipitation of productIncorrect pH during work-upCarefully adjust the pH to the isoelectric point of the amino acid.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid. The protocol described herein, followed by conversion to the hydrochloride salt, yields the target compound in good purity and yield. This application note serves as a practical guide for researchers in organic synthesis and drug discovery, enabling the consistent production of this valuable chemical intermediate.

References

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra03725a]
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11425977/]
  • 4-Carboxybenzeneboronic acid - SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds-repository]
  • 4-Bromoaniline - SAFETY DATA SHEET. Alfa Aesar. [URL: https://www.alfa.com/en/msds/?language=EN&notval=0&term=A15126]
  • SAFETY DATA SHEET - 4-Bromoaniline. Fisher Scientific. [URL: https://www.fishersci.com/sds-repository]
  • Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja209727w]
  • 4-Carboxyphenylboronic Acid | C7H7BO4 | CID 312183. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/312183]
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3334533/]
  • This compound | 41567-82-2. Benchchem. [URL: https://www.benchchem.com/product/b5334]
  • 4-Carboxyphenylboronic acid | 14047-29-1. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710438.htm]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://www.yonedalabs.com/entry/suzuki-miyaura-cross-coupling]
  • 4 - Supporting Information. The Royal Society of Chemistry. [URL: https://www.rsc.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [URL: https://myers.chemistry.harvard.
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00424]
  • SAFETY DATA SHEET - 3-Carboxyphenylboronic acid pinacol ester. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/643033]
  • Spectra and physical data of (A2). The Royal Society of Chemistry. [URL: https://www.rsc.
  • 4′-amino-[1,1′-biphenyl]-4-carboxylic acid hydrochloride AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/491527]
  • (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/66724]
  • 1 H-NMR and 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). ResearchGate. [URL: https://www.researchgate.net/figure/a-1-H-NMR-and-b-13-C-NMR-spectra-of-4-4diamino-4-benzyloxy-triphenylamine-3_fig4_305389657]
  • How to convert amino acid to its hydrochloride? ResearchGate. [URL: https://www.researchgate.net/post/How_to_convert_amino_acid_to_its_hydrochloride]
  • Converting to the hydrochloric salt for storage? Sciencemadness Discussion Board. [URL: http://www.sciencemadness.org/talk/viewthread.php?tid=9131]
  • Process for the conversion of salts of carboxylic acid to their corresponding free acids. Google Patents. [URL: https://patents.google.
  • How to achieve chlorination of carboxylic acid to convert into acid chloride? ResearchGate. [URL: https://www.researchgate.net/post/How_to_achieve_chlorination_of_carboxylic_acid_to_convert_into_acid_chloride]
  • 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid. Manchester Organics. [URL: https://www.manchesterorganics.com/products/building-blocks/biphenyl-compounds/4-amino-1-1-biphenyl-4-carboxylic-acid/5730-78-9]
  • Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts on Columns of Crosslinked Poly-4-vinylpyridine. Deep Blue Repositories, University of Michigan. [URL: https://deepblue.lib.umich.edu/bitstream/handle/2027.42/32483/0000295.pdf]
  • Electronic Supplementary Material (ESI) for Green Chemistry. The Royal Society of Chemistry. [URL: https://www.rsc.
  • 4'-AMINO[1,1'-BIPHENYL]-4-CARBOXYLIC ACID. ChemBK. [URL: https://www.chembk.com/en/chem/4'-AMINO[1,1'-BIPHENYL]-4-CARBOXYLIC%20ACID]

Sources

Protocol for the Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid and 4-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 4'-Amino-[1,1'-biphenyl]-4-carboxylic Acid

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds. First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly in the synthesis of polyolefins, styrenes, and substituted biphenyls.[1] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[1]

This application note provides a detailed protocol for a specific, yet widely applicable, Suzuki-Miyaura coupling: the synthesis of 4'-amino-[1,1'-biphenyl]-4-carboxylic acid from 4-bromobenzoic acid and 4-aminophenylboronic acid. The resulting product is a crucial bifunctional building block, featuring both an acidic carboxyl group and a basic amino group. This unique structure makes it a valuable intermediate in the development of pharmaceuticals, advanced polymers, and functional materials.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale and troubleshooting strategies to ensure successful execution.

Reaction Principle and Catalytic Cycle

The overall transformation involves the palladium-catalyzed cross-coupling of an organohalide (4-bromobenzoic acid) with an organoboron species (4-aminophenylboronic acid) in the presence of a base.[1]

Reaction Scheme: Reaction scheme for the Suzuki coupling of 4-bromobenzoic acid and 4-aminophenylboronic acid.

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromobenzoic acid) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the 4-aminophenyl moiety) to the Pd(II) complex.[1][4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Suzuki_Cycle Figure 1: The Palladium Catalytic Cycle cluster_cycle Figure 1: The Palladium Catalytic Cycle cluster_inputs cluster_outputs A Pd(0)L₂ (Active Catalyst) B Ar-Pd(II)L₂-X (Oxidative Adduct) A->B Oxidative Addition C Ar-Pd(II)L₂-Ar' (Di-organo Complex) B->C Transmetalation C->A Reductive Elimination ArAr Ar-Ar' (Product) ArX Ar-X (4-Bromobenzoic Acid) ArBOH Ar'-B(OH)₂ (4-Aminophenylboronic Acid) Base Base (e.g., K₂CO₃)

Figure 1: The Palladium Catalytic Cycle.

Key Considerations for This Specific Coupling

The presence of both acidic (carboxylic acid) and basic (amino) functional groups on the starting materials introduces specific challenges that must be addressed for a successful reaction:

  • Catalyst Inhibition: Both the carboxylate anion (formed by the reaction of 4-bromobenzoic acid with the base) and the lone pair on the amino group of the boronic acid can coordinate to the palladium center. This coordination can potentially deactivate the catalyst and hinder its activity.[6][7]

  • Stoichiometry of the Base: The carboxylic acid will react with one equivalent of the base. Therefore, at least two equivalents of base are required: one to neutralize the carboxylic acid and another to activate the boronic acid for the transmetalation step.[6] An excess is typically used to drive the reaction.

  • Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond. It is often promoted by high temperatures and the presence of water.[8] Careful selection of reaction conditions is crucial to minimize this pathway.

  • Solubility: The starting materials and the product have varied solubilities. 4-bromobenzoic acid and its salt have good water solubility, while the boronic acid and the final product are more soluble in organic solvents. A biphasic solvent system, such as dioxane/water or ethanol/water, is often employed to accommodate all components.[9][10]

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
  • Reagents:

    • 4-Bromobenzoic acid (≥98%)

    • 4-Aminophenylboronic acid (≥97%)

    • Palladium(II) acetate (Pd(OAc)₂) (≥98%)

    • Triphenylphosphine (PPh₃) (≥99%) or other suitable phosphine ligand

    • Potassium carbonate (K₂CO₃), anhydrous powder (≥99%)

    • 1,4-Dioxane (anhydrous, ≥99.8%)

    • Deionized water

    • Ethyl acetate (reagent grade)

    • Hydrochloric acid (1M solution)

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • 50 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Nitrogen or Argon gas inlet

    • Heating mantle with temperature control

    • Separatory funnel

    • Büchner funnel and filter paper

    • Standard laboratory glassware

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • LC-MS for reaction monitoring (optional)

Reagent Quantities
Reagent MW ( g/mol ) Equivalents Amount (mg) Amount (mmol)
4-Bromobenzoic acid201.021.02011.0
4-Aminophenylboronic acid136.941.21641.2
Pd(OAc)₂224.500.024.50.02
PPh₃262.290.08210.08
K₂CO₃138.213.04153.0
1,4-Dioxane--12 mL-
Deionized Water--3 mL-
Step-by-Step Procedure
Figure 2: Experimental Workflow.
  • Catalyst Pre-formation & Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Palladium(II) acetate (4.5 mg, 0.02 mmol) and Triphenylphosphine (21 mg, 0.08 mmol).

    • Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This step is critical to prevent oxygen from deactivating the catalyst.[8]

    • Inject 2 mL of degassed 1,4-dioxane and stir the mixture for 15 minutes at room temperature. The solution should turn from a pale yellow/orange to a clearer yellow, indicating the formation of the Pd(0) species.

  • Reagent Addition:

    • While maintaining a positive pressure of inert gas, add 4-bromobenzoic acid (201 mg, 1.0 mmol), 4-aminophenylboronic acid (164 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol) to the flask.

  • Solvent Addition and Reaction:

    • Add the remaining degassed 1,4-dioxane (10 mL) and degassed deionized water (3 mL) via syringe.

    • Attach a reflux condenser, ensuring a continued flow of inert gas through the top.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mixture with a few drops of acetic acid) or LC-MS until the starting 4-bromobenzoic acid is consumed (typically 4-12 hours).

  • Work-up Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a small pad of Celite to remove the solid base and palladium residues, washing the pad with a small amount of ethyl acetate.[11]

    • Transfer the filtrate to a separatory funnel and add 30 mL of ethyl acetate and 30 mL of water. Shake and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine all organic layers and discard the aqueous layer.

    • Wash the combined organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is an amphoteric solid (containing both acid and base groups). Purification can be achieved by trituration or recrystallization.

    • Acid-Base Purification: Dissolve the crude solid in a minimum amount of 1M NaOH solution. Wash with a nonpolar solvent like diethyl ether or dichloromethane to remove non-acidic impurities. Carefully acidify the aqueous layer with 1M HCl with cooling until the product precipitates out (around pH 4-5).

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 4'-amino-[1,1'-biphenyl]-4-carboxylic acid.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) not formed or degraded).2. Insufficient degassing (oxygen present).3. Insufficient base.1. Use fresh Pd(OAc)₂/ligand or a pre-catalyst like Pd(PPh₃)₄.[12]2. Ensure all solvents are thoroughly degassed and the reaction is kept under a positive pressure of inert gas.3. Ensure at least 3 equivalents of base are used. Consider a stronger base like K₃PO₄.[8]
Significant Protodeboronation 1. Reaction temperature is too high.2. Base is too strong or reaction time is too long.1. Lower the reaction temperature to 80 °C and monitor closely.2. Use a milder base (e.g., K₂CO₃ vs. Cs₂CO₃) or switch to anhydrous conditions with a base like KF.[4][8]
Formation of Homocoupled Side Products 1. Presence of oxygen in the reaction mixture.2. Catalyst system promotes homocoupling.1. Improve the degassing procedure for solvents and the inert atmosphere setup.2. Screen different phosphine ligands; sometimes more electron-rich, bulky ligands can suppress side reactions.
Difficult Work-up / Emulsion 1. Amphoteric nature of the product.2. Insoluble palladium black formation.1. Add brine during extraction to help break emulsions. Perform the acid/base purification as described above.2. Filter the reaction mixture through Celite before extraction.[11]

Conclusion

The Suzuki-Miyaura coupling of 4-bromobenzoic acid and 4-aminophenylboronic acid is a powerful method for synthesizing the versatile building block 4'-amino-[1,1'-biphenyl]-4-carboxylic acid. Success hinges on careful consideration of the unique challenges posed by the acidic and basic functional groups of the substrates. By employing an active palladium catalyst under a rigorously maintained inert atmosphere, using a sufficient amount of a suitable base, and following a carefully planned work-up procedure, this synthesis can be performed reliably and in high yield. This protocol provides a robust foundation for researchers to produce this valuable compound and adapt the methodology for related synthetic targets.

References

  • Wikipedia. Suzuki reaction. [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Royal Society of Chemistry. A recyclable supramolecular catalyst for Suzuki-Miyaura coupling in aqueous media. [Link]

  • ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]

  • Journal of the American Chemical Society. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]

  • ResearchGate. Suzuki cross coupling reaction of aryl halides with arylboronic acid a. [Link]

  • RSC Publishing. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • YouTube. Suzuki Coupling. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • MDPI. Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. [Link]

  • RSC Publishing. Organic & Biomolecular Chemistry. [Link]

  • Reddit. Do carboxylic acids interfere with Suzukis?. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • ChemRxiv. Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. [Link]

  • Kingston University Research Repository. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Organic Syntheses. SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. [Link]

  • Reddit. Suzuki coupling help. [Link]

  • ResearchGate. Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... [Link]

  • Google Patents.
  • ResearchGate. Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand: Observation of High Yields under Acidic Conditions | Request PDF. [Link]

  • ResearchGate. (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. [Link]

  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]

  • ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... [Link]

  • Domainex. Aminative Suzuki-Miyaura Coupling. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Synthesis of Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of biphenyl carboxylic acids utilizing palladium-catalyzed cross-coupling reactions. Biphenyl carboxylic acids are crucial structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The Suzuki-Miyaura cross-coupling reaction is highlighted as the predominant and most versatile method for constructing the biaryl C-C bond.[3][4] This guide delves into the mechanistic underpinnings of the catalytic cycle, offers critical insights into the selection of catalysts, ligands, and reaction conditions, and provides detailed, field-proven protocols. Furthermore, it includes troubleshooting strategies for common challenges encountered in these syntheses, ensuring a high rate of success for both novice and experienced chemists.

Scientific Foundation: The Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is the cornerstone for modern biphenyl synthesis, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[4][5] The reaction facilitates the formation of a C-C bond between an aryl halide (or pseudohalide, e.g., triflate) and an arylboronic acid or its ester derivatives.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The cycle, which involves the palladium center cycling between the Pd(0) and Pd(II) oxidation states, can be broken down into three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6]

  • Oxidative Addition: The cycle initiates with the reaction of a low-ligated, 14-electron Pd(0) complex with the aryl halide (Ar¹-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square planar Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf > Cl, meaning that aryl iodides and bromides undergo this step more readily than the less reactive and more economical aryl chlorides.[7] For challenging substrates like electron-rich aryl halides or aryl chlorides, the use of highly electron-donating ligands is crucial to facilitate this rate-limiting step.[7]

  • Transmetalation: The aryl group from the organoboron reagent (Ar²-B(OR)₂) is transferred to the palladium(II) center, displacing the halide. This step requires activation of the boronic acid with a base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄).[4][8] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the electrophilic palladium center.[4]

  • Reductive Elimination: This is the final, product-forming step. The two aryl groups (Ar¹ and Ar²) on the palladium(II) center couple, forming the desired biphenyl product (Ar¹-Ar²). In this process, the palladium center is reduced from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle. Bulky ligands often accelerate this step, preventing side reactions like β-hydride elimination.[7]

Suzuki_Catalytic_Cycle cluster_inputs Inputs cluster_outputs Output pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)(L)₂-X (Oxidative Adduct) pd0->oa_complex Oxidative Addition (+ Ar¹-X) trans_complex Ar¹-Pd(II)(L)₂-Ar² (Diaryl Complex) oa_complex->trans_complex Transmetalation (+ Ar²-B(OR)₂ / Base) trans_complex->pd0 Reductive Elimination (- Ar¹-Ar²) center_node start_edge end_edge ArX Aryl Halide (Ar¹-X) ArB Arylboronic Acid (Ar²-B(OR)₂) Base Base (e.g., K₂CO₃) Product Biphenyl (Ar¹-Ar²)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Reagent & Condition Selection

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent system.

Palladium Source: Precatalysts vs. In Situ Generation

While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be used, they require in-situ reduction to the active Pd(0) species.[5] Modern protocols often favor well-defined palladium precatalysts. These are typically air- and moisture-stable Pd(II) complexes that rapidly and reliably generate the active Pd(0) catalyst under the reaction conditions.[9] Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer significant advantages in large-scale synthesis, including low cost, ease of removal by filtration, and reduced palladium contamination in the final product.[10][11]

Palladium Source Common Examples Advantages Considerations
Pd(0) Sources Pd(PPh₃)₄, Pd₂(dba)₃Already in the active oxidation state.Often air- and light-sensitive, can have batch-to-batch variability.[10]
Pd(II) Salts Pd(OAc)₂, PdCl₂Inexpensive, air-stable.Requires in-situ reduction which can be inconsistent.
Pd(II) Precatalysts XPhos Pd G3/G4, PEPPSI™Air- and moisture-stable, highly active, reliable generation of Pd(0).[12]Higher initial cost.
Heterogeneous Pd/CInexpensive, easily removed by filtration, low product contamination, recyclable.[10][11]May require higher temperatures or longer reaction times; not suitable for all substrates.
Ligands: The Key to Reactivity and Selectivity

The ligand stabilizes the palladium center and modulates its electronic and steric properties, directly influencing the reaction's efficiency.[13] For biphenyl carboxylic acid synthesis, particularly with challenging substrates like aryl chlorides, bulky and electron-rich monophosphine ligands are often the catalysts of choice.[7][14]

  • Electron-Rich Ligands (e.g., P(t-Bu)₃, Buchwald biaryl phosphines like XPhos, SPhos): These ligands accelerate the rate-limiting oxidative addition step, which is crucial for activating less reactive aryl chlorides.[7][15]

  • Bulky Ligands (e.g., XPhos, RuPhos): The steric hindrance provided by these ligands promotes the final reductive elimination step and can suppress side reactions.[7]

  • N-Heterocyclic Carbenes (NHCs): These are strong σ-donors that form very stable complexes with palladium, showing high activity and thermal stability, making them excellent for difficult couplings.[16]

Base and Solvent Selection

The choice of base and solvent is interdependent and critical for reaction success.

  • Base: An inorganic base is required for the transmetalation step.

    • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Commonly used and effective for a wide range of substrates.[10][17]

    • Phosphates (K₃PO₄): A stronger base, often used for less reactive systems or when carbonates fail.[18]

    • Fluorides (KF): A milder base that can be advantageous when base-sensitive functional groups (like esters) are present.[19]

  • Solvent: A solvent system that can dissolve both the organic and inorganic reagents is often necessary.

    • Aqueous Mixtures: Combinations like Toluene/H₂O, Dioxane/H₂O, or THF/H₂O are standard, as water helps dissolve the inorganic base and facilitates the formation of the boronate "ate" complex.[10][12]

    • "Green" Solvents: Water can be used as the sole solvent for certain substrates, offering significant environmental benefits.[3][20][21]

    • Aprotic Polar Solvents (DMF, DMAc): Useful for substrates with poor solubility in other common solvents, but can lead to side reactions at high temperatures.[19]

Experimental Protocol: Synthesis of Biphenyl-4-carboxylic Acid

This protocol describes a robust and scalable method for the synthesis of biphenyl-4-carboxylic acid from 4-bromobenzoic acid and phenylboronic acid, adapted from literature procedures.[17][21]

Materials & Equipment
  • Reagents: 4-Bromobenzoic acid, Phenylboronic acid, Potassium carbonate (K₂CO₃), Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Toluene, Deionized Water.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, inert atmosphere setup (Nitrogen or Argon), separatory funnel, rotary evaporator, standard laboratory glassware.

Step-by-Step Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Assemble Reagents & Glassware setup 2. Set up Reaction Flask under Inert Atmosphere reagents->setup charge 3. Charge Flask with Solids: - 4-Bromobenzoic acid (1.0 eq) - Phenylboronic acid (1.2 eq) - K₂CO₃ (2.0 eq) - Pd(OAc)₂ (0.02 eq) - PPh₃ (0.04 eq) setup->charge solvents 4. Add Solvents (Toluene/H₂O) charge->solvents degas 5. Degas the Mixture solvents->degas heat 6. Heat to Reflux (e.g., 90-100 °C) degas->heat monitor 7. Monitor by TLC/LC-MS heat->monitor cool 8. Cool to Room Temperature monitor->cool separate 9. Phase Separation (Aqueous layer contains product salt) cool->separate acidify 10. Acidify Aqueous Layer with HCl (Precipitates product) separate->acidify filter 11. Filter & Wash Solid acidify->filter dry 12. Dry the Product filter->dry analyze 13. Characterize Final Product (NMR, MS, m.p.) dry->analyze

Caption: General experimental workflow for biphenyl carboxylic acid synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzoic acid (2.01 g, 10.0 mmol, 1.0 equiv), phenylboronic acid (1.46 g, 12.0 mmol, 1.2 equiv), and potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (45 mg, 0.2 mmol, 0.02 equiv) and triphenylphosphine (105 mg, 0.4 mmol, 0.04 equiv). Add this catalyst/ligand mixture to the reaction flask.

  • Solvent Addition & Degassing: Add toluene (30 mL) and deionized water (15 mL) to the flask. Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the catalyst.[7]

  • Reaction: Place the flask under a positive pressure of nitrogen or argon and heat the mixture to reflux (approximately 95 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 4-bromobenzoic acid is consumed (typically 4-12 hours).

  • Workup - Phase Separation: Once complete, cool the reaction to room temperature. Transfer the mixture to a separatory funnel. The biphasic mixture will separate; the product, as its potassium salt, will be in the upper aqueous layer. Separate the layers and extract the organic layer with a small amount of water (10 mL). Combine the aqueous layers.

  • Workup - Precipitation: Transfer the combined aqueous layers to a beaker and cool in an ice bath. Slowly acidify the solution by adding 2M HCl dropwise with stirring until the pH is ~2. A white precipitate of biphenyl-4-carboxylic acid will form.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. Dry the solid product under vacuum to a constant weight. The product is often of high purity, but can be recrystallized from an ethanol/water mixture if necessary.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure). 2. Insufficiently strong base. 3. Poor solubility of reagents.1. Ensure thorough degassing of solvents and maintain a robust inert atmosphere.[7] Use a fresh, reliable catalyst source. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[18] 3. Change the solvent system (e.g., try Dioxane/H₂O or add a co-solvent like ethanol).[19]
Protodeboronation The boronic acid is hydrolyzing back to the corresponding arene before it can transmetalate. This is often accelerated by high temperatures and prolonged reaction times.[19]1. Use the boronic acid pinacol ester (BPin) derivative, which is more stable. 2. Lower the reaction temperature if possible. 3. Use a slight excess (1.1-1.3 equiv) of the boronic acid.
Dehalogenation The aryl halide is reduced to the corresponding arene instead of coupling.1. This can be caused by impurities or side reactions. Ensure high-purity starting materials. 2. Use a different ligand/catalyst system; some are more prone to this side reaction.
Homocoupling The boronic acid couples with itself to form a symmetrical biaryl (Ar²-Ar²).1. This is often caused by the presence of oxygen. Improve degassing procedures.[7] 2. Use a bulkier ligand to sterically hinder the homocoupling pathway.[7]

Emerging Strategies: Beyond Suzuki-Miyaura

While the Suzuki-Miyaura reaction is the workhorse, other palladium-catalyzed methods are gaining traction for their unique advantages in atom economy and novel reactivity.

  • C-H Activation/Arylation: This strategy involves the direct coupling of an aryl C-H bond with an aryl halide. In some cases, the carboxylic acid functional group on one of the coupling partners can act as a directing group, guiding the palladium catalyst to activate a specific C-H bond, offering a highly efficient and step-economical route to substituted biphenyls.[22][23][24]

  • Decarbonylative/Decarboxylative Coupling: These methods use carboxylic acids directly as arylating agents, proceeding through the extrusion of CO or CO₂.[25][26] This avoids the pre-functionalization required for boronic acids or aryl halides, representing a significant advance in synthetic efficiency.

References

  • Dunn, P. J., et al. (2001). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]

  • Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Semantic Scholar. [Link]

  • Liu, W., et al. (2019). Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed by water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]

  • Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ProQuest. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • Sołoducho, J., et al. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science. [Link]

  • Molin, A., & Zard, S. Z. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. OUCI. [Link]

  • Various Authors. (2022). Examples of high-performance ligands for Pd-catalysis. ResearchGate. [Link]

  • Ward, T. R., & Eda, S. (2012). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. SciSpace. [Link]

  • Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]

  • Gande, S., & Li, Y. (2020). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]

  • Khan, M., et al. (2019). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]

  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Zhang, Y., et al. (2012). Cis-chelated palladium(II) complexes of biphenyl-linked - bis(imidazolin-2-ylidene): synthesis and catalytic activity in the Suzuki-Miyaura reaction. Arkat USA. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. [Link]

  • Marion, N., & Nolan, S. P. (2010). 1.2.3 The Buchwald–Hartwig Reaction. ResearchGate. [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]

  • Mondal, A., & Maiti, D. (2019). Palladium (II) Catalyzed Synthesis of Meta‐Substituted Biphenyls via Carboxylate Directed Ortho‐Arylation Decarboxylation Cascade. ResearchGate. [Link]

  • Macmillan Group. (2010). Buchwald-Hartwig C-C Bond Formation. Macmillan Group Meeting. [Link]

  • Pasco, M. D., et al. (2012). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Scirp.org. [Link]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich. [Link]

  • Shandu, M., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central. [Link]

  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Organometallics. (2020). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications. [Link]

  • Sharma, S., & Park, Y. (2021). The Emergence of Palladium-Catalyzed C(sp3)-H Functionalization of Free Carboxylic Acids. PubMed. [Link]

  • Reddit User Discussion. (2024). Struggling with Suzuki Reaction. Reddit r/Chempros. [Link]

  • R Discovery. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. R Discovery. [Link]

  • The Organic Chemistry Tutor. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Martin, R., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PubMed Central. [Link]

  • Yin, J., & Buchwald, S. L. (2000). An Improved Synthesis of Functionalized Biphenyl-Based Phosphine Ligands. The Journal of Organic Chemistry. [Link]

  • Chen, G., et al. (2016). Palladium(II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. PubMed Central. [Link]

  • Various Authors. (2020). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. [Link]

  • Daugulis, O., et al. (2011). Palladium-Catalyzed Alkyl C–H Bond Activation. PubMed Central. [Link]

  • Shibahara, F., et al. (2004). Palladium(II)-Catalyzed Sequential Hydroxylation—Carboxylation of Biphenyl Using Formic Acid as a Carbonyl Source. Semantic Scholar. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid in MOF Chemistry

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented porosity and tunable functionality for a myriad of applications, including gas storage, catalysis, and drug delivery. The rational design of MOFs hinges on the judicious selection of organic linkers and metal nodes. 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid stands out as a linker of strategic importance. Its elongated biphenyl backbone allows for the construction of robust frameworks with extended porous architectures, while the terminal carboxylic acid and amino moieties provide versatile coordination sites and opportunities for post-synthetic modification. The hydrochloride salt form enhances the compound's solubility and stability, facilitating its use in synthesis.[1]

The presence of the amino group is particularly significant. It can act as a Lewis base, enhancing interactions with specific guest molecules, such as CO2, and provides a reactive handle for post-synthetic modification, allowing for the introduction of further functionalities.[2] This dual functionality makes 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid a powerful building block for creating highly tailored MOF materials.

This guide provides a comprehensive overview and detailed protocols for the synthesis of MOFs using 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride, aimed at researchers and professionals in materials science and drug development.

Ligand Characteristics and Handling

This compound (C₁₃H₁₂ClNO₂) is a solid, crystalline compound.[1][3] Its biphenyl structure imparts rigidity, a key feature for creating stable, porous frameworks. The molecule possesses two key functional groups for MOF synthesis: a carboxylic acid group for coordination to the metal center and an amino group that can also coordinate or be used for further functionalization.

Table 1: Physicochemical Properties of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid and its Hydrochloride Salt

Property4'-Amino-[1,1'-biphenyl]-4-carboxylic acidThis compound
Molecular Formula C₁₃H₁₁NO₂C₁₃H₁₂ClNO₂
Molecular Weight 213.23 g/mol 249.69 g/mol [3]
Appearance White to off-white solid[4]Solid[3]
Melting Point 227-236 °C[1][4]Not specified
Solubility Limited in common organic solventsEnhanced solubility compared to the free base[1]

Note on Handling: As with all chemical reagents, appropriate personal protective equipment should be worn. The compound is classified as an irritant and is harmful if swallowed.[3] It should be stored in a cool, dry, and well-ventilated area.

Conceptual Workflow for MOF Synthesis

The synthesis of a MOF using this compound typically follows a solvothermal or hydrothermal route. This involves dissolving the ligand and a metal salt in a suitable solvent, often with the addition of a modulator to control crystal growth, and heating the mixture in a sealed vessel. The resulting crystalline product is then washed and activated to remove residual solvent and unreacted precursors.

MOF_Synthesis_Workflow cluster_0 Precursor Preparation cluster_1 Synthesis cluster_2 Purification & Activation Ligand 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid HCl Dissolution Dissolution & Mixing Ligand->Dissolution Metal_Salt Metal Salt (e.g., Al(NO₃)₃·9H₂O) Metal_Salt->Dissolution Solvent Solvent (e.g., DMF) Solvent->Dissolution Heating Solvothermal Reaction (e.g., 120°C, 24h) Dissolution->Heating Filtration Filtration & Washing Heating->Filtration Drying Drying Filtration->Drying Activation Solvent Exchange & Activation Drying->Activation Product Final MOF Product Activation->Product Characterization_Workflow cluster_0 Structural Analysis cluster_1 Porosity & Surface Area cluster_2 Thermal Stability cluster_3 Chemical Composition MOF_Sample Synthesized MOF PXRD Powder X-Ray Diffraction (PXRD) MOF_Sample->PXRD SCXRD Single-Crystal X-Ray Diffraction (SCXRD) MOF_Sample->SCXRD Gas_Sorption Gas Sorption Analysis (N₂ at 77K) MOF_Sample->Gas_Sorption TGA Thermogravimetric Analysis (TGA) MOF_Sample->TGA FTIR Fourier-Transform Infrared Spectroscopy (FTIR) MOF_Sample->FTIR NMR ¹H NMR (of digested sample) MOF_Sample->NMR

Caption: Recommended characterization techniques for the synthesized MOF.

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.

  • Single-Crystal X-Ray Diffraction (SCXRD): To determine the precise crystal structure, if suitable single crystals can be obtained.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution, which are critical parameters for applications in storage and separation.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers and the presence of the amino functional groups.

  • ¹H NMR Spectroscopy (of a digested sample): To verify the incorporation of the organic linker into the framework.

Potential Applications in Drug Development and Beyond

The unique structural and chemical features of MOFs synthesized from 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid open up a range of potential applications:

  • Drug Delivery: The porous structure can be utilized to encapsulate therapeutic agents, with the potential for controlled release. The amino groups can be functionalized to target specific cells or tissues.

  • Catalysis: The metal nodes can act as catalytic sites, and the functionalizable pores can be designed to selectively bind and transform substrates.

  • Sensing: The framework can be designed to interact with specific analytes, leading to a detectable change in its physical properties, such as fluorescence.

  • Gas Storage and Separation: The high surface area and tunable pore environment make these materials promising candidates for the storage of gases like hydrogen and methane, and for the separation of gas mixtures.

Conclusion

This compound is a versatile and valuable building block for the synthesis of functional Metal-Organic Frameworks. Its rigid structure and dual functionality enable the creation of robust, porous materials with tunable properties. The provided protocol offers a solid foundation for researchers to explore the synthesis and application of these promising materials. Further optimization of reaction conditions and exploration of different metal precursors will undoubtedly lead to the discovery of novel MOFs with enhanced performance in a wide array of technological fields.

References

  • ChemBK. 4'-AMINO[1,1'-BIPHENYL]-4-CARBOXYLIC ACID. Available from: [Link]

  • Wang, X., et al. (2024). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. Inorganic Chemistry. Available from: [Link]

  • Chemsrc. This compound. Available from: [Link]

  • Lin, Y., Kong, C., & Chen, L. (2016). Amine-functionalized metal–organic frameworks: structure, synthesis and applications. RSC Advances, 6(37), 32598-32614. Available from: [Link]

  • Google Patents. WO2021202574A1 - Activated amino containing metal organic framework (mof) compositions, process of making and process of use thereof.
  • Li, B., et al. (2021). Development of biological metal–organic frameworks designed for biomedical applications: from bio-sensing/bio-imaging to disease treatment. Journal of Materials Chemistry B, 9(3), 553-568. Available from: [Link]

  • MDPI. Metal-Organic Frameworks: Versatile Platforms for Biomedical Innovations. Available from: [Link]

  • Fabrication of metal organic frameworks with amino group and corresponding properties. (2025).
  • MDPI. Applications of Immobilized Bio-Catalyst in Metal-Organic Frameworks. Available from: [Link]

  • Royal Society of Chemistry. Electronic supporting information Synthesis and post-synthetic modification of amine-, alkyne-, azide- and nitro-functionalized metal-organic frameworks based on DUT-5. Available from: [Link]

  • Luan, Y., et al. (2014). Synthesis of amino-functionalization magnetic multi-metal organic framework (Fe3O4/MIL-101(Al0.9Fe0.1)/NH2) for efficient removal of methyl orange from aqueous solution. Journal of Hazardous Materials, 279, 26-35. Available from: [Link]

  • Wang, X., et al. (2024). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. Inorganic Chemistry. Available from: [Link]

  • National Institutes of Health. Tailoring Amine-Functionalized Ti-MOFs via a Mixed Ligands Strategy for High-Efficiency CO2 Capture. Available from: [Link]

  • Study on Amino-functionalized Porous Carbon Materials for MB and Cr(VI) Adsorption. (2023). Journal of Polymers and the Environment.
  • National Institutes of Health. The role of hydrophobic amino acid grafts in the enhancement of membrane-disruptive activity of pH-responsive pseudo-peptides. Available from: [Link]

  • Nanosized inorganic porous materials: fabrication, modification and application. (2016).
  • Wang, X., et al. (2024). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallisation. Research Explorer - The University of Manchester. Available from: [Link]

Sources

Application of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Biphenyl Scaffolds in Combating Microbial Resistance

The biphenyl moiety represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties[1]. In the realm of infectious diseases, the emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel chemical entities that can circumvent existing resistance mechanisms. Biphenyl derivatives have shown promise as a foundational structure for the development of new antimicrobial agents, demonstrating activity against both Gram-positive and Gram-negative bacteria[2][3].

4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride is a bifunctional molecule featuring a rigid biphenyl core. This structure is significant for its potential biological interactions[4]. The presence of both an amino group and a carboxylic acid group offers opportunities for diverse chemical modifications to enhance antimicrobial potency and spectrum[4][5]. While extensive research has been conducted on various substituted biphenyl carboxylic acids, this application note will focus on providing a framework for the investigation of this compound as a potential antimicrobial agent. We will provide detailed protocols for the systematic evaluation of its efficacy, drawing upon established methodologies for antimicrobial susceptibility testing.

Hypothesized Mechanism of Action: A Multifaceted Approach

The precise mechanism of action for this compound is yet to be elucidated. However, based on studies of related biphenyl compounds and other antimicrobial agents, several potential targets can be hypothesized. The lipophilic nature of the biphenyl core may facilitate interaction with and disruption of the bacterial cell membrane, leading to increased permeability and cell death[6][7]. Furthermore, the functional groups could enable interactions with intracellular targets, such as enzymes involved in essential metabolic pathways or DNA, thereby inhibiting crucial cellular processes[8][9].

Section 1: Preliminary Screening for Antimicrobial Activity

The initial step in evaluating a novel compound is to determine its broad-spectrum activity against a panel of clinically relevant microorganisms. The disk diffusion assay is a widely used qualitative method for this purpose.

Protocol 1: Kirby-Bauer Disk Diffusion Assay

This method allows for a preliminary assessment of the antimicrobial spectrum of the test compound.

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35-37°C)

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Inoculum Preparation: From a fresh culture, select several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known amount of the test compound (e.g., 10 µg) onto the inoculated agar surface. Gently press the disks to ensure complete contact.

  • Controls: Include a positive control disk (e.g., ciprofloxacin 5 µg) and a negative control disk (solvent only).

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone diameter indicates greater sensitivity of the microorganism to the compound.

Section 2: Quantitative Analysis of Antimicrobial Efficacy

Following a positive preliminary screening, it is crucial to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) to quantify the compound's potency.

Protocol 2: Broth Microdilution for MIC Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum prepared as in Protocol 1, diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells[4].

  • Positive control antibiotic (e.g., ampicillin, vancomycin)

  • Sterile diluent (e.g., DMSO, water)

Procedure:

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. The typical concentration range to test is 0.125 to 128 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls:

    • Positive Control: Wells with broth, inoculum, and a standard antibiotic.

    • Negative (Growth) Control: Wells with broth and inoculum only.

    • Sterility Control: Wells with broth only.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible growth is observed[4].

Protocol 3: Determination of MBC

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the broth microdilution assay.

  • Spot-inoculate the aliquots onto MHA plates.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, typically observed as no colony growth on the agar plate[10].

Data Presentation: Summarizing Antimicrobial Potency

Quantitative data should be presented in a clear and organized manner for easy comparison.

MicroorganismGram StainCompoundMIC (µg/mL) - HypotheticalMBC (µg/mL) - Hypothetical
Escherichia coli ATCC 25922NegativeThis compound3264
Staphylococcus aureus ATCC 25923PositiveThis compound1632
Pseudomonas aeruginosa ATCC 27853NegativeThis compound64>128
Enterococcus faecalis ATCC 29212PositiveThis compound3264

Table 1: Hypothetical MIC and MBC values for this compound against common bacterial strains.

Section 3: Investigating the Mechanism of Action

Understanding how a novel compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent.

Workflow for Mechanism of Action Studies

workflow cluster_initial Initial Characterization cluster_membrane Membrane Integrity Assays cluster_intracellular Intracellular Target Assays cluster_morphology Morphological Analysis A Determine MIC/MBC B Propidium Iodide Uptake Assay A->B Investigate Potential Targets C DiSC3(5) Membrane Potential Assay A->C Investigate Potential Targets D DNA Binding Assay (e.g., Ethidium Bromide Displacement) A->D Investigate Potential Targets E Enzyme Inhibition Assays (e.g., DHFR, Gyrase) A->E Investigate Potential Targets F Scanning/Transmission Electron Microscopy (SEM/TEM) A->F Investigate Potential Targets

Caption: Workflow for elucidating the mechanism of action.

Hypothesized Signaling Pathway Disruption

While the specific pathway affected by this compound is unknown, a potential mode of action could involve the inhibition of bacterial folic acid synthesis, a pathway targeted by sulfonamide antibiotics[7].

pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHP Dihydropteroate DHFR Dihydrofolate Reductase DHP->DHFR DHF Dihydrofolate THF Tetrahydrofolate DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides DHPS->DHP DHFR->DHF Compound This compound Compound->DHPS Potential Inhibition

Caption: Hypothetical inhibition of the folic acid synthesis pathway.

Conclusion and Future Directions

This compound presents an interesting scaffold for further investigation in the field of antimicrobial research. The protocols outlined in this application note provide a comprehensive framework for the systematic evaluation of its antimicrobial properties, from initial screening to quantitative analysis and preliminary mechanism of action studies. Further research should focus on derivatization of the core molecule to enhance its potency and spectrum, as well as in-depth studies to elucidate its precise molecular target(s). Such investigations are crucial for the development of novel therapeutic agents to combat the growing threat of antimicrobial resistance.

References

  • Khan, I., et al. (2023). A Comprehensive Mechanistic Antibacterial and Antibiofilm Study of Potential Bioactive ((BpA)2bp)Cu/Zn Complexes via Bactericidal Mechanisms against Escherichia coli. PMC. Available from: [Link]

  • Wang, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PMC. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available from: [Link]

  • ChemBK. 4'-AMINO[1,1'-BIPHENYL]-4-CARBOXYLIC ACID. Available from: [Link]

  • PubMed. (2015). Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains. Available from: [Link]

  • Kumar, A., et al. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. PMC. Available from: [Link]

  • Deep, A., et al. (2010). Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity. Acta Poloniae Pharmaceutica. Available from: [Link]

  • Creative Biolabs. Mode of Action & Target for Antibacterial Drug. Available from: [Link]

  • National Institutes of Health. (2024). Evaluation of Reduced Susceptibility to Quaternary Ammonium Compounds and Bisbiguanides in Clinical Isolates and Laboratory-Generated Mutants of Staphylococcus aureus. Available from: [Link]

  • Munita, J. M., & Arias, C. A. (2016). Action and resistance mechanisms of antibiotics: A guide for clinicians. PMC. Available from: [Link]

  • Lumen Learning. Mechanisms of Antibacterial Drugs | Microbiology. Available from: [Link]

  • Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks. Available from: [Link]

  • Kafarski, P. (2012). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. PMC. Available from: [Link]

  • ResearchGate. (2013). (PDF) Synthesis and antimicrobial studies of biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl - amide. Available from: [Link]

  • Santos, T. M., et al. (2017). Minimum inhibitory concentrations of frequently used antibiotics against Escherichia coli and Trueperella pyogenes isolated from uteri of postpartum dairy cows. Journal of Dairy Science. Available from: [Link]

  • OpenStax. (2021). Mechanisms of Antibacterial Drugs – Allied Health Microbiology. Available from: [Link]

  • de Boer, M., et al. (2015). Minimum inhibitory concentrations of selected antimicrobials against Escherichia coli and Trueperella pyogenes of bovine uterine origin. Journal of Dairy Science. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Available from: [Link]

  • ChemRxiv. (2022). Antimicrobial activity of self-assembled structures formed by protected amino acids. Available from: [Link]

  • PubMed. (1998). In vitro susceptibility of four serotypes of enterohaemorrhagic Escherichia coli to antimicrobial agents. Available from: [Link]

Sources

Application Notes and Protocols: 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Biphenyl Moiety

The [1,1'-biphenyl]-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry and materials science. Its rigid, planar geometry and tunable electronic properties make it an ideal building block for creating molecules with specific functions. The introduction of an amino group at the 4'-position, as in 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid, provides a crucial handle for further synthetic modifications, enabling the construction of complex molecular architectures. This document provides a detailed guide to the applications and synthetic protocols for 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride, a stable and easy-to-handle form of this versatile building block.

The hydrochloride salt enhances the compound's stability and solubility in certain solvents, making it a convenient starting material for a variety of chemical transformations[1]. The bifunctional nature of this molecule, possessing both a nucleophilic amino group and an electrophilic carboxylic acid, allows for orthogonal derivatization, making it a cornerstone in the synthesis of pharmaceuticals, high-performance polymers, and liquid crystals.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₃H₁₂ClNO₂[2][3]
Molecular Weight 249.69 g/mol [2][3]
Appearance Solid[3]
CAS Number 41567-82-2[1]
InChI Key DAIGQGYKNCXWKG-UHFFFAOYSA-N[3]

Core Synthetic Applications

The utility of this compound spans multiple domains of organic synthesis. Its rigid biphenyl core and reactive functional groups are leveraged to create molecules with tailored properties.

Medicinal Chemistry: Scaffolding for Drug Discovery

The biphenyl moiety is a common feature in many approved drugs and clinical candidates. 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid serves as a key building block in the synthesis of various therapeutic agents, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.

Application Example: Synthesis of PARP Inhibitors (e.g., Olaparib Analogues)

PARP inhibitors are a class of targeted cancer drugs that exploit deficiencies in DNA repair mechanisms in certain tumors[4]. Olaparib, the first-in-class PARP inhibitor, features a complex heterocyclic system attached to a benzoylpiperazine moiety. The 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid scaffold can be utilized to construct analogues of such inhibitors, where the biphenyl unit acts as a rigid spacer connecting different pharmacophoric elements.

The general synthetic strategy involves the amide coupling of the carboxylic acid group with a suitable amine, followed by functionalization of the amino group.

dot

Caption: Synthetic utility in medicinal chemistry.

Materials Science: Monomer for High-Performance Polymers

The dually functional nature of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid makes it an excellent monomer for the synthesis of polyamides. The resulting polymers incorporate the rigid biphenyl unit into their backbone, leading to materials with high thermal stability, mechanical strength, and chemical resistance. These aromatic polyamides, often referred to as aramids, find applications in aerospace, automotive, and electronics industries.

Application Example: Synthesis of Aromatic Polyamides

The polycondensation of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid with a dicarboxylic acid or its derivative, or alternatively, the self-condensation of the amino acid, can lead to the formation of high-molecular-weight polyamides. The properties of the resulting polymer can be tuned by the choice of the co-monomer.

dot

[4-bromobenzoic acid] + [4-aminophenylboronic acid] --(Pd catalyst, base)--> [4'-Amino-[1,1'-biphenyl]-4-carboxylic acid]

[4'-Amino-[1,1'-biphenyl]-4-carboxylic acid] + [R-NH₂] --(EDC, HOBt, base)--> [4'-Amino-[1,1'-biphenyl]-4-carboxamide derivative]

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a rigid biphenyl core and orthogonally reactive amino and carboxylic acid functional groups provides a powerful platform for the construction of a diverse range of complex molecules. The protocols and application examples provided in this document serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors in medicinal chemistry, materials science, and beyond.

References

  • Vertex AI Search. (n.d.). This compound - Chemical products and equipment from China.
  • Benchchem. (n.d.). This compound | 41567-82-2.
  • Chemsrc. (2024, February 3). This compound.
  • Sigma-Aldrich. (n.d.). 4′-amino-[1,1′-biphenyl]-4-carboxylic acid hydrochloride AldrichCPR.
  • ChemicalBook. (n.d.). 5730-78-9(4'-AMINO-BIPHENYL-4-CARBOXYLIC ACID) Product Description.
  • Sigma-Aldrich. (n.d.). 4′-amino-biphenyl-4-carboxylic acid AldrichCPR.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • RSC Publishing. (n.d.). ESI for - The Royal Society of Chemistry.
  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
  • Sigma-Aldrich. (n.d.). 4′-amino-[1,1′-biphenyl]-4-carboxylic acid hydrochloride AldrichCPR.
  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
  • RSC Publishing. (n.d.). Spectra and physical data of (A2) :.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • ResearchGate. (2025, August 10). Fluorescently Labeled Amino Acids as Building Blocks for Bioactive Molecules.
  • NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • NIH. (2022, February 11). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.
  • JOCPR. (n.d.). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity.
  • ResearchGate. (2023, October 16). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib.
  • PubMed. (2006, December 15). Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... | Download Table.
  • Sigma-Aldrich. (n.d.). 4′-amino-[1,1′-biphenyl]-4-carboxylic acid hydrochloride AldrichCPR.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 4-Iodophenylboronic Acid.
  • SpectraBase. (n.d.). [1,1'-biphenyl]-4-carboxylic acid, 4'-[(diethylamino)sulfonyl]- - Optional[1H NMR] - Spectrum.
  • Reddit. (2025, April 6). Good solvent for recrystalizing 4-biphenyl carboxylic acid? : r/chemhelp.
  • Patsnap Eureka. (2025, July 22). How Carbolic Acid Supports Advancements in Liquid Crystal Displays.
  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid.
  • Technical Disclosure Commons. (2024, December 19). Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid a.
  • Quora. (2016, September 6). Which liquid crystal is used in common LCD?.
  • RSC Publishing. (n.d.). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls.
  • Chemistry Stack Exchange. (2014, December 23). liquid crystals - What type of Organic Substance is used in LCD.
  • JETIR. (2015, April). Applications of Liquid Crystals: Special Emphasis on Liquid Crystal Displays (LCDs).

Sources

Application Notes and Protocols for the Preparation of 4'-Amino-[1,1'-biphenyl]-4-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the experimental procedures for the synthesis of 4'-amino-[1,1'-biphenyl]-4-carboxylic acid esters, a crucial scaffold in medicinal chemistry and materials science. We provide a scientifically robust, step-by-step protocol, underpinned by a thorough explanation of the chemical principles and reaction mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering a self-validating system for the reliable preparation and characterization of these target compounds. The protocols described herein leverage well-established synthetic transformations, including the Suzuki-Miyaura cross-coupling for the construction of the biphenyl core and subsequent esterification.

Introduction: Significance of the Biphenyl Scaffold

The 4'-amino-[1,1'-biphenyl]-4-carboxylic acid ester motif is a privileged structure in drug discovery and functional materials. The biphenyl core provides a rigid, yet tunable, platform for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. The presence of the amino and carboxylic acid ester functionalities offers sites for further chemical modification, making these compounds versatile building blocks for combinatorial library synthesis and lead optimization.

The synthetic challenge lies in the selective and efficient construction of the substituted biphenyl framework. Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become the methods of choice for this purpose, offering high yields and broad functional group tolerance.[1][2] This guide will focus on a reliable two-step synthetic sequence: (1) Suzuki-Miyaura coupling to form the biphenyl carboxylic acid intermediate, and (2) subsequent esterification to yield the final product.

Synthetic Strategy: A Two-Step Approach

The overall synthetic strategy involves two key transformations:

  • Suzuki-Miyaura Cross-Coupling: Formation of the C-C bond between an appropriately substituted aryl halide and an arylboronic acid to construct the 4'-amino-[1,1'-biphenyl]-4-carboxylic acid core.

  • Esterification: Conversion of the carboxylic acid group to the desired ester.

This approach allows for modularity, where different starting materials can be used to generate a library of substituted biphenyl esters.

Workflow of the Synthetic Procedure

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Fischer Esterification A Starting Materials: - 4-bromobenzoic acid - 4-aminophenylboronic acid B Reaction Setup: - Pd catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/Water) A->B Combine C Reaction Execution: - Inert atmosphere (N2 or Ar) - Heating (e.g., 80-100 °C) B->C Execute D Work-up & Purification: - Acidification - Extraction - Recrystallization/Chromatography C->D Process E Intermediate: 4'-amino-[1,1'-biphenyl]-4-carboxylic acid D->E Isolate F Starting Material: - 4'-amino-[1,1'-biphenyl]-4-carboxylic acid E->F Proceed to Esterification G Reaction Setup: - Alcohol (e.g., Methanol, Ethanol) - Acid catalyst (e.g., H2SO4) F->G Combine H Reaction Execution: - Reflux G->H Execute I Work-up & Purification: - Neutralization - Extraction - Chromatography H->I Process J Final Product: 4'-amino-[1,1'-biphenyl]-4-carboxylic acid ester I->J Isolate

Caption: A flowchart illustrating the two-stage synthesis.

Experimental Protocols

Materials and Instrumentation
Reagent/InstrumentGrade/SpecificationRecommended Supplier
4-bromobenzoic acid≥98%Sigma-Aldrich
4-aminophenylboronic acid≥97%Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)99%Strem Chemicals
Potassium CarbonateAnhydrous, ≥99%Fisher Scientific
TolueneAnhydrous, 99.8%Acros Organics
Ethanol200 proof, anhydrousDecon Labs
MethanolAnhydrous, 99.8%J.T. Baker
Sulfuric AcidACS reagent, 95.0-98.0%VWR Chemicals
Thin Layer Chromatography (TLC)Silica gel 60 F254EMD Millipore
Nuclear Magnetic Resonance (NMR)300 MHz or higherBruker, JEOL
Mass Spectrometer (MS)ESI or APCI sourceAgilent, Waters
Step 1: Synthesis of 4'-Amino-[1,1'-biphenyl]-4-carboxylic Acid via Suzuki-Miyaura Coupling

Reaction Principle: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[3][4] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), is crucial for initiating the catalytic cycle. A base is required to facilitate the transmetalation step.

Catalytic Cycle of the Suzuki-Miyaura Coupling

G Pd0 Pd(0)L2 PdII_ArylHalide Ar-Pd(II)-X L2 Pd0->PdII_ArylHalide Ar-X OxAdd Oxidative Addition PdII_ArylAryl Ar-Pd(II)-Ar' L2 PdII_ArylHalide->PdII_ArylAryl Ar'-B(OR)2 Base Transmetalation Transmetalation PdII_ArylAryl->Pd0 Ar-Ar' RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 eq), 4-aminophenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a 2:1 mixture of toluene and water. The volume should be sufficient to dissolve the reagents upon heating.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and transfer to a separatory funnel.

    • Wash the aqueous layer with ethyl acetate (2x) to remove non-polar impurities.

    • Carefully acidify the aqueous layer with 1 M HCl until a precipitate forms (pH ~4-5).

  • Purification:

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • The crude 4'-amino-[1,1'-biphenyl]-4-carboxylic acid can be purified by recrystallization from an ethanol/water mixture.

    • Dry the purified product under vacuum. The expected yield is typically in the range of 75-90%.

Self-Validation: The identity and purity of the intermediate product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be recorded and compared to the literature value.

Analytical Data for 4'-amino-[1,1'-biphenyl]-4-carboxylic acid
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol [5]
Appearance Off-white to light yellow solid
¹H NMR (DMSO-d₆) δ (ppm): 12.8 (s, 1H, COOH), 7.95 (d, 2H), 7.65 (d, 2H), 7.40 (d, 2H), 6.70 (d, 2H), 5.30 (s, 2H, NH₂)
Mass Spec (ESI-) m/z: 212.07 [M-H]⁻
Step 2: Esterification of 4'-Amino-[1,1'-biphenyl]-4-carboxylic Acid

Reaction Principle: Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[6] The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used, and/or the water formed is removed.[6][7]

Detailed Protocol (for Methyl Ester):

  • Reaction Setup: To a 100 mL round-bottom flask, add the purified 4'-amino-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq) and a large excess of anhydrous methanol (e.g., 20-30 eq).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with cooling in an ice bath.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically complete in 4-8 hours and can be monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until the effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

  • Purification:

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude ester can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The expected yield is typically >85%.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. High-performance liquid chromatography (HPLC) can be used to determine the final purity.[8]

Analytical Data for Methyl 4'-amino-[1,1'-biphenyl]-4-carboxylate
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
Appearance White to pale yellow solid
¹H NMR (CDCl₃) δ (ppm): 8.05 (d, 2H), 7.60 (d, 2H), 7.45 (d, 2H), 6.75 (d, 2H), 3.90 (s, 3H, OCH₃), 3.80 (s, 2H, NH₂)
¹³C NMR (CDCl₃) δ (ppm): 167.0, 146.0, 144.5, 130.5, 129.0, 128.5, 127.0, 126.5, 115.5, 52.0
Mass Spec (ESI+) m/z: 228.10 [M+H]⁺

Troubleshooting and Field-Proven Insights

  • Low Yield in Suzuki Coupling:

    • Cause: Incomplete removal of oxygen, poor quality of reagents, or insufficient base.

    • Solution: Ensure a thoroughly deoxygenated reaction mixture. Use freshly purchased or purified reagents. Consider using a stronger base like cesium carbonate if needed.

  • Incomplete Esterification:

    • Cause: Insufficient acid catalyst or presence of water.

    • Solution: Increase the amount of sulfuric acid slightly. Ensure anhydrous conditions by using dry solvents and glassware.

  • Purification Challenges:

    • Cause: Similar polarity of starting materials and products.

    • Solution: For challenging separations, consider using a different solvent system for chromatography or recrystallization. HPLC may be necessary for achieving high purity.

Conclusion

The synthetic protocols detailed in this application note provide a reliable and reproducible method for the preparation of 4'-amino-[1,1'-biphenyl]-4-carboxylic acid esters. By understanding the underlying chemical principles of the Suzuki-Miyaura coupling and Fischer esterification, researchers can adapt and optimize these procedures for the synthesis of a diverse range of analogs for applications in drug discovery and materials science.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. RSC Publishing. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Jastrząbek, T., Ulikowski, A., & Lisiak, R. (n.d.). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. ChemRxiv. Retrieved from [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6687), 1019-1024. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved from [Link]

  • ResearchGate. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

  • Domainex. (2024). Aminative Suzuki-Miyaura Coupling. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-carboxylic acid, 4'-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • NIST. (n.d.). Biphenyl-4-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Biphenylcarboxylic acid, methyl ester. Retrieved from [Link]

Sources

Application Notes and Protocols for the Utilization of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biphenyl scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents. 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride, with its versatile functional groups and stable salt form, serves as an exceptional starting point for the synthesis of novel anticancer drug candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound. It outlines a systematic, multi-phase workflow, beginning with the rationale for its selection, proceeding through detailed protocols for in vitro screening and mechanism of action studies, and culminating in methodologies for target deconvolution and preclinical in vivo efficacy evaluation. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers to not only execute experiments but also to interpret the results with confidence and insight.

Section 1: The Scaffold - Properties and Rationale

Core Compound: this compound

This compound is a biphenyl derivative featuring an amino group (-NH₂) on one phenyl ring and a carboxylic acid group (-COOH) on the other.[1] The hydrochloride salt form is specifically utilized to enhance aqueous solubility and stability, which are advantageous properties for handling, formulation, and biological screening.[1]

The presence of two distinct, reactive functional groups at opposite ends of a rigid biphenyl linker makes this molecule an ideal scaffold. The amino group can be readily modified via amidation, alkylation, or sulfonylation, while the carboxylic acid can be converted to esters, amides, or other bioisosteres. This synthetic versatility allows for the systematic exploration of the chemical space around the biphenyl core to optimize potency, selectivity, and pharmacokinetic properties.

PropertyValueReference
CAS Number 41567-82-2[1]
Molecular Formula C₁₃H₁₂ClNO₂[2]
Molecular Weight 249.69 g/mol [1][2]
Parent Compound 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid[1][3]
Parent CAS 5730-78-9[1][4]
Typical Synthesis Suzuki-Miyaura cross-coupling[1][5]
Rationale for Anticancer Development

The biphenyl carboxylic acid framework is not novel to oncology; it is a validated structural motif in multiple anticancer agents.[5][6] The scientific rationale for using this compound as a foundational scaffold is supported by several key findings:

  • Proven Biological Activity: Derivatives have demonstrated potent activity through diverse mechanisms. For example, Biphenyl-4-carboxylic acid amides have been shown to inhibit Cyclin-Dependent Kinase 4 (Cdk4) and tubulin polymerization, leading to cell cycle arrest at both G0/G1 and G2/M phases.[7][8]

  • Targeting Critical Pathways: Other derivatives of the related 4'-hydroxybiphenyl-4-carboxylic acid scaffold have been developed as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical driver in many cancers.[9]

  • Tunable Properties: Research has shown that structural modifications, such as altering hydrophobicity, can significantly enhance cytotoxic effects and improve cell membrane permeability, suggesting a clear path for structure-activity relationship (SAR) studies.[1]

This body of evidence strongly suggests that a library of compounds synthesized from this core scaffold has a high probability of yielding potent and selective anticancer agents.

Section 2: Phase I - Primary In Vitro Screening

The initial phase of development is designed to answer a fundamental question: Can derivatives of the scaffold kill cancer cells effectively and selectively? This is achieved through high-throughput cytotoxicity screening against a panel of cancer cell lines.

Experimental Workflow for Primary Screening

The workflow provides a systematic progression from initial compound treatment to the determination of the half-maximal inhibitory concentration (IC₅₀), a key metric of potency.

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Data Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Test Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation assay_proc Perform Cytotoxicity Assay (e.g., MTT or SRB) incubation->assay_proc absorbance Measure Absorbance assay_proc->absorbance data_analysis Calculate % Cell Viability absorbance->data_analysis ic50 Determine IC₅₀ Value data_analysis->ic50

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[10]

Protocol: Cell Viability Assessment via MTT Assay

The MTT assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.[11][12] Viable cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, NCI-H460, SF-268) and a non-cancerous control (e.g., HEK293).[11][13]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • 96-well flat-bottom plates.

  • Test compounds derived from the scaffold, dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 to 72 hours. The duration should be consistent across experiments.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[14]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete solubilization.[10]

  • Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.

Data Analysis and Interpretation

The primary output is the IC₅₀ value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[10]

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC₅₀: Plot percent viability against the logarithm of the compound concentration and fit the data to a nonlinear regression curve (sigmoidal dose-response) to calculate the IC₅₀ value.

Expert Insight: A promising "hit" compound will exhibit a low micromolar or nanomolar IC₅₀ against cancer cells and a significantly higher IC₅₀ against normal cells, indicating a favorable therapeutic window.

CompoundIC₅₀ on MCF-7 (Breast Cancer)IC₅₀ on NCI-H460 (Lung Cancer)IC₅₀ on HEK293 (Normal Kidney)Selectivity Index (HEK293/MCF-7)
Derivative A 5.2 µM8.1 µM> 100 µM> 19.2
Derivative B 55.6 µM78.3 µM> 100 µM> 1.8
Tamoxifen (Std.) 9.9 µM---

Table represents hypothetical data for illustrative purposes, based on similar studies.[5][6]

Section 3: Phase II - Uncovering the Mechanism of Action (MoA)

Once cytotoxic "hits" are identified, the focus shifts to understanding how they induce cell death. This is crucial for lead optimization and predicting clinical response.

Protocol: Cell Cycle Analysis via Flow Cytometry

This protocol determines if a compound causes cells to arrest at a specific phase of the cell cycle, a common mechanism for anticancer drugs.[7]

Materials:

  • Cells treated with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Phosphate-Buffered Saline (PBS).

  • 70% cold ethanol.

  • Propidium Iodide (PI) staining solution with RNase A.

  • Flow cytometer.

Procedure:

  • Cell Harvest: Collect both adherent and floating cells to include the apoptotic population. Centrifuge and wash the cell pellet with cold PBS.

  • Fixation: Resuspend the pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Analysis: Analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

Interpretation: An accumulation of cells in the G0/G1, S, or G2/M peaks compared to the vehicle control indicates cell cycle arrest at that phase.

Potential Signaling Pathways for Biphenyl Carboxylic Acids

Based on published data for similar scaffolds, several signaling pathways are plausible targets.[7][8][9] Understanding these possibilities can guide downstream target validation experiments.

G GF Growth Factor EGFR EGFR Tyrosine Kinase GF->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival CyclinD_Cdk4 Cyclin D / Cdk4 Rb Rb CyclinD_Cdk4->Rb E2F E2F Rb->E2F G1_S_Transition G1/S Transition E2F->G1_S_Transition Tubulin Tubulin Monomers Microtubules Microtubule Polymerization Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2_M_Arrest G2/M Arrest Mitotic_Spindle->G2_M_Arrest Compound Biphenyl Carboxylic Acid Derivative Compound->EGFR Inhibition Compound->CyclinD_Cdk4 Inhibition Compound->Tubulin Inhibition

Caption: Potential anticancer mechanisms of biphenyl carboxylic acid derivatives.

Section 4: Phase III - Target Identification and Validation

Identifying the direct molecular target of a lead compound is a critical step that transforms a "black-box" cytotoxic agent into a tool for precision medicine.[15]

Modern Strategies for Target Deconvolution

A multi-faceted approach is often required to confidently identify a drug's target.[16]

G Active_Compound Active Compound (from Phase I/II) Genetic Genetic Approaches (RNAi/CRISPR Screens) Active_Compound->Genetic Biochemical Biochemical Approaches (Affinity Proteomics) Active_Compound->Biochemical Computational Computational Approaches (Docking, Expression Profiling) Active_Compound->Computational Hypothesis Target Hypothesis Generation Genetic->Hypothesis Biochemical->Hypothesis Computational->Hypothesis Validation Target Validation (Enzyme Assays, Binding Studies) Hypothesis->Validation

Caption: Integrated workflow for small-molecule target identification.[15][16]

Expert Insight: Genetic methods, such as RNA interference (RNAi), are powerful for identifying targets in an unbiased manner.[15] If knocking down a specific gene mimics the effect of the compound or makes cells hypersensitive to it, that gene's product is a strong candidate for the drug's target.[15] For example, if a derivative causes G1 arrest, a screen might identify Cdk4 as the target. This hypothesis would then be confirmed with direct Cdk4 enzyme inhibition assays.[12]

Section 5: Phase IV - Preclinical In Vivo Efficacy

The ultimate preclinical test is to determine if the compound is effective in a living organism. In vivo studies are essential for evaluating efficacy and providing an initial assessment of the therapeutic index.[17][18]

Protocol: Human Tumor Xenograft Mouse Model

This model involves implanting human cancer cells into immunodeficient mice to grow tumors, which are then treated with the test compound.[7][18]

Materials:

  • Immunodeficient mice (e.g., SCID or Nude mice).

  • Cancer cell line that was sensitive to the compound in vitro.

  • Matrigel (optional, to support tumor formation).

  • Test compound formulated in a suitable vehicle (e.g., saline, PEG/Tween solution).

  • Calipers for tumor measurement.

Procedure:

  • Ethical Approval: All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Subcutaneously inject a suspension of 1-5 million cancer cells (often mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment and vehicle control groups. Begin dosing according to the predetermined schedule (e.g., daily oral gavage or intraperitoneal injection). Monitor body weight as a general indicator of toxicity.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size. Euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI). Compare the mean tumor volume of the treated group to the vehicle control group over time. A statistically significant reduction in tumor volume indicates in vivo efficacy.[7]

Conclusion

This compound is a highly valuable and versatile chemical scaffold for the development of next-generation anticancer agents. Its proven relevance in medicinal chemistry, coupled with its synthetic tractability, provides a solid foundation for discovery programs. By following a systematic and logical progression—from broad in vitro screening to detailed mechanistic studies and finally to rigorous in vivo validation—researchers can efficiently navigate the preclinical drug discovery pipeline. This guide provides the foundational protocols and strategic insights necessary to unlock the full therapeutic potential of derivatives from this promising molecular architecture.

References

  • PubMed. Cytotoxic assays for screening anticancer agents. Available from: [Link]

  • PubMed. Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies. Available from: [Link]

  • Anticancer Research. Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies. Available from: [Link]

  • Alfa Cytology. In Vivo Efficacy Evaluation for Cancer Therapy. Available from: [Link]

  • PubMed. Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. Available from: [Link]

  • International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. Available from: [Link]

  • PMC - NIH. Preclinical screening methods in cancer. Available from: [Link]

  • ProBio CDMO. In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models. Available from: [Link]

  • ACS Publications. Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Available from: [Link]

  • Slideshare. SCREENING OF ANTI CANCER DRUGS. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • PubMed. Identification of small-molecule inhibitors against the interaction of RNA-binding protein PSF and its target RNA for cancer treatment. Available from: [Link]

  • International Journal of Research in Pharmaceutical Sciences. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Available from: [Link]

  • Discovery On Target. Small Molecules for Cancer Targets Part 2. Available from: [Link]

  • News-Medical.Net. Novel fluoroquinolone analogs as anticancer agents. Available from: [Link]

  • PNAS Nexus | Oxford Academic. Identification of small-molecule inhibitors against the interaction of RNA-binding protein PSF and its target RNA for cancer treatment. Available from: [Link]

  • ResearchGate. (PDF) Bioassays for Anticancer Activities. Available from: [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. Available from: [Link]

  • Bentham Science. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Available from: [Link]

  • Bentham Science. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Available from: [Link]

  • ChemBK. 4'-AMINO[1,1'-BIPHENYL]-4-CARBOXYLIC ACID. Available from: [Link]

  • ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Available from: [Link]

  • NCBI Bookshelf. 4-AMINOBIPHENYL. Available from: [Link]

Sources

An Integrated Analytical Approach for the Characterization of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive suite of analytical techniques for the thorough characterization of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride (ABCH), a key intermediate in pharmaceutical and materials science research. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering detailed, step-by-step methodologies for assessing identity, purity, structure, and solid-state properties. The integrated approach, encompassing chromatography, mass spectrometry, NMR, spectroscopy, and thermal analysis, ensures a holistic and robust evaluation of the molecule, upholding the highest standards of scientific integrity.

Introduction and Physicochemical Overview

This compound (ABCH) is a bifunctional organic compound featuring a rigid biphenyl core. This structure, possessing both an amine and a carboxylic acid group, makes it a versatile building block for the synthesis of polymers, dyes, and complex pharmaceutical agents.[1][2][3] The hydrochloride salt form typically enhances the compound's solubility and stability.[3] Accurate and comprehensive characterization is paramount to ensure material quality, batch-to-batch consistency, and suitability for its intended application.

This guide explains the causality behind each experimental choice, providing not just protocols, but a framework for analytical problem-solving.

Table 1: Physicochemical Properties of ABCH

PropertyValueSource
Chemical Formula C₁₃H₁₂ClNO₂
Molecular Weight 249.69 g/mol
CAS Number 41567-82-2[3]
Appearance White to off-white solid[2]
Melting Point (of free base) 227-236 °C[1][4]
InChI Key DAIGQGYKNCXWKG-UHFFFAOYSA-N

Chromatographic Analysis: Purity and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of ABCH and quantifying it in various matrices. A reverse-phase (RP-HPLC) method is the logical choice due to the aromatic, moderately polar nature of the biphenyl backbone.

Principle of the Method: Reverse-phase chromatography separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. ABCH, with its biphenyl core, will have a strong affinity for the stationary phase. By gradually increasing the organic solvent content in the mobile phase (a gradient), we can elute the compound and any related impurities at different times, allowing for their separation and quantification. The use of an acidic modifier (e.g., trifluoroacetic acid or formic acid) in the mobile phase is crucial to ensure the carboxylic acid and amine groups are in a consistent protonation state, leading to sharp, symmetrical peaks.[5]

Experimental Protocol: RP-HPLC
  • Instrumentation:

    • HPLC or UPLC system with a UV/Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm and 280 nm (PDA detector recommended for peak purity analysis).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of ABCH at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water.

    • For analysis, dilute the stock solution to a working concentration of 0.1 mg/mL using the initial mobile phase composition (90:10 A:B).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity by dividing the area of the main ABCH peak by the total area of all peaks.

    • Use a PDA detector to assess peak purity, ensuring no co-eluting impurities are hidden under the main peak.

Workflow Diagram: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh ABCH Sample s2 Dissolve in ACN:H2O (1 mg/mL) s1->s2 s3 Dilute to 0.1 mg/mL with Mobile Phase s2->s3 h1 Inject 10 µL onto C18 Column s3->h1 h2 Run Gradient Separation h1->h2 h3 Detect at 254/280 nm (PDA) h2->h3 d1 Integrate Chromatogram h3->d1 d2 Calculate Area % Purity d1->d2 d3 Assess Peak Purity d2->d3

Caption: Workflow for HPLC purity determination of ABCH.

Structural Elucidation and Confirmation

A combination of mass spectrometry and spectroscopic techniques is required to unequivocally confirm the chemical structure of ABCH.

A. Mass Spectrometry (MS)

Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for this molecule as it is a soft ionization technique that can readily ionize the polar, charged ABCH, typically forming a protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Protocol: LC-MS Analysis
  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap for HRMS).

  • LC Conditions: Use the same HPLC method described in Section 2 to separate the analyte from any potential interferences before it enters the mass spectrometer.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Mass Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Data Acquisition: Full scan mode for confirmation of the molecular ion. For further structural information, tandem MS (MS/MS) can be performed to observe characteristic fragmentation patterns.[7][8]

  • Expected Results:

    • The primary ion observed will be the protonated free base [C₁₃H₁₁NO₂ + H]⁺.

    • The cleavage of the bond connecting the two phenyl rings is a common fragmentation pathway for biphenyl compounds.[8][9]

Table 2: Expected m/z Values for ABCH

Ion SpeciesFormulaCalculated Exact MassObserved m/z
[M+H]⁺ (Free Base) C₁₃H₁₂NO₂⁺214.0863~214.09
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

Protocol: ¹H and ¹³C NMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10 mg of ABCH in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and because its residual solvent peak does not interfere with key analyte signals. The acidic proton of the carboxylic acid and the amine protons are often observable in DMSO-d₆.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Expected ¹H NMR Signals (in DMSO-d₆):

    • Signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the 8 protons on the biphenyl core.[10] The protons on the ring with the amino group will be more upfield (shielded) compared to those on the ring with the carboxylic acid.

    • A broad singlet for the amine (-NH₂) protons.[10]

    • A broad singlet for the carboxylic acid (-COOH) proton, typically downfield (>10 ppm).

    • The hydrochloride will protonate the amine, so the amine protons may appear as a broader signal and exchange with water.

  • Expected ¹³C NMR Signals:

    • A signal for the carbonyl carbon (~167 ppm).

    • Multiple signals in the aromatic region (115-150 ppm). Due to symmetry, fewer than 12 signals may be observed for the aromatic carbons.[11]

C. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrumentation: FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid ABCH powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands for the key functional groups.

Table 3: Characteristic FTIR Absorption Bands for ABCH

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
3200-3000N-H StretchPrimary Amine (as -NH₃⁺Cl⁻)[12]
3100-3000C-H StretchAromatic[12]
~2500-3300 (broad)O-H StretchCarboxylic Acid[12]
~1700C=O StretchCarboxylic Acid[13]
~1600, ~1500C=C StretchAromatic Ring[14]
~1300C-N StretchAromatic Amine[15]

Solid-State and Thermal Properties

For a crystalline solid like ABCH, understanding its thermal stability and solid form is critical for storage, handling, and formulation.

Principle: Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, identifying solvent loss and decomposition. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing events like melting, crystallization, and glass transitions.[16][17]

Protocol: TGA/DSC Analysis
  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of ABCH into an aluminum pan.

  • TGA Method:

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Temperature Program: Ramp from 30 °C to 400 °C at a rate of 10 °C/min.[18]

  • DSC Method:

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Temperature Program: Ramp from 30 °C to 250 °C at a rate of 10 °C/min.[16]

  • Expected Results:

    • TGA: A stable baseline until the onset of decomposition is expected. A slight mass loss at lower temperatures (<120 °C) could indicate the presence of residual solvent or water.[19]

    • DSC: A sharp endothermic peak corresponding to the melting and/or decomposition of the hydrochloride salt.[16] For hydrochloride salts, decomposition can sometimes occur concurrently with melting.[19]

Integrated Analytical Workflow

The power of this multi-technique approach lies in its integration. Each method provides a piece of the puzzle, and together they deliver a complete and validated picture of the compound's identity, purity, and properties.

Integrated_Workflow cluster_purity Purity & Identity cluster_structure Structural Confirmation cluster_solid Solid-State Properties Sample ABCH Bulk Sample HPLC HPLC-UV/PDA (Sec. 2) Sample->HPLC Purity Assay LCMS LC-MS (Sec. 3A) Sample->LCMS Molecular Weight NMR NMR (¹H, ¹³C) (Sec. 3B) Sample->NMR Structural Skeleton FTIR FTIR (Sec. 3C) Sample->FTIR Functional Groups TGA TGA (Sec. 4) Sample->TGA Thermal Stability DSC DSC (Sec. 4) Sample->DSC Melting/Transitions Report Comprehensive Certificate of Analysis HPLC->Report LCMS->Report NMR->Report FTIR->Report TGA->Report DSC->Report

Caption: Integrated workflow for the complete characterization of ABCH.

References

  • SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Gao, H., et al. (n.d.). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Retrieved from [Link]

  • Ghosh, U., et al. (2014). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PubMed Central. Retrieved from [Link]

  • Gálico, D. A., et al. (2018). Conformational preference of short aromatic amino acids from the FT-IR, FT-Raman and Far-IR spectroscopies, and quantum chemical calculations: l-phenylalanine and l-tyrosine. CSIC. Retrieved from [Link]

  • ChemBK. (2024). 4'-AMINO[1,1'-BIPHENYL]-4-CARBOXYLIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work. Retrieved from [Link]

  • Grdadolnik, J. (2010). Vibrational analysis of amino acids and short peptides in hydrated media. VIII. Amino acids with aromatic side chains: L-phenylalanine, L-tyrosine, and L-tryptophan. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA (red trace) of TMZ·HCl dihydrate salt bulk material. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminobiphenyl. PubChem. Retrieved from [Link]

  • Goyal, S., et al. (2010). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PubMed Central. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • Google Patents. (2013). SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE.
  • ResearchGate. (n.d.). TG-DSC analysis of Li salts: LiCl a, LiNO3b, CH3COOLi.2H2O c, and Li2CO3d. Retrieved from [Link]

  • Burr, J. G., et al. (1968). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. ACS Publications. Retrieved from [Link]

  • NIST. (n.d.). Biphenyl. NIST WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Aminobiphenyl - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • ResearchGate. (2015). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Retrieved from [Link]

  • Goormaghtigh, E., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for: A simple and efficient approach for the palladium-catalyzed ligand-free Suzuki reaction in water. Retrieved from [Link]

  • Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. RSC Publishing. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from [Link]

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. Retrieved from [Link]

  • Chemsrc. (2024). This compound. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 4'-Hydroxy-2-biphenylcarboxylic acid (HMDB0032583). Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride via Lyophilization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride is a biphenyl derivative of significant interest in pharmaceutical research and drug development. Its rigid biphenyl scaffold, coupled with amino and carboxylic acid functionalities, makes it a versatile building block for the synthesis of novel therapeutic agents. The hydrochloride salt form is often preferred due to its enhanced aqueous solubility and stability compared to the parent free acid[1]. However, achieving high purity and a stable, crystalline form of this compound can be challenging. Lyophilization, or freeze-drying, presents a powerful purification and formulation strategy. This technique is particularly advantageous for thermally labile molecules as it involves the removal of solvents at low temperatures, thereby minimizing degradation. Furthermore, lyophilization can yield a highly pure, porous, and readily soluble product, which is ideal for subsequent formulation and in vivo studies.

This application note provides a comprehensive guide to developing a robust lyophilization protocol for the purification of this compound. It outlines the critical pre-lyophilization characterization, a detailed step-by-step lyophilization procedure, and essential post-lyophilization analysis to ensure the final product meets the required quality attributes.

Pre-Lyophilization Characterization: The Foundation of a Robust Protocol

A successful lyophilization cycle is not a matter of trial and error; it is a scientifically designed process based on the physicochemical properties of the compound and the solvent system. Therefore, before embarking on the lyophilization of this compound, a thorough characterization is paramount.

Solubility Determination

The choice of solvent is a critical first step. While the hydrochloride salt is expected to have improved water solubility, the parent 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid is known to be insoluble in water but soluble in many organic solvents[2]. A common and effective strategy for compounds with moderate aqueous solubility is to use a co-solvent system, such as a mixture of water and a tertiary alcohol like tert-butanol. tert-Butanol is an excellent cryo-solvent as it has a relatively high freezing point (around 25 °C) and a low vapor pressure, which facilitates sublimation.

Protocol for Solubility Assessment:

  • Prepare a series of vials containing a fixed amount of this compound.

  • To each vial, add a different solvent system, starting with pure water and progressing to various ratios of water:tert-butanol (e.g., 90:10, 75:25, 50:50 v/v).

  • Agitate the vials at a controlled temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, visually inspect for undissolved solid. If solid remains, centrifuge the vials and carefully extract a known volume of the supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • The solvent system that provides the desired concentration for your application while ensuring complete dissolution should be selected for the lyophilization process.

Thermal Analysis: Identifying the Critical Collapse Temperature

The most critical parameter in designing a primary drying cycle is the collapse temperature (Tc) . This is the temperature above which the frozen amorphous solute phase loses its structural integrity and collapses, resulting in a poorly formed cake with low porosity and potentially incomplete drying. The Tc is typically a few degrees higher than the glass transition temperature of the maximally freeze-concentrated solute (Tg').

Protocol for Determining Collapse Temperature (Tc) using Freeze-Drying Microscopy (FDM):

  • Prepare a solution of this compound in the chosen solvent system at the desired concentration.

  • Place a small droplet of the solution onto the sample stage of a freeze-drying microscope.

  • Rapidly cool the sample to a low temperature (e.g., -50 °C) to ensure complete solidification.

  • Apply a vacuum to the sample chamber (e.g., 100 mTorr).

  • Slowly and controllably heat the sample stage (e.g., 1-2 °C/min).

  • Visually monitor the sublimation front. The collapse temperature is identified as the temperature at which the dried portion of the sample begins to lose its structure and flow.

Alternatively, Differential Scanning Calorimetry (DSC) can be used to determine the Tg', which provides a conservative estimate of the Tc.

Lyophilization Protocol for this compound

This protocol is a general guideline and should be optimized based on the pre-lyophilization characterization data.

Workflow Diagram

Lyophilization_Workflow cluster_prep Pre-Lyophilization cluster_lyo Lyophilization Cycle cluster_post Post-Lyophilization A Dissolve Compound in Chosen Solvent System B Sterile Filter (0.22 µm) A->B C Fill into Lyophilization Vials B->C D Partially Insert Stopples C->D E Freezing (e.g., -50°C) D->E F Primary Drying (Sublimation, Temp < Tc) E->F G Secondary Drying (Desorption, e.g., 25°C) F->G H Stoppering under Vacuum or Inert Gas G->H I Crimping and Labeling H->I J Quality Control Analysis I->J

Caption: Workflow for the lyophilization of this compound.

Step-by-Step Methodology

1. Formulation and Filling:

  • Accurately weigh the desired amount of this compound and dissolve it in the pre-determined optimal solvent system (e.g., a water:tert-butanol mixture) to achieve the target concentration.

  • Ensure complete dissolution. Gentle warming or sonication may be employed if necessary, but care should be taken to avoid any degradation.

  • Sterile filter the solution through a 0.22 µm filter into a sterile container.

  • Aseptically dispense the solution into sterile lyophilization vials. The fill volume should be consistent across all vials and should not exceed approximately one-third of the vial's total volume to ensure a large surface area for efficient sublimation.

  • Partially insert sterile lyophilization stoppers onto the vials.

2. Freezing:

  • Load the filled vials onto the shelves of the lyophilizer, which have been pre-cooled to a low temperature (e.g., 5 °C).

  • Initiate the freezing protocol. A common approach is a two-step freezing process:

    • Ramp down the shelf temperature to a point just below the freezing point of the solvent system (e.g., -5 °C for a water-rich solution) and hold for a period to induce uniform nucleation.

    • Then, ramp down the shelf temperature to a final freezing temperature, typically -40 °C to -50 °C, and hold for a sufficient time to ensure the entire product is completely frozen. The hold time will depend on the fill volume and the thermal properties of the formulation.

3. Primary Drying (Sublimation):

  • Once the product is completely frozen, pull a vacuum on the chamber, typically to a pressure between 50 and 200 mTorr.

  • The shelf temperature is then ramped up to the target primary drying temperature. Crucially, this temperature must be maintained below the collapse temperature (Tc) of the formulation. A conservative starting point is 5-10 °C below the determined Tc.

  • Maintain these conditions until all the frozen solvent has sublimed. The duration of primary drying is the longest phase of the cycle and can be monitored by various methods, including pressure rise tests or by observing the product temperature approaching the shelf temperature.

4. Secondary Drying (Desorption):

  • After the completion of primary drying, the shelf temperature is gradually increased to a higher temperature (e.g., 25 °C or higher, depending on the thermal stability of the compound) to remove residual unfrozen solvent molecules that are adsorbed to the solid product.

  • The vacuum is typically maintained at the same level or lowered further.

  • Secondary drying is continued until the residual moisture content reaches the desired low level (typically <1-2%).

5. Stoppering and Sealing:

  • Once secondary drying is complete, the vials are stoppered under vacuum or after backfilling the chamber with a dry, inert gas such as nitrogen.

  • The lyophilizer chamber is then brought back to atmospheric pressure.

  • Remove the vials from the lyophilizer and secure the stoppers with aluminum crimp seals.

Table of Lyophilization Cycle Parameters (Example)
ParameterStageSetpointRamp RateHold TimeRationale
Shelf TemperatureFreezing-50 °C1 °C/min2-4 hoursEnsures complete solidification of the product.
Chamber PressurePrimary Drying100 mTorrN/A24-48 hoursCreates a pressure differential to drive sublimation.
Shelf TemperaturePrimary Drying(Tc - 5) °C0.5 °C/minUntil sublimation is completePrevents product collapse and ensures an elegant cake structure.
Shelf TemperatureSecondary Drying25 °C0.2 °C/min6-12 hoursRemoves residual bound solvent to ensure long-term stability.

Note: These are example parameters and must be optimized based on experimental determination of the compound's specific properties.

Post-Lyophilization Analysis: Ensuring Product Quality

After the lyophilization cycle is complete, it is essential to perform a series of analytical tests to confirm the purity, integrity, and desired physical properties of the final product.

Visual Inspection

The lyophilized cake should be visually inspected for its appearance. A well-formed cake should be uniform, have a porous structure, and be free from any signs of collapse or meltback.

Residual Moisture Content

The residual moisture content is a critical quality attribute that significantly impacts the stability of the lyophilized product. It should be determined using Karl Fischer titration. A low residual moisture level (typically <2%) is desirable.

Purity and Integrity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique to assess the purity of the lyophilized product and to detect any degradation products that may have formed during the process.

Suggested HPLC Method:

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is often effective for separating biphenyl derivatives[3].

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm) is typically suitable.

  • Sample Preparation: Accurately weigh a portion of the lyophilized cake, dissolve it in a suitable solvent (e.g., the mobile phase), and dilute to a known concentration.

  • Analysis: Inject the sample and a reference standard of this compound. The purity is determined by comparing the peak area of the main compound to the total area of all peaks.

Reconstitution Time

The time it takes for the lyophilized cake to completely dissolve in a specified solvent (e.g., water or a buffer) should be measured. A rapid reconstitution time is generally desired for pharmaceutical applications.

Conclusion

Lyophilization is a highly effective method for the purification and formulation of this compound, yielding a high-purity, stable, and readily soluble product. The success of this process is heavily reliant on a thorough understanding of the compound's physicochemical properties, particularly its solubility and collapse temperature. By following the systematic approach outlined in this application note, researchers and drug development professionals can develop a robust and reproducible lyophilization protocol that ensures the final product meets the stringent quality requirements for its intended application.

References

  • ChemBK. 4'-AMINO[1,1'-BIPHENYL]-4-CARBOXYLIC ACID. [Link]

  • PubMed. Component Crystallization and Physical Collapse During Freeze-Drying of L-arginine-citric Acid Mixtures. [Link]

  • A3P. Why and how to carry out thermal characterization of a product before lyophilization?. [Link]

  • PMC - NIH. Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. [Link]

  • ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]

  • PubMed. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki-Miyaura Coupling of Substituted Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenging substituted aryl halides.

Section 1: The Core Diagnostic Workflow

Low yields in a Suzuki-Miyaura coupling are rarely due to a single, isolated issue. More often, they result from a suboptimal interplay between the catalyst, base, solvent, and the specific electronic and steric properties of your substrates. Before diving into specific components, it's crucial to approach troubleshooting systematically. A failed reaction should first be analyzed to determine if any reaction occurred and to identify potential side products. Techniques like TLC, LC-MS, and NMR of the crude mixture are invaluable.

The following workflow provides a logical path to pinpoint the root cause of a low-yield reaction.

D cluster_start Initial Reaction Outcome cluster_analysis Problem Analysis cluster_paths Troubleshooting Paths cluster_solutions Primary Action Areas start Low Yield or No Reaction analysis Analyze Crude Mixture (TLC, LC-MS) Identify Key Species start->analysis sm_unreacted High % of Starting Materials analysis->sm_unreacted No Product, Only SM protodeboronation Significant Protodeboronation Product (Ar-H from Boronic Acid) analysis->protodeboronation Side Product Identified homocoupling Significant Homocoupling Product (Ar-B(OH)2 -> Ar-Ar) analysis->homocoupling Side Product Identified dehalogenation Significant Dehalogenation Product (Ar-X -> Ar-H) analysis->dehalogenation Side Product Identified sol_catalyst Re-evaluate Catalyst System: - Precatalyst Activity - Ligand Choice (Sterics/Electronics) - Catalyst Loading sm_unreacted->sol_catalyst sol_boron Address Boronic Acid Stability: - Use Milder Base (K3PO4, KF) - Lower Temperature - Use Boronic Ester (Pinacol, MIDA) protodeboronation->sol_boron sol_atmosphere Improve Inert Atmosphere: - Thoroughly Degas Solvents - Check for Leaks in Setup homocoupling->sol_atmosphere sol_base Optimize Base & Conditions: - Screen Weaker Bases - Lower Temperature dehalogenation->sol_base sol_catalyst->sol_base sol_boron->sol_base

Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Reactions.

Section 2: Deep Dive Troubleshooting Q&A

This section addresses specific issues organized by the core components of the reaction.

The Catalyst System: Palladium Precatalyst & Ligand

The heart of the reaction is the palladium catalyst. Its activity is dictated by the palladium source (precatalyst) and, most critically, the supporting ligand.

Q: My reaction with an electron-rich aryl chloride is stalled. Why is this happening and what should I change?

A: This is a classic issue related to the oxidative addition step, which is the rate-limiting step for electron-rich aryl chlorides.[1] The strong C-Cl bond is difficult for the Pd(0) center to break. Furthermore, electron-donating groups on the aryl halide make the carbon atom attached to the chlorine less electrophilic, slowing this step even further.

  • Causality: Your current catalyst system is likely not active enough. Standard catalysts like Pd(PPh₃)₄ often fail with these substrates.

  • Solution: You need a more electron-rich and sterically bulky ligand. These ligands stabilize the Pd(0) state and promote oxidative addition.[2]

    • Recommended Ligands: Switch to a Buchwald-type biaryl phosphine ligand (e.g., SPhos , XPhos , RuPhos ) or a bulky N-heterocyclic carbene (NHC) ligand.[3][4] These are designed to create a highly active, low-coordinate Pd(0) species necessary to activate the C-Cl bond.[5]

    • Precatalyst Choice: Use a modern precatalyst (e.g., G3 or G4 palladacycles) that incorporates these bulky ligands. They are often more stable and form the active Pd(0) species more reliably than using a simple Pd source (like Pd(OAc)₂) with a separate ligand.

Q: I am attempting to couple a sterically hindered substrate (e.g., a di-ortho-substituted aryl bromide) and the yield is poor. What is the role of sterics?

A: Steric hindrance affects multiple steps in the catalytic cycle.[6] While bulky ligands are often beneficial, extreme steric clash between a bulky ligand and a bulky substrate can inhibit the reaction. The most critical impact is often on the reductive elimination step, where the two organic fragments couple and exit the palladium coordination sphere.

  • Causality: A highly congested palladium center can make it difficult for the two aryl groups to come close enough to form the new C-C bond, slowing down or preventing the final reductive elimination step.

  • Solution:

    • Ligand Screening: While seemingly counterintuitive, you need a ligand that is bulky enough to promote the reaction but has the right "bite angle" and flexibility. Ligands like AntPhos or BI-DIME have been specifically developed for sterically demanding couplings.[7] They possess unique geometries that facilitate the reductive elimination of bulky products.

    • Increase Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for reductive elimination. Monitor for decomposition if increasing the temperature significantly.

    • Consider a Nickel Catalyst: For extremely hindered couplings, nickel-based catalyst systems can sometimes outperform palladium. Nickel catalysts often operate via different mechanisms and can be more effective for forming sterically congested C-C bonds.[8]

Q: My reaction mixture turned black immediately and then stopped. What does this indicate?

A: The formation of a black precipitate is typically palladium black (agglomerated Pd nanoparticles).[1] While many successful reactions turn dark, rapid and extensive precipitation early on is a sign of catalyst death.[9] The active, soluble Pd(0) species has crashed out of solution, halting the catalytic cycle.

  • Causality: This is often caused by ligand degradation (e.g., phosphine oxidation by trace oxygen), an inappropriate ligand-to-metal ratio, or the ligand being unable to sufficiently stabilize the Pd(0) nanoparticles.

  • Solution:

    • Improve Inert Conditions: Ensure your solvent is rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[3] Use fresh, high-purity solvents.

    • Check Ligand Quality: Phosphine ligands are susceptible to air oxidation. Use fresh ligand or purify it before use.

    • Use a Pre-formed Catalyst: Well-defined precatalysts (e.g., Pd(dppf)Cl₂, Buchwald precatalysts) are often more robust and less prone to immediate decomposition than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.

The Boronic Acid/Ester Reagent

The organoboron reagent is the nucleophilic partner, but its stability is a frequent point of failure.

Q: I am seeing a major byproduct that is just the protonated version of my boronic acid (Ar-B(OH)₂ → Ar-H). What is this side reaction and how do I stop it?

A: You are observing protodeboronation , the most common undesired side reaction in Suzuki couplings.[10][11] In this reaction, the C-B bond is cleaved and replaced by a C-H bond, consuming your nucleophile and killing your yield. It is particularly problematic for electron-deficient and heteroaromatic boronic acids.[10]

  • Causality: Protodeboronation can be catalyzed by both acid and base and is often accelerated by high temperatures and the presence of water.[10][11] The base, required for the main reaction, can also promote this unwanted pathway.[12]

  • Solution:

    • Use a Milder Base: Strong bases can accelerate protodeboronation. Switch from strong bases like NaOH or alkoxides to milder inorganic bases like potassium phosphate (K₃PO₄ ), potassium fluoride (KF ), or cesium carbonate (Cs₂CO₃ ).[13][14]

    • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C).

    • Use a More Stable Boron Reagent: Boronic acids are in equilibrium with their cyclic trimers (boroxines) and are susceptible to decomposition. Converting the boronic acid to a more stable pinacol ester or MIDA boronate ester can dramatically suppress protodeboronation.[11][15] These reagents slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[16]

The Base and Solvent System

The base and solvent are not passive components; they actively influence solubility, reaction rates, and side reactions.[17]

Q: My reaction is heterogeneous (solid base) and seems very slow. How does the choice of base and solvent affect this?

A: The primary role of the base is to activate the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[12][14] If the base is insoluble in the reaction medium, this activation can be extremely slow as it can only occur at the surface of the solid particles.

  • Causality: Poor solubility of the inorganic base (e.g., K₂CO₃, K₃PO₄) in a purely organic solvent (like toluene or dioxane) is a common reason for slow reactions.

  • Solution:

    • Use a Biphasic Solvent System: Adding a small amount of water (e.g., a 10:1 or 4:1 mixture of organic solvent to water) can dramatically improve the solubility of the base and accelerate the reaction.[15][17]

    • Choose a More Soluble Base: Cesium carbonate (Cs₂CO₃) has higher solubility in many organic solvents compared to potassium or sodium carbonates and is often effective in challenging couplings.[14]

    • Use a Phase-Transfer Catalyst: In some cases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the base into the organic phase.

    • Ensure Vigorous Stirring: If the reaction must be heterogeneous, ensure the stirring is vigorous enough to maintain a fine suspension of the base, maximizing its surface area.

Q: My starting material has a base-sensitive functional group (e.g., an ester). How do I choose a compatible base?

A: This is a common challenge in medicinal chemistry. Strong bases like NaOH, KOH, or alkoxides (KOtBu) will likely cause hydrolysis of esters or other unwanted side reactions.[12][18]

  • Causality: The basicity (pKa) of the chosen base is too high for the stability of your substrate.

  • Solution: You must use a milder base.

    • Potassium Phosphate (K₃PO₄): This is often the base of choice for substrates with sensitive functional groups. It is sufficiently basic to promote the Suzuki coupling but generally does not hydrolyze esters or cause epimerization at α-chiral centers.[12]

    • Potassium Carbonate (K₂CO₃): Also a good choice, slightly stronger than K₃PO₄ but still compatible with many sensitive groups.[18]

    • Organic Bases: In some specific cases, organic bases like triethylamine (TEA) or DBU can be used, but they are often less effective for the transmetalation step than inorganic bases.[12]

Section 3: Standardized Protocols

Protocol 1: General Procedure for a Small-Scale Test Reaction

This protocol provides a reliable starting point for coupling a generic substituted aryl bromide.

  • Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv., e.g., 0.2 mmol), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[13]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1–5 mol%) and the ligand if required. Add the degassed solvent system (e.g., 4:1 Dioxane/Water, to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.[14]

  • Execution: Place the vial in a pre-heated reaction block or oil bath (typically 80–100 °C) and stir vigorously for the intended reaction time (e.g., 4-24 hours).[13]

  • Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS.[13] Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[13]

Protocol 2: High-Throughput Screening of Catalysts and Bases

When dealing with a particularly challenging substrate, a systematic screen is the most efficient approach. This can be done in parallel using a multi-well reaction block.

  • Array Setup: Prepare an array of reaction vials. In each vial, place the aryl halide (1.0 equiv.) and the boronic acid (1.2 equiv.).

  • Variable Addition:

    • Row-wise: Add a different base to each row (e.g., Row A: K₂CO₃, Row B: K₃PO₄, Row C: Cs₂CO₃).

    • Column-wise: Add a different catalyst/ligand system to each column (e.g., Col 1: Pd(PPh₃)₄, Col 2: Pd(dppf)Cl₂, Col 3: XPhos-Pd-G3).

  • Execution: Add the degassed solvent to each vial, seal the array, and run all reactions under identical temperature and time conditions.

  • Analysis: After the reaction time, take a small aliquot from each vial, dilute, and analyze by LC-MS to determine the relative conversion to the product. This will quickly identify the most promising combination of catalyst and base for further optimization.

Section 4: Frequently Asked Questions (FAQ)

Q1: What is the correct order of reactivity for aryl halides in Suzuki coupling? The general reactivity trend is I > Br > OTf >> Cl.[13] Aryl iodides are the most reactive due to the weaker C-I bond, making oxidative addition easier. Aryl chlorides are the least reactive and require highly active catalyst systems.[1]

Q2: Can I run the reaction open to the air? No. The Suzuki-Miyaura coupling is highly sensitive to oxygen.[19] Oxygen can oxidize the phosphine ligands and the active Pd(0) catalyst, leading to catalyst deactivation and low yields.[3] A properly maintained inert atmosphere is critical for success.

Q3: My boronic acid is a cheap commodity. Should I just add a large excess to drive the reaction? While using a slight excess (1.2-1.5 equiv.) is standard practice, adding a very large excess can be counterproductive. It can lead to increased formation of homocoupled byproducts (Ar-Ar from the boronic acid) and makes purification more difficult.[15] It is better to solve the root cause of the low yield than to compensate with excess reagent.

Q4: How do I choose which partner should be the aryl halide and which should be the boronic acid? Retrosynthetically, you often have a choice. Generally, it is best for the more electron-deficient partner to be the aryl halide (electrophile) and the more electron-rich partner to be the boronic acid (nucleophile).[20] However, practical considerations like the commercial availability and stability of the respective boronic acids often dictate the final choice.

Q5: What is the role of the catalytic cycle in troubleshooting? Understanding the catalytic cycle is essential for logical troubleshooting. Low yields can be traced back to a failure in one of its three key steps:

  • Oxidative Addition: Pd(0) inserts into the Ar-X bond. Failure here (common with Ar-Cl or electron-rich halides) means no reaction starts. Solution: More active catalyst/ligand.

  • Transmetalation: The Ar' group is transferred from boron to palladium. Failure here (often due to a weak base or unstable boronic acid) stalls the reaction. Solution: Screen bases, use boronic esters.

  • Reductive Elimination: The Ar-Ar' bond is formed, regenerating Pd(0). Failure here (common with sterically hindered substrates) leaves the product bound to the palladium. Solution: Use sterically-tuned ligands, increase temperature.

D pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_halide trans-Pd(II)L2(Ar)(X) ox_add->pd2_halide transmetal Transmetalation pd2_halide->transmetal pd2_diaryl cis-Pd(II)L2(Ar)(Ar') transmetal->pd2_diaryl red_elim Reductive Elimination pd2_diaryl->red_elim red_elim->pd0 product Product (Ar-Ar') red_elim->product ar_x Aryl Halide (Ar-X) ar_x->ox_add boronic Boronate [Ar'B(OH)3]- boronic->transmetal base Base base->boronic activates boronic_acid Ar'B(OH)2 boronic_acid->boronic

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Section 5: Reference Tables

Table 1: Common Bases for Suzuki-Miyaura Coupling
BaseStrengthCommon Use CaseNotes
NaOH, KOH Very StrongStandard couplings with robust substrates.Risk of side reactions with sensitive groups (e.g., ester hydrolysis).[12]
K₂CO₃, Na₂CO₃ StrongGeneral purpose, widely used.Common and reliable choice; often used in aqueous/organic mixtures.[12]
Cs₂CO₃ StrongChallenging couplings, improved solubility.Often provides higher yields but is more expensive.[14]
K₃PO₄ ModerateRecommended for base-sensitive substrates. Excellent for preventing degradation of esters, amides, etc.[12][14]
KF, CsF MildUsed in specific protocols, can suppress protodeboronation.Fluoride source can activate boronic esters.[13]
KOtBu Very StrongOften used with aryl chlorides and hindered substrates.Can promote side reactions; requires anhydrous conditions.[4]
Table 2: Common Ligands for Challenging Substrates
Ligand ClassExample(s)Primary ApplicationMechanism of Action
TrialkylphosphinesP(t-Bu)₃, PCy₃General purpose for aryl bromides/triflates.Electron-rich, promotes oxidative addition.[2]
Buchwald Biaryl PhosphinesSPhos, XPhos, RuPhosAryl Chlorides, Sterically Hindered Substrates. Very bulky and electron-rich; stabilizes monoligated Pd(0) species, promoting oxidative addition and reductive elimination.[21]
Ferrocenyl PhosphinesdppfGeneral purpose, robust couplings.Good thermal stability, often used in precatalyst Pd(dppf)Cl₂.
N-Heterocyclic Carbenes (NHCs)IPr, SImesAryl Chlorides, high-turnover catalysis.Strong σ-donors, form very stable Pd-complexes.[4]

Section 6: References

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. Retrieved from [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. Retrieved from [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Dalton Transactions. Retrieved from [Link]

  • Singh, U. K., & Kumar, S. (2012). Suzuki Cross Coupling Reaction-A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367. Retrieved from [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. Retrieved from [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16497-16543. Retrieved from [Link]

  • Sedghi, R., et al. (2020). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, 22(19), 6291-6316. Retrieved from [Link]

  • Farhang, M. (2022). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Polyhedron, 225, 116124. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Protodeboronation. (n.d.). Wikipedia. Retrieved from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved from [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025). ACS Publications. Retrieved from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. Retrieved from [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 8(4), 3125-3136. Retrieved from [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? (2016). Reddit. Retrieved from [Link]

  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021). ResearchGate. Retrieved from [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (n.d.). ACS Publications. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation. (2024). ChemRxiv. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Barder, T. E., et al. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 128(25), 8207-8218. Retrieved from [Link]

  • Scott, J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1645-1650. Retrieved from [Link]

  • Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? (2017). ResearchGate. Retrieved from [Link]

  • During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction? (2022). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, primarily via the Suzuki-Miyaura cross-coupling reaction.

I. Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions to achieve high yields and purity. The core of this synthesis is the formation of the biphenyl scaffold through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by the formation of the hydrochloride salt.[1] The versatility of the biphenyl structure makes this compound a valuable building block in medicinal chemistry and materials science.[1][2]

The general synthetic route involves the coupling of 4-halobenzoic acid (typically 4-bromobenzoic acid) with 4-aminophenylboronic acid in the presence of a palladium catalyst and a base.[1] Subsequent treatment with hydrochloric acid yields the desired hydrochloride salt, which often exhibits improved solubility and stability.[1]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Question 1: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the desired 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid. What are the likely causes and how can I improve it?

Answer: Low yields in Suzuki-Miyaura coupling are a common issue and can stem from several factors.[3] A systematic approach to troubleshooting is essential.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst loading are critical parameters.[4] For the coupling of 4-bromobenzoic acid and 4-aminophenylboronic acid, reflux conditions (around 80-100°C) are often employed.[1] Insufficient heating can lead to incomplete reactions, while excessively high temperatures may cause degradation of starting materials or the product.[5] Catalyst loading should be optimized; typically, 0.5–2 mol% of a palladium catalyst like Pd(PPh₃)₄ is a good starting point.[1][4]

  • Ineffective Catalyst System: The choice of palladium source and ligand is crucial. While Pd(PPh₃)₄ is commonly used, other catalyst systems might be more effective depending on the specific substrates.[6] For instance, catalyst systems based on Buchwald ligands are known to be effective for challenging couplings.[7]

  • Base Selection and Concentration: The base plays a critical role in the catalytic cycle, facilitating the transmetalation step.[8] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can influence the reaction rate and yield.[6] The concentration of the base is also important; typically 2-3 equivalents are used.

  • Presence of Oxygen: Suzuki-Miyaura reactions are sensitive to oxygen, which can lead to the oxidative homocoupling of the boronic acid, forming undesired byproducts like 4,4'-diaminobiphenyl.[9] It is crucial to degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[9][10]

Question 2: I am observing significant amounts of homocoupling byproducts (biphenyl from the boronic acid and/or a dimer of the aryl halide) in my reaction mixture. How can I minimize these side reactions?

Answer: Homocoupling is a frequent side reaction in Suzuki couplings. The primary cause is often the presence of oxygen, which promotes the oxidative coupling of the boronic acid.[9]

  • Rigorous Exclusion of Oxygen: This is the most critical step to prevent homocoupling.[9]

    • Degassing Solvents: Thoroughly degas all solvents (e.g., by sparging with an inert gas like argon or nitrogen for 15-30 minutes or using the freeze-pump-thaw technique).[9]

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas using Schlenk line techniques or a glovebox.[9]

  • Catalyst Choice: The palladium precursor can influence side reactions. Using a pre-formed Pd(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], can sometimes be advantageous over in-situ generation from a Pd(II) source like Palladium(II) acetate [Pd(OAc)₂], which may lead to side reactions if the reduction to the active Pd(0) species is not efficient.[9]

  • Stoichiometry Control: While a slight excess of the boronic acid (typically 1.1-1.5 equivalents) is common to ensure complete consumption of the aryl halide, a large excess can sometimes increase homocoupling. Careful optimization of the stoichiometry is recommended.

Question 3: The purification of my final product is challenging, and I am struggling to obtain a pure sample of this compound. What purification strategies are most effective?

Answer: Purification can indeed be challenging due to the amphoteric nature of the free base and the potential for impurities with similar polarities.

  • Purification of the Free Base: Before forming the hydrochloride salt, it is often beneficial to purify the 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid.

    • Recrystallization: This is a powerful technique for purifying solid compounds.[5] A suitable solvent system is crucial. For the free base, which has a melting point of 227-236°C, consider solvents like ethanol or ethanol/water mixtures.[1]

    • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be effective.[11] A gradient elution system, for example, starting with a less polar solvent system (like ethyl acetate/hexanes) and gradually increasing the polarity, can separate the desired product from less polar impurities (like homocoupled byproducts) and more polar impurities.[5]

  • Formation and Purification of the Hydrochloride Salt:

    • After purifying the free base, dissolve it in a suitable organic solvent (e.g., methanol or ethanol) and treat it with a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) or with aqueous HCl. The hydrochloride salt should precipitate out.

    • The precipitated salt can then be collected by filtration, washed with a non-polar solvent (like diethyl ether or hexanes) to remove any remaining organic impurities, and dried under vacuum.

Question 4: My reaction seems to be sluggish or stalls before completion, even with extended reaction times. What could be the issue?

Answer: A sluggish reaction can be due to several factors related to the activity of the catalytic system.

  • Catalyst Deactivation: The palladium catalyst can deactivate over time. This can be caused by impurities in the starting materials or solvents, or by the reaction conditions themselves. Ensure high-purity reagents and solvents are used.

  • Poor Solubility: If the starting materials or the catalyst are not sufficiently soluble in the chosen solvent system, the reaction rate will be slow. A mixture of solvents, such as toluene/ethanol or dioxane/water, is often used to improve solubility.[1]

  • Insufficient Base Strength or Solubility: The base must be sufficiently strong and have some solubility in the reaction medium to be effective. If using a solid base, ensure vigorous stirring to maximize its surface area and interaction with the reaction mixture.

  • Ligand Effects: The phosphine ligands used in the catalyst can be susceptible to oxidation or other degradation pathways, leading to catalyst deactivation. Using more robust ligands or a higher catalyst loading might be necessary.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the synthesis of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid?

A1: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for this transformation.[1] However, the "optimal" catalyst can be substrate-dependent. For particularly challenging couplings or to improve yields, screening other palladium catalysts and ligands, such as those developed by Buchwald or Fu, may be beneficial.[4][12]

Q2: Which aryl halide should I use: 4-bromobenzoic acid or 4-iodobenzoic acid?

A2: The reactivity of aryl halides in Suzuki coupling follows the order I > Br > Cl.[13] Therefore, 4-iodobenzoic acid will generally react faster than 4-bromobenzoic acid. However, 4-bromobenzoic acid is often preferred due to its lower cost and greater availability.

Q3: Can I run the reaction open to the air?

A3: It is strongly recommended to perform the Suzuki-Miyaura coupling under an inert atmosphere (argon or nitrogen).[9][10] While some robust catalyst systems may tolerate small amounts of air, the presence of oxygen can lead to significant homocoupling of the boronic acid, reducing the yield of your desired product.[9] Some modified procedures using Pd/C in ethanol/water have been reported to work in the open air, but this is not typical for standard Suzuki conditions.[14]

Q4: How do I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress.[5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the limiting reagent (usually the aryl halide) and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Q5: What are the key characterization techniques for the final product?

A5: The structure of this compound should be confirmed by a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the connectivity of the atoms in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This can be used to identify the key functional groups, such as the carboxylic acid and the amine.

IV. Experimental Protocols and Data

Optimized Reaction Conditions for Suzuki-Miyaura Coupling

The following table summarizes a set of optimized reaction conditions for the coupling of 4-bromobenzoic acid with 4-aminophenylboronic acid. These parameters serve as a good starting point for your experiments.

ParameterRecommended ConditionRationale
Aryl Halide 4-bromobenzoic acid (1.0 eq)Cost-effective and readily available.
Boronic Acid 4-aminophenylboronic acid (1.2 eq)Slight excess to drive the reaction to completion.
Catalyst Pd(PPh₃)₄ (1-2 mol%)A reliable and commonly used Pd(0) catalyst.[1]
Base K₂CO₃ (3.0 eq)An effective and inexpensive base.
Solvent Toluene/Ethanol/Water (e.g., 4:1:1)A mixed solvent system to ensure solubility of all components.
Temperature 90-100 °C (Reflux)Provides sufficient energy for the reaction to proceed at a reasonable rate.[1]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidative side reactions.[9]
Reaction Time 12-24 hoursMonitor by TLC to determine completion.
Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., toluene/ethanol/water) via cannula or syringe.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (1-2 mol%), to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to reflux (90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC until the 4-bromobenzoic acid is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water and extract the aqueous layer with an organic solvent like ethyl acetate to remove non-polar impurities.

    • Acidify the aqueous layer with aqueous HCl (e.g., 2M HCl) to a pH of ~2-3. The free base, 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid, should precipitate.

    • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol).

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol) and add a solution of HCl (e.g., 1.2 equivalents in diethyl ether). The hydrochloride salt will precipitate.

  • Final Product Isolation: Collect the hydrochloride salt by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

V. Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OR)₂ (activated by base) PdII_Aryl_R Ar-Pd(II)L₂-R' Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Start Start: Reagent Preparation (Degassing, Inert Atmosphere) Reaction Suzuki-Miyaura Coupling Reaction (Heating and Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Workup Aqueous Work-up and Product Precipitation Monitoring->Workup Reaction Complete Purification Purification of Free Base (Recrystallization/Chromatography) Workup->Purification Salt_Formation Hydrochloride Salt Formation Purification->Salt_Formation Isolation Isolation and Drying of Final Product Salt_Formation->Isolation Analysis Characterization (NMR, MS, IR) Isolation->Analysis End End: Pure Product Analysis->End

Caption: A typical experimental workflow for the synthesis of this compound.

VI. References

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]

  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Available from: [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available from: [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Available from: [Link]

  • ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions... Available from: [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Available from: [Link]

  • ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025). Available from: [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction? (2018). Available from: [Link]

  • DSpace@MIT. Palladium-catalyzed C-N and C-O cross-coupling reactions. Available from: [Link]

  • Cross-Coupling Reactions Guide. Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? (2014). Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021). Available from: [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Available from: [Link]

  • The Royal Society of Chemistry. ESI for. Available from: [Link]

  • Google Patents. DK2121578T3 - A process for the preparation of 4-biphenyl-4-amino-2-methylpentanoic acid. Available from:

  • . Available from: [Link]

  • The Royal Society of Chemistry. Spectra and physical data of (A2) :. Available from: [Link]

  • Chemsrc. This compound. (2024). Available from: [Link]

  • Google Patents. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Available from:

  • Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • ChemBK. 4'-AMINO[1,1'-BIPHENYL]-4-CARBOXYLIC ACID. (2024). Available from: [Link]

  • YouTube. Methods Of Preparation Of Biphenyl//Properties Of Biphenyl ... (2023). Available from: [Link]

  • ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Available from: [Link]

  • MDPI. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023). Available from: [Link]

  • Google Patents. US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride. Available from:

  • Patent CN-111039796-A - Novel synthesis method of 4' -chloro-2-aminobiphenyl. Available from: [Link]

  • PubMed. Aminative Suzuki-Miyaura coupling. (2024). Available from: [Link]

  • ResearchGate. Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). Available from: [Link]

  • Google Patents. RU2484117C2 - Using 4-biphenyl carboxylic acid derivatives as organic mechanoluminescent material and mechanoluminescent composition. Available from:

  • Technical Disclosure Commons. Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid a. (2024). Available from: [Link]

Sources

Technical Support Center: Purification of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride. This resource, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you navigate the challenges you may encounter.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound. The solutions provided are based on the chemical properties of the molecule and established purification principles.

Problem 1: Low Recovery or No Crystallization During Recrystallization

Question: I am attempting to recrystallize this compound, but I'm experiencing very low yield, or the compound is not crystallizing at all. What is going wrong?

Probable Causes:

  • Inappropriate Solvent System: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound at high temperatures but not at low temperatures. Given the polar nature of the hydrochloride salt, polar solvents are generally required.

  • Incorrect pH: The solubility of this molecule is highly pH-dependent due to the presence of both a carboxylic acid and an amino group. At the isoelectric point, the molecule can exist as a zwitterion, which may have lower solubility. The hydrochloride salt form enhances solubility in polar solvents.[1]

  • Insufficient Concentration or Supersaturation: The solution may not be saturated enough for crystals to form upon cooling.

Solutions:

  • Solvent System Optimization:

    • A common and effective solvent system for similar compounds is aqueous ethanol or aqueous methanol.[2] The water acts as a good solvent for the polar hydrochloride salt, while the alcohol can help to dissolve organic impurities at higher temperatures.

    • Experiment with different ratios of alcohol to water to find the optimal balance for solubility and crystallization. A starting point could be a 1:1 or 2:1 mixture of ethanol and water.

  • pH Control:

    • Ensure the compound remains in its hydrochloride salt form throughout the recrystallization process. This can be achieved by acidifying the solvent system slightly with a small amount of dilute hydrochloric acid. This will suppress the deprotonation of the carboxylic acid and keep the amino group protonated, preventing the formation of the less soluble zwitterion.

  • Achieving Supersaturation:

    • If the compound is too soluble even at low temperatures, you can try adding a less polar anti-solvent (like isopropanol or acetone) dropwise to the cooled solution to induce precipitation.

    • Alternatively, after dissolving the compound in a minimal amount of hot solvent, you can slowly evaporate some of the solvent to increase the concentration before allowing it to cool.

Problem 2: Persistent Impurities in the Final Product

Question: After purification, my NMR and HPLC analyses show the presence of contaminants. What are the likely impurities and how can I remove them?

Probable Causes:

  • Unreacted Starting Materials: The synthesis of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid typically involves a Suzuki-Miyaura coupling of 4-bromobenzoic acid and 4-aminophenylboronic acid.[1] Residual starting materials can be a source of impurity.

  • Side-Reaction Byproducts: Deboronation of the boronic acid is a common side reaction in Suzuki couplings, which can lead to aniline as a byproduct.[1] Homocoupling of the starting materials can also occur.

  • Residual Palladium Catalyst: The palladium catalyst used in the coupling reaction can be difficult to remove completely.

Solutions:

  • Recrystallization with Activated Carbon:

    • If colored impurities are present, they can often be removed by adding a small amount of activated carbon to the hot solution during recrystallization. The activated carbon adsorbs the colored impurities, and can then be removed by hot filtration.

  • Column Chromatography:

    • For impurities that are difficult to remove by recrystallization, column chromatography is a more effective method.[3]

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often effective. The polarity of the mobile phase can be gradually increased to elute the desired compound while leaving more polar or less polar impurities behind. For this specific compound, a mobile phase of dichloromethane and methanol with a small amount of acetic acid (to keep the compound protonated) would be a good starting point.

  • Palladium Scavenging:

    • Specialized palladium scavengers (resins or silicas with functional groups that bind to palladium) can be used to remove residual catalyst. These are typically stirred with the solution of the crude product before filtration and final purification.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization (Aqueous Ethanol/Methanol + HCl) Crude->Recrystallization HotFiltration Hot Filtration (with Activated Carbon if needed) Recrystallization->HotFiltration Crystallization Crystallization (Slow Cooling) HotFiltration->Crystallization FiltrationWash Filtration & Washing (Cold Solvent) Crystallization->FiltrationWash PureProduct Pure Product FiltrationWash->PureProduct ColumnChromatography Column Chromatography FiltrationWash->ColumnChromatography If Impure Analysis Purity Analysis (NMR, HPLC) PureProduct->Analysis ColumnChromatography->PureProduct

Caption: A general workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

The hydrochloride salt is sensitive to hydrolysis and photodegradation.[1] It should be stored in a tightly sealed container, in a cool, dry, and dark place. Storage at -20°C under a desiccated atmosphere is recommended for long-term stability.[1]

Q2: What are the best analytical techniques to assess the purity of the final product?

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent method for determining the purity of the compound and for detecting any non-volatile impurities. A C18 or a biphenyl stationary phase can be used.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and for identifying any organic impurities.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.

  • Melting Point: A sharp melting point range is a good indicator of high purity. The melting point of the parent free base is around 227-236°C.[5] The hydrochloride salt will have a different melting point.

Q3: How does the hydrochloride salt form affect the solubility of the compound?

The hydrochloride salt form significantly increases the solubility of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid in polar solvents like water, methanol, and ethanol.[1] This is because the amino group is protonated, forming an ammonium salt which is more readily solvated by polar solvent molecules.

Q4: Can I use a different acid to make the salt for purification?

While other acids can be used to form salts, hydrochloric acid is commonly used because chlorides are generally crystalline and have well-defined properties. Using a different acid would result in a different salt with potentially different solubility and crystallization characteristics. If you choose to use another acid, you will need to re-optimize the purification protocol.

Impurity Removal Logic

The following diagram illustrates the logic behind removing common impurities during the purification process.

ImpurityRemoval cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Recrystallization_Process Process: - Dissolve in hot solvent - Cool slowly Soluble_Impurities Highly Soluble Impurities (e.g., Aniline) Recrystallization_Process->Soluble_Impurities Remain in solution Desired_Product Desired Product Recrystallization_Process->Desired_Product Crystallizes out Insoluble_Impurities Insoluble Impurities (e.g., Homocoupled byproducts) Insoluble_Impurities->Recrystallization_Process Filtered out hot Chromatography_Process Process: - Adsorb on silica - Elute with solvent gradient Chromatography_Process->Desired_Product Elutes at specific polarity Less_Polar_Impurities Less Polar Impurities (e.g., 4-bromobenzoic acid) Less_Polar_Impurities->Chromatography_Process Elute first More_Polar_Impurities More Polar Impurities (e.g., Palladium complexes) More_Polar_Impurities->Chromatography_Process Elute last or retained

Caption: Logic of impurity separation by recrystallization and column chromatography.

Summary of Key Purification Parameters

ParameterRecommendationRationale
Purification Method Recrystallization, Column ChromatographyRecrystallization is effective for removing impurities with different solubilities, while chromatography separates based on polarity.[3][6]
Recrystallization Solvent Aqueous Ethanol or Methanol (with dilute HCl)Balances polarity for dissolving the salt and allowing crystallization upon cooling. HCl maintains the salt form.[2]
Chromatography Stationary Phase Silica GelStandard choice for polar compounds.
Chromatography Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/Hexane gradientAllows for the separation of compounds with a range of polarities.
Purity Analysis HPLC, NMR, MS, Melting PointProvides a comprehensive assessment of purity and structural confirmation.

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of a pre-mixed solvent of ethanol and water (e.g., 2:1 v/v) containing a drop of concentrated HCl per 100 mL of solvent.

  • Heating: Heat the mixture with stirring on a hot plate until the solid completely dissolves. If colored impurities are present, add a small amount of activated carbon and heat for another 5-10 minutes.

  • Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography Purification
  • Column Packing: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Begin eluting the column with a low polarity mobile phase (e.g., 100% dichloromethane). Gradually increase the polarity by adding increasing amounts of a more polar solvent (e.g., methanol).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

References

  • Reddit. Good solvent for recrystalizing 4-biphenyl carboxylic acid? : r/chemhelp. [Link]

  • Chromatography Online. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. [Link]

  • University of Rochester. Recrystallization and Crystallization. [Link]

Sources

Technical Support Center: Solubility Enhancement for 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride (CAS: 41567-82-2). This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their in vitro assays. This guide provides a series of troubleshooting steps, detailed protocols, and scientific explanations to help you achieve consistent and reliable experimental results.

Understanding the Challenge: The Amphoteric Nature of the Compound

4'-Amino-[1,1'-biphenyl]-4-carboxylic acid is an amphoteric molecule, meaning it possesses both an acidic functional group (the carboxylic acid, -COOH) and a basic functional group (the amino group, -NH2).[1] The hydrochloride salt form indicates that the basic amino group is protonated (-NH3+ Cl-), which generally improves solubility in polar solvents compared to the parent compound.[1]

However, in aqueous solutions like cell culture media or assay buffers (typically pH 7.0-7.4), the molecule's overall charge is near neutral. The carboxylic acid group is partially deprotonated (-COO-), while the amino group remains protonated (-NH3+). This zwitterionic state often corresponds to the molecule's isoelectric point (pI), where its aqueous solubility is at a minimum, leading to precipitation.[2][3] The primary challenge is to navigate this pH-dependent solubility profile to keep the compound in solution at your desired working concentration.

Troubleshooting Guide & FAQs

This section addresses common solubility issues in a question-and-answer format, progressing from basic stock preparation to advanced solubilization techniques.

Q1: My compound won't dissolve in my aqueous assay buffer. What's the first step?

Answer: Direct dissolution in aqueous buffers is often unsuccessful due to the compound's low intrinsic solubility. The standard and recommended first step is to prepare a high-concentration stock solution in an organic solvent, typically Dimethyl Sulfoxide (DMSO).[4]

Causality: DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic and hydrophilic compounds.[5] By creating a concentrated stock (e.g., 10-50 mM), you can introduce the compound into your aqueous assay medium via a small volume transfer, minimizing the final solvent concentration.

See Protocol 1: Preparation of a Concentrated DMSO Stock Solution .

Q2: I made a DMSO stock, but the compound precipitates immediately when I add it to my cell culture medium. What's happening?

Answer: This phenomenon, often called "crashing out," is a common problem with hydrophobic compounds.[6] It occurs when the concentrated DMSO stock is rapidly diluted into the aqueous medium, causing the compound to exceed its kinetic solubility limit in the new environment. The final concentration in the medium is likely too high for its aqueous solubility at that pH.

Troubleshooting Steps:

  • Reduce Final Concentration: Your target concentration may be too high. Determine the compound's maximum kinetic solubility in your specific medium (See Protocol 2 ).

  • Modify Dilution Technique: Avoid adding the stock solution directly to the full volume of media. Instead, add the stock to a smaller volume while vortexing gently, and then bring it to the final volume. Stepwise or serial dilutions can also prevent rapid solvent exchange.[6][7]

  • Check Media Temperature: Always use pre-warmed (37°C) media. Solubility is often lower in cold solutions.[6]

  • Control Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and interfere with assays.[8] Always keep the final DMSO concentration as low as possible, typically below 0.5%, and ensure you run a vehicle control (media + same final DMSO concentration) in your experiment.[4][9]

G start Compound Precipitates in Aqueous Media check_stock Is the DMSO stock fully dissolved? start->check_stock check_conc Is the final assay concentration too high? check_stock->check_conc Yes re_dissolve Re-dissolve stock. Use sonication or gentle warming (37°C). check_stock->re_dissolve No solubility_test Perform Kinetic Solubility Test (Protocol 2) check_conc->solubility_test Yes check_dilution Is the dilution method optimal? check_conc->check_dilution No lower_conc Lower the final working concentration solubility_test->lower_conc advanced Proceed to Advanced Solubilization Methods (Q3 & Q4) solubility_test->advanced If max solubility is still too low success Compound Soluble lower_conc->success re_dissolve->check_stock fix_dilution Use serial dilution or add stock dropwise to warmed, vortexing media. check_dilution->fix_dilution No check_dilution->success Yes fix_dilution->success G cluster_low_ph Low pH (e.g., < 4) cluster_neutral_ph Neutral pH (pI) cluster_high_ph High pH (e.g., > 9) low_ph_struct H₃N+——COOH neutral_struct H₃N+——COO low_ph_label Net Positive Charge (Soluble) high_ph_struct H₂N——COO neutral_label Zwitterion (Poorly Soluble) high_ph_label Net Negative Charge (Soluble)

Caption: Ionization states and relative solubility at different pH.

Q4: pH adjustment is not compatible with my assay. Are there other options?

Answer: Yes, several formulation strategies can enhance aqueous solubility without drastic pH changes. These involve using excipients to either alter the solvent environment or encapsulate the compound.

MethodMechanismProsConsStarting Point
Co-solvents [5]Increase solubility by reducing the polarity of the aqueous solvent.Simple to implement.Can be cytotoxic; may interfere with assay targets. High concentrations are often needed.1-5% final concentration of PEG400 or Propylene Glycol.
Surfactants [10]Form micelles that encapsulate the hydrophobic compound above the critical micelle concentration (CMC).Effective at low concentrations.Can denature proteins; may interfere with cell membranes. Ionic surfactants are generally harsh.0.01-0.1% of non-ionic surfactants like Polysorbate 20/80 or Pluronic F-68. [11]
Cyclodextrins [12]Cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior that form inclusion complexes with the drug. [13]Low cytotoxicity; can significantly increase solubility and stability. [14]Can sometimes reduce compound availability if binding is too strong. [15]Use a 5-10 fold molar excess of HP-β-CD or SBE-β-CD to the compound.

Expert Recommendation: For in vitro assays, cyclodextrin complexation is often the most robust and least disruptive method. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used and has a favorable safety profile. [13] See Protocol 4: Preparation of a Cyclodextrin Inclusion Complex .

G cluster_cd Cyclodextrin compound Compound cd3 compound->cd3 Encapsulation cd1 cd2 hydrophilic Hydrophilic Exterior cd1->hydrophilic cd4 cd5 hydrophobic Hydrophobic Core cd4->hydrophobic cd6

Caption: Cyclodextrin encapsulates the hydrophobic compound.

Experimental Protocols

Protocol 1: Preparation of a Concentrated DMSO Stock Solution
  • Weigh Compound: Accurately weigh a precise amount of this compound powder.

  • Add Solvent: Add the required volume of high-purity, sterile DMSO to achieve the desired molarity (e.g., 10-50 mM). [4]3. Dissolve: Vortex the tube vigorously for 1-2 minutes.

  • Aid Dissolution (If Needed): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or warm gently to 37°C. [4]Visually inspect to ensure no solid particles remain.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Test in Assay Medium

This protocol helps determine the maximum concentration that will remain in solution under your specific assay conditions. [16]

  • Prepare Dilutions: Prepare a serial dilution of your DMSO stock solution (from Protocol 1) in 100% DMSO.

  • Add to Medium: In a 96-well plate, add 2 µL from each DMSO dilution to 98 µL of your pre-warmed (37°C) cell culture medium or assay buffer. This keeps the final DMSO concentration at a constant 2%. Mix well.

  • Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2) for a relevant time period (e.g., 2 hours).

  • Inspect for Precipitation: Visually inspect each well for any signs of cloudiness or precipitate. You can also use a plate reader to measure light scattering (nephelometry) at a wavelength like 620 nm for a more quantitative assessment. [16]5. Determine Solubility Limit: The highest concentration that remains clear is your approximate kinetic solubility limit under these conditions. Aim to work at or below this concentration.

Protocol 3: Solubilization via pH Adjustment
  • Prepare Basic Solution: Prepare a sterile, low-molarity basic solution, such as 50 mM NaOH or a 100 mM Tris buffer at pH 9.0.

  • Dissolve Compound: Weigh the compound and dissolve it in the basic solution to create a concentrated stock (e.g., 10 mM). Use sonication or gentle warming if necessary.

  • Dilute into Medium: Perform a serial dilution of this basic stock into your final assay medium.

  • Verify Final pH: After adding the compound, measure the pH of the final working solution. If the pH has shifted outside the acceptable range for your cells (e.g., >7.8), you may need to adjust the buffering capacity of your medium or reduce the concentration of your basic stock.

  • Control: Always include a vehicle control where the basic solution alone is added to the medium at the same final dilution.

Protocol 4: Preparation of a Cyclodextrin Inclusion Complex

This protocol uses a 10:1 molar ratio of HP-β-CD to the compound as a starting point.

  • Prepare Cyclodextrin Solution: Weigh out Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in your aqueous assay buffer or water to make a concentrated solution (e.g., 20% w/v).

  • Add Compound: Weigh the this compound powder and add it directly to the HP-β-CD solution to achieve your target final concentration.

  • Facilitate Complexation: Vortex the mixture vigorously. Place it on a rotator or shaker at room temperature overnight to allow for the formation of the inclusion complex. Gentle heating (40-50°C) can accelerate the process.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Control: The proper vehicle control for this experiment is the HP-β-CD solution without the compound, diluted to the same final concentration in your assay.

References

  • Lonza. (2022, November 21). In Vitro-In Silico Tools for Performance Testing of Amorphous Solid Dispersions. Retrieved from [Link]

  • Ting, Y., et al. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. PubMed. Retrieved from [Link]

  • Cyagen. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Drug Development and Delivery. (n.d.). Selecting In Vitro Dissolution Methodologies For Amorphous Solid Dispersions. Retrieved from [Link]

  • Nicolaescu, A., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013, March 2). In Vitro and In Vivo Evaluation of Amorphous Solid Dispersions Generated by Different Bench-Scale Processes, Using Griseofulvin as a Model Compound. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Retrieved from [Link]

  • Avdeef, A., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. Retrieved from [Link]

  • University of Texas at Austin. (2018, December 21). The Prediction of Amorphous Solid Dispersion Performance in vivo from in vitro Experiments. Retrieved from [Link]

  • ACS Publications. (n.d.). Development of Ternary Amorphous Solid Dispersions Manufactured by Hot-Melt Extrusion and Spray-Drying: Comparison of In Vitro and In Vivo Performance. Retrieved from [Link]

  • University of Huddersfield Repository. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of cyclodextrins over the encapsulated drug. Retrieved from [Link]

  • Al-Ghabeish, M., et al. (n.d.). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Ingenta Connect. (n.d.). In Vitro Solubility Assays in Drug Discovery. Retrieved from [Link]

  • Challa, R., et al. (n.d.). Cyclodextrins in delivery systems: Applications. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • Scilit. (n.d.). Solubility–pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • Henriksen, P. A., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • askIITians. (2025, March 11). How does pH affect solubility?. Retrieved from [Link]

  • ChemBK. (2024, April 10). 4'-AMINO[1,1'-BIPHENYL]-4-CARBOXYLIC ACID. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023, April 16). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–in vivo Evaluation. Retrieved from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • ChemSrc. (2024, February 3). This compound. Retrieved from [Link]

  • Randall, K., et al. (2011). Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. PubMed. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Selection of surfactants for cell lysis in chemical cytometry to study protein-DNA interactions. Retrieved from [Link]

  • Nature. (2016, May 19). Therapeutic surfactant-stripped frozen micelles. Retrieved from [Link]

Sources

Preventing homocoupling side reactions in biphenyl synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for biphenyl synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common and persistent challenge in cross-coupling chemistry: the formation of homocoupling side products. By understanding the mechanistic origins of these impurities, you can strategically optimize your reaction conditions to maximize the yield and purity of your desired unsymmetrical biaryl compounds.

Introduction: The Homocoupling Challenge

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, are powerful tools for the construction of C-C bonds, particularly in the synthesis of biphenyls. However, a frequent complication is the formation of symmetrical biaryl side products (Ar-Ar and Ar'-Ar') through homocoupling of the starting materials. This side reaction not only consumes valuable reagents and reduces the yield of the desired cross-coupled product (Ar-Ar') but also introduces purification challenges due to the structural similarity of the products.[1][2] This guide provides a structured, question-and-answer approach to diagnose and mitigate homocoupling in your experiments.

Part 1: Suzuki-Miyaura Coupling Troubleshooting

The Suzuki-Miyaura reaction is widely used due to its mild conditions and the low toxicity of boron reagents. However, homocoupling of the organoboron reagent is a common issue.[3]

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: I'm observing a significant amount of boronic acid homocoupling in my Suzuki reaction. What is the primary cause?

A1: The primary causes of boronic acid homocoupling are the presence of dissolved oxygen and palladium(II) species in your reaction mixture.[2]

  • Oxygen-Mediated Homocoupling : Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homocoupled product and regenerate Pd(0).[1][4] Rigorous exclusion of oxygen is therefore critical.

  • Palladium(II)-Mediated Homocoupling : If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to generate the homocoupled dimer, especially at the beginning of the reaction before the catalytic cycle is fully established.[4][5]

Q2: How can I effectively remove oxygen from my reaction?

A2: To suppress oxygen-mediated homocoupling, you must rigorously degas your solvents and reaction mixture.[1] Common and effective methods include:

  • Inert Gas Sparging : Bubble an inert gas, such as argon or nitrogen, through your solvent for 20-30 minutes prior to use.[6]

  • Freeze-Pump-Thaw : For highly sensitive reactions, perform at least three freeze-pump-thaw cycles on your solvent.

  • Inert Atmosphere : Always conduct your reaction under a positive pressure of an inert gas using Schlenk line techniques or a glovebox.[1]

Q3: Should I use a Pd(0) or Pd(II) catalyst source?

A3: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it bypasses the need for an initial in-situ reduction step, which, if inefficient, can leave residual Pd(II) to promote homocoupling.[1][7] If you are using a Pd(II) precatalyst, the addition of a mild reducing agent, such as potassium formate, can help to ensure complete reduction to the active Pd(0) species.[6]

Q4: What is the role of ligands in preventing homocoupling?

A4: Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity.[4] To minimize homocoupling:

  • Use Bulky, Electron-Rich Phosphine Ligands : Ligands such as SPhos, XPhos, and other Buchwald-type biaryl phosphines are highly effective.[8] Their steric bulk can sterically hinder the formation of intermediates leading to homocoupling and promote the desired reductive elimination step.[3]

Q5: My boronic acid seems to be degrading. How can I address this?

A5: Boronic acids, particularly electron-deficient ones, can be prone to protodeboronation and homocoupling.[9] Consider using more stable boronic esters, such as pinacol esters (Bpin) or MIDA boronates, which can provide a slow, controlled release of the boronic acid into the catalytic cycle, thereby suppressing side reactions.[8]

Troubleshooting Workflow: Suzuki-Miyaura Coupling

G start High Homocoupling Observed in Suzuki Reaction check_degas Is the reaction rigorously degassed? start->check_degas check_pd_source Are you using a Pd(II) precatalyst? check_degas->check_pd_source Yes solution_degas Action: Improve degassing (sparge, freeze-pump-thaw) and maintain inert atmosphere. check_degas->solution_degas No check_ligand What ligand is being used? check_pd_source->check_ligand No (Using Pd(0)) solution_pd_source Action: Switch to a Pd(0) source (e.g., Pd(PPh3)4) or add a mild reducing agent (e.g., potassium formate). check_pd_source->solution_pd_source Yes optimize_conditions Optimize Other Conditions check_ligand->optimize_conditions Bulky, e--rich solution_ligand Action: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). check_ligand->solution_ligand Simple (e.g., PPh3) solution_optimize Action: Lower temperature, use boronic esters for unstable substrates, slow addition of boronic acid. optimize_conditions->solution_optimize

Caption: Troubleshooting workflow for Suzuki homocoupling.

Quantitative Data: Effect of Reaction Parameters on Suzuki Homocoupling
ParameterCondition Favoring Cross-CouplingCondition Favoring HomocouplingRationale
Atmosphere Rigorously inert (Argon, Nitrogen)Presence of OxygenOxygen oxidizes Pd(0) to Pd(II), a key species in the homocoupling pathway.[1][6]
Palladium Source Pd(0) precatalysts (e.g., Pd(PPh₃)₄)Pd(II) precatalysts (e.g., Pd(OAc)₂) without efficient reductionPd(II) can directly react with the boronic acid to cause homocoupling.[4][8]
Ligand Bulky, electron-rich (e.g., XPhos, SPhos)Less bulky, less electron-donating (e.g., PPh₃)Bulky ligands accelerate reductive elimination of the desired product and sterically hinder homocoupling pathways.[8]
Temperature Lowest effective temperatureHigh temperaturesHigher temperatures can sometimes accelerate the rate of side reactions more than the desired cross-coupling.[10]
Boron Reagent Boronic esters (Bpin, MIDA)Unstable boronic acidsEsters can provide a slow, controlled release of the active boron species, minimizing its concentration and thus bimolecular side reactions.[8]

Part 2: Stille Coupling Troubleshooting

The Stille reaction offers the advantage of using organotin reagents that are tolerant to a wide variety of functional groups. However, homocoupling of the organostannane is a major side reaction.[11][12]

Frequently Asked Questions (FAQs): Stille Coupling

Q1: What are the primary mechanisms of organostannane homocoupling in Stille reactions?

A1: There are two main proposed mechanisms for organostannane homocoupling:[11]

  • Reaction with Pd(II) Precatalyst : Two equivalents of the organostannane can react with a Pd(II) precatalyst, leading to the homocoupled product after reductive elimination.

  • Radical Process : The Pd(0) catalyst itself can potentially undergo a radical process with the organostannane to yield the dimer.

Q2: How can I suppress homocoupling in my Stille reaction?

A2: Several strategies can be employed:

  • Use a Pd(0) Catalyst : Directly using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ avoids the potential for the Pd(II) precatalyst to react with the organostannane.[5]

  • Employ Bulky, Electron-Rich Ligands : Similar to Suzuki coupling, bulky phosphine ligands can accelerate the desired catalytic cycle, particularly the rate-limiting transmetalation and subsequent reductive elimination, favoring the cross-coupling pathway.[5]

  • Utilize Additives : The addition of copper(I) iodide (CuI) can significantly accelerate the rate of the Stille coupling, which can outcompete the homocoupling side reaction.[5]

Q3: Are there any other important considerations for Stille couplings?

A3: Yes, organotin reagents are toxic and their byproducts can be difficult to remove.[12] Proper handling and purification techniques, such as washing with a saturated aqueous solution of KF or filtering through silica gel with triethylamine in the eluent, are necessary.[12]

Part 3: Negishi Coupling Troubleshooting

The Negishi reaction is highly valuable for its ability to couple sp³, sp², and sp hybridized carbons. While generally very efficient, homocoupling can still occur, often through a less intuitive mechanism.[13]

Frequently Asked questions (FAQs): Negishi Coupling

Q1: I'm observing homocoupling of my organozinc reagent. What is the likely cause?

A1: A key cause of homocoupling in Negishi reactions is a second transmetalation event.[13][14] After the desired cross-coupling intermediate (Ar-Pd-Ar') is formed, it can react with another molecule of the organozinc reagent (Ar'-ZnX). This exchange forms a symmetrical palladium intermediate (Ar'-Pd-Ar') which then undergoes reductive elimination to give the homocoupled product (Ar'-Ar').[14]

Q2: How can I prevent this second transmetalation and subsequent homocoupling?

A2: The balance between the rate of the desired reductive elimination and the undesired second transmetalation is key.[14]

  • Ligand Choice : Using ligands that promote rapid reductive elimination is highly desirable.[15] Bulky, electron-rich phosphine ligands can be effective.[16]

  • Additives : The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to significantly improve yields and reduce side products in some Negishi couplings.

  • Control Stoichiometry and Addition : Slow addition of the organozinc reagent can help to keep its concentration low, disfavoring the bimolecular second transmetalation step.

Visualizing the Divergence: Cross-Coupling vs. Homocoupling

The following diagram illustrates the general palladium-catalyzed cross-coupling cycle and the points at which homocoupling side reactions can diverge.

G cluster_main Desired Cross-Coupling Cycle cluster_homo Homocoupling Side Pathways Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X L_n Pd0->ArPdX Ar-X PdII_oxidized Pd(II)L_n OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' L_n ArPdX->ArPdAr_prime Ar'-M Transmetal Transmetalation ArPdAr_prime->Pd0 Desired Pathway Product Ar-Ar' ArPdAr_prime->Product Ar_prime_Pd_Ar_prime Ar'-Pd(II)-Ar' L_n ArPdAr_prime->Ar_prime_Pd_Ar_prime Ar'-M RedElim Reductive Elimination Product->Pd0 Regenerates Catalyst PdII_source Pd(II) Precatalyst PdII_source->PdII_oxidized Direct Reaction (Suzuki/Stille) O2 O2 O2->Pd0 Oxidation PdII_oxidized->Ar_prime_Pd_Ar_prime 2 Ar'-M (e.g., Ar'B(OH)2) Homo_transmetal 2 Ar'-M Homo_product Ar'-Ar' Ar_prime_Pd_Ar_prime->Homo_product Reductive Elimination Second_Transmetal Second Transmetalation (Negishi)

Caption: Divergence from the desired catalytic cycle to homocoupling pathways.

Part 4: General Experimental Protocols to Minimize Homocoupling

Here is a generalized protocol for a Suzuki-Miyaura reaction, incorporating best practices to avoid homocoupling. This can be adapted for Stille and Negishi couplings with appropriate modifications to the nucleophile and reaction conditions.

Optimized Suzuki-Miyaura Coupling Protocol
  • Reagent and Glassware Preparation :

    • Thoroughly oven-dry all glassware and allow to cool under vacuum or in a desiccator.

    • Use high-purity, anhydrous solvents.

    • Degas all solvents and any aqueous base solutions by sparging with argon or nitrogen for at least 30 minutes.[1]

  • Reaction Setup (under Inert Atmosphere) :

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.1-1.3 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

    • Add the palladium precatalyst (e.g., a Pd(0) source like Pd(PPh₃)₄, 1-2 mol%) and the bulky phosphine ligand (e.g., SPhos, 2-4 mol%).

    • Seal the flask, and evacuate and backfill with inert gas (repeat three times).

  • Reaction Execution :

    • Add the degassed solvent(s) via syringe under a positive pressure of inert gas.

    • Heat the reaction mixture to the lowest effective temperature (e.g., 60-80 °C) and stir vigorously.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up and Purification :

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

By carefully considering the mechanistic origins of homocoupling and implementing these targeted troubleshooting strategies and optimized protocols, researchers can significantly improve the efficiency and selectivity of their biphenyl syntheses.

References

  • BenchChem. (2025). Preventing homocoupling of Tributyl(3-methoxyphenyl)stannane in Stille reactions.
  • BenchChem. (2025). Troubleshooting homocoupling in 4-Methylbiphenyl synthesis.
  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Organometallics. (2016). The Negishi Catalysis: Full Study of the Complications in the Transmetalation Step and Consequences for the Coupling Products. ACS Publications. Retrieved from [Link]

  • Miller, S. J., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(2), 243-247.
  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
  • BenchChem. (2025). Preventing homo-coupling in the synthesis of unsymmetrical bipyridines.
  • Casares, J. A., & Espinet, P. (2008). The Negishi Reaction Mechanism. In The Negishi Reaction (pp. 1-28). Springer.
  • Lei, A., et al. (2007). Revealing a Second Transmetalation Step in the Negishi Coupling and Its Competition with Reductive Elimination: Improvement in the Interpretation of the Mechanism of Biaryl Syntheses. Journal of the American Chemical Society, 129(20), 6332-6333.
  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • Sigman, M. S., & Toste, F. D. (Eds.). (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Topics in Current Chemistry, 334. Retrieved from [Link]

  • Schnürch, M., & Stanetty, P. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12268-12282. Retrieved from [Link]

  • Lipshutz, B. H., & Ghorai, S. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Letters, 13(15), 4056-4059. Retrieved from [Link]

  • Suginome, M., & Ohmura, T. (2010). Configurationally Stable, Enantioenriched Organometallic Nucleophiles in Stereospecific Pd-Catalyzed Cross-Coupling Reactions: An Alternative Approach to Asymmetric Synthesis. ChemInform, 41(34).
  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
  • Espinet, P., & Casares, J. A. (2004). The Mechanisms of the Stille Reaction. Journal of the Mexican Chemical Society, 48(4), 289-303. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of biphenyl a. Retrieved from [Link]

  • Blakemore, D. C., et al. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 16-43). Royal Society of Chemistry. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 1,2-Dibromoethene.
  • BenchChem. (2025). How to avoid homocoupling in Suzuki reactions with palladium catalysts.
  • Bukhtiyarova, M., et al. (2021). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Catalysts, 11(10), 1221. Retrieved from [Link]

  • Feringa, B. L., et al. (2022). Sustainable and practical formation of carbon–carbon and carbon–heteroatom bonds employing organo-alkali metal reagents. Chemical Society Reviews, 51(2), 595-633. Retrieved from [Link]

  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 346(13-15), 1599-1626. Retrieved from [Link]

  • ResearchGate. (n.d.). The Mechanisms of the Stille Reaction.
  • Lipshutz, B. H., et al. (2012). Stille couplings in water at room temperature. Green Chemistry, 14(11), 3154-3157. Retrieved from [Link]

  • Cherney, A. H., & Reisman, S. E. (2015). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews, 115(17), 9587-9652. Retrieved from [Link]

  • Cherney, A. H., & Reisman, S. E. (2015). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews, 115(17), 9587-9652. Retrieved from [Link]

  • Domingos, J. B., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(2), 1462-1469.
  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Organic Letters, 3(26), 4173-4176. Retrieved from [Link]

  • NSUWorks. (2022). Comparative study of homocoupling reactions to create 2,2'-bipyridine adducts. Retrieved from [Link]

  • NSUWorks. (n.d.). Comparative study of homocoupling reactions to create 2,2'-bipyridine adducts. Retrieved from [Link]

  • Organ, M. G., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4424-4427. Retrieved from [Link]

  • ResearchGate. (n.d.). Biphenyl Sulfonic Acid Ligands for Catalytic C-N Cross Coupling of Aryl Halides with Anilines and Secondary Amines.
  • Singh, S., et al. (2023). Isolation, synthesis and medicinal chemistry of biphenyl analogs – A review. Results in Chemistry, 6, 101135. Retrieved from [Link]

  • Michigan State University. (n.d.). Main Group Organometallic Compounds. Retrieved from [Link]

  • YouTube. (2018). Summary of Organometallic Coupling Reagents and Reaction Partners. Retrieved from [Link]

  • ResearchGate. (n.d.). Bayesian optimization-driven parallel-screening of multiple parameters for the flow synthesis of biaryl compounds. Retrieved from [Link]

  • Organ, M. G., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4424-4427. Retrieved from [Link]

  • ResearchGate. (n.d.). Biphenyl Sulfonic Acid Ligands for Catalytic C-N Cross Coupling of Aryl Halides with Anilines and Secondary Amines.
  • Rovis, T., et al. (2017). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons. Retrieved from [Link]

Sources

Stability issues and degradation pathways of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.

Introduction to Stability Concerns

This compound is a bifunctional molecule featuring an aromatic amine and a carboxylic acid. This unique structure, while offering versatile applications in synthesis and pharmaceutical research, also presents specific stability challenges.[1] The primary degradation pathways to be aware of are oxidation of the amino group, decarboxylation of the carboxylic acid, and potential photodegradation . Understanding and mitigating these pathways are crucial for obtaining reliable and reproducible experimental results.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance and the scientific rationale behind each recommendation.

Issue 1: Sample Discoloration (Yellowing or Browning) Upon Storage or in Solution

Question: My solid this compound, or its solution, has developed a yellow or brown tint. What is causing this, and how can I prevent it?

Answer:

Discoloration is a common indicator of degradation, primarily due to the oxidation of the aromatic amine group . Aromatic amines are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.[2] The oxidation process can lead to the formation of colored impurities, such as nitroso and nitro compounds, as well as polymeric materials.

Troubleshooting Steps:

  • Inert Atmosphere Storage: Store the solid compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.[3][4]

  • Light Protection: Protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.[5] Aromatic amino acids are known to be susceptible to photodegradation.[6]

  • Solvent Purity: Use high-purity, de-gassed solvents for preparing solutions. Solvents can contain dissolved oxygen or peroxide impurities that can initiate oxidation.

  • Antioxidant Addition: For long-term solution storage, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or sodium metabisulfite. However, ensure the antioxidant is compatible with your downstream application.

  • Temperature Control: Store the compound at recommended low temperatures (e.g., 2-8 °C) to slow down the rate of oxidative degradation.[3]

Experimental Workflow for Investigating Oxidation:

Caption: Workflow to diagnose and confirm sample oxidation.

Issue 2: Inconsistent or Decreasing Potency of a Stock Solution Over Time

Question: I am observing a drop in the effective concentration of my this compound stock solution. What could be the cause?

Answer:

A decrease in potency can be attributed to several degradation pathways, with decarboxylation and oxidation being the most probable. Decarboxylation, the loss of the carboxylic acid group as CO2, can be promoted by heat and is a known degradation route for some carboxylic acids.[7][8][9] Oxidation of the amine group can also lead to a loss of the parent compound.

Troubleshooting Steps:

  • pH Control: The stability of both the amino and carboxylic acid groups can be pH-dependent.[10] Prepare stock solutions in a buffered system at a slightly acidic pH (e.g., pH 4-6) to enhance the stability of the hydrochloride salt and minimize the rate of decarboxylation, which can be favored under certain pH conditions.[11]

  • Temperature Management: Prepare and store stock solutions at low temperatures (e.g., -20 °C for long-term storage) to minimize both oxidative and thermal degradation.[12] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

  • Forced Degradation Study: To understand the specific degradation profile in your experimental conditions, perform a forced degradation study. Expose your compound to acidic, basic, oxidative, and thermal stress to identify the major degradation products and pathways.[13][14]

Forced Degradation Protocol Summary:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60 °C for 24hHydrolysis of amide impurities (if any)
Base Hydrolysis 0.1 M NaOH, 60 °C for 24hPotential for increased decarboxylation
Oxidation 3% H₂O₂, room temperature for 24hOxidation of the amino group
Thermal Degradation Solid or solution at 80 °C for 48hDecarboxylation, general decomposition
Photodegradation Exposure to UV light (e.g., 254 nm)Photodegradation of the aromatic system

Degradation Pathway Overview:

G cluster_0 Degradation Stressors cluster_1 Parent Compound cluster_2 Degradation Pathways & Products Heat Heat Decarboxylation Decarboxylation Heat->Decarboxylation Light (UV) Light (UV) Oxidation Oxidation Light (UV)->Oxidation Photodegradation Photodegradation Light (UV)->Photodegradation Oxygen / Oxidants Oxygen / Oxidants Oxygen / Oxidants->Oxidation pH (especially basic) pH (especially basic) pH (especially basic)->Decarboxylation 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid HCl 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid HCl 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid HCl->Decarboxylation 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid HCl->Oxidation 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid HCl->Photodegradation 4-Aminobiphenyl 4-Aminobiphenyl Decarboxylation->4-Aminobiphenyl Nitroso/Nitro derivatives, Polymeric products Nitroso/Nitro derivatives, Polymeric products Oxidation->Nitroso/Nitro derivatives, Polymeric products Various photoproducts Various photoproducts Photodegradation->Various photoproducts

Caption: Potential degradation pathways of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid HCl.

Issue 3: Poor Solubility in Aqueous Buffers

Question: I am having difficulty dissolving this compound in my aqueous buffer system. How can I improve its solubility?

Answer:

While the hydrochloride salt form generally enhances aqueous solubility compared to the free base, challenges can still arise, particularly in neutral or near-neutral pH buffers.[1] The solubility of amino acids and their derivatives is often pH-dependent.[15]

Troubleshooting Steps:

  • pH Adjustment: The compound will be most soluble at acidic pH where the amino group is protonated. Try dissolving the compound in a slightly acidic solution (e.g., pH 2-4) first, and then adjust the pH of the final solution as needed for your experiment.

  • Co-solvents: If your experimental system allows, the use of a small percentage of an organic co-solvent such as DMSO, DMF, or ethanol can significantly improve solubility. It is recommended to first dissolve the compound in a minimal amount of the organic solvent and then slowly add the aqueous buffer with vortexing.

  • Sonication: Gentle sonication can help to break up solid aggregates and facilitate dissolution.

  • Warming: Gentle warming of the solution may improve solubility, but be cautious of potential thermal degradation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry place.[3][4] Storage at 2-8 °C is recommended. For sensitive applications, storage under an inert atmosphere (argon or nitrogen) is advisable to prevent oxidation.[3]

Q2: What is the expected shelf-life of a stock solution?

A2: The shelf-life of a stock solution is highly dependent on the solvent, concentration, pH, and storage conditions. For aqueous buffered solutions, it is recommended to prepare them fresh. If storage is necessary, filter-sterilize the solution, store at -20 °C in single-use aliquots, and protect from light. It is good practice to re-qualify the concentration and purity of the stock solution if it has been stored for an extended period.

Q3: Which analytical techniques are best for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique.[16][17][18] A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer) with UV detection is a good starting point.[19][20] The method should be able to separate the parent compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of any degradation products formed.

Q4: Can I use this compound in cell culture experiments?

A4: Yes, but careful consideration of solubility and potential cytotoxicity is required. It is recommended to prepare a concentrated stock solution in a biocompatible solvent like DMSO and then dilute it to the final concentration in the cell culture medium. Ensure the final concentration of the organic solvent is non-toxic to the cells (typically <0.5%). Always include a vehicle control in your experiments.

Q5: Are there any known chemical incompatibilities?

A5: Avoid strong oxidizing agents, as they will readily degrade the amino group. Also, be cautious with strong bases, as they can deprotonate the hydrochloride salt and may promote decarboxylation. The compound may also react with aldehydes and ketones.

References

  • Photodetachment of deprotonated aromatic amino acids: stability of the dehydrogenated radical depends on the deprotonation site. PubMed. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Waters Corporation. [Link]

  • Decarboxylation. Master Organic Chemistry. [Link]

  • (PDF) Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. ResearchGate. [Link]

  • pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. PubMed. [Link]

  • Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. ACS Publications. [Link]

  • The oxidation of 4-aminobiphenyl by horseradish peroxidase. PubMed. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. Trivedi Effect. [Link]

  • 4-Aminobiphenyl. Wikipedia. [Link]

  • stability-indicating hplc method: Topics by Science.gov. Science.gov. [Link]

  • Comparison of initial photocatalytic degradation pathway of aromatic and linear amino acids. Taylor & Francis Online. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. SKC Inc. [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry | Environmental Science & Technology. ACS Publications. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • pH and Solvent Influence on p-Aminobenzoic Acid. CORE. [Link]

  • (PDF) Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene). ResearchGate. [Link]

  • Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor. [Link]

  • Advancing Amine Degradation Analysis. International CCS Knowledge Centre. [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Auctores Online. [Link]

  • Metabolic Oxidation of the Carcinogens 4-Aminobiphenyl and 4,4′-Methylenebis(2-chloroaniline) by Human Hepatic Microsomes and by Purified Rat Hepatic Cytochrome P-450 Monooxygenases. AACR Journals. [Link]

  • Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Journal of Applied Pharmaceutical Science. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media. National Institutes of Health. [Link]

  • 61- Analytical Profile of p-Aminobenzoic Acid. ResearchGate. [Link]

  • Decarboxylation. Wikipedia. [Link]

  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. National Institutes of Health. [Link]

  • Mechanism of oxidative DNA damage induced by carcinogenic 4-aminobiphenyl. PubMed. [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. [Link]

  • Stability Indicating Forced Degradation Studies. RJPT. [Link]

  • What is the solublity of 4,4'-biphenyldicarboxylic acid in various solvents? ResearchGate. [Link]

  • Decarboxylation. Chemistry Steps. [Link]

  • Electro‐catalytic Oxidation of Aromatic Amine (4‐Aminobiphenyl): Kinetics and Transformation Products with Mechanistic Approach | Request PDF. ResearchGate. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Aerobic biodegradation of biphenyl and polychlorinated biphenyls by Arctic soil microorganisms. PubMed. [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Degradation of Albumin and Aromatic Amino Acids in Reactions with OH • Radicals and under 253.7-nm UV Irradiation. ResearchGate. [Link]

  • 4-Aminobenzoic Acid | C7H7NO2 | CID 978. PubChem. [Link]

  • SDS 2001 - Aromatic Amine DECONtamination Solution.indd. SKC Inc. [Link]

  • Molecular Rearrangement in Aromatic Amino Acids and Proteins After Reaction with Hydroxyl and Hydroperoxyl Radicals and UV-C Radiation. MDPI. [Link]

  • Enhanced Integrative Diagnosis and Therapeutic Strategy for Hepatic Ischemia-Reperfusion Injury through HOCl-Sensitive Cysteine Delivery System for Targeted Antioxidant Modulation | Analytical Chemistry. ACS Publications. [Link]

  • US8455691B2 - Process for the purification of aromatic amines.
  • 4'-AMINO[1,1'-BIPHENYL]-4-CARBOXYLIC ACID. ChemBK. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Base Selection for Enhanced Yield and Purity

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. As researchers and drug development professionals, you understand the power of this Nobel Prize-winning reaction for C-C bond formation.[1] However, its success is critically dependent on a nuanced understanding of the reaction components, especially the base. An incorrect choice can lead to stalled reactions, frustrating side products, and purification nightmares.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you face at the bench. We will move beyond simple recommendations to explain the underlying chemical principles, empowering you to make informed decisions for your specific substrates.

Part 1: Foundational FAQs on the Role of the Base

Q1: What is the primary role of the base in the Suzuki-Miyaura catalytic cycle?

The base is not a passive component; it is an essential activator in the catalytic cycle. Organoboron compounds, like boronic acids, are not nucleophilic enough on their own to transfer their organic group to the palladium center. The base's primary role is to activate the organoboron species, making it competent for the crucial transmetalation step.[1][2][3]

There are two widely accepted mechanistic pathways for this activation[3][4]:

  • The Boronate Pathway: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic "ate" complex, such as [R-B(OH)₃]⁻.[3][5][6] This anionic boronate species has an enhanced ability to engage with the Pd(II)-halide complex.

  • The Hydroxide/Alkoxide Pathway: The base (e.g., OH⁻, OR⁻) first displaces the halide on the palladium complex (L₂Pd(Ar)X) to form a more reactive intermediate (L₂Pd(Ar)OH or L₂Pd(Ar)OR). This complex then readily reacts with the neutral boronic acid.[1][3]

The operative pathway often depends on the specific base, solvent, and substrates involved. Regardless of the precise path, the base is indispensable for facilitating the transfer of the organic group from boron to palladium, which precedes the final C-C bond-forming reductive elimination step.[1]

Suzuki_Cycle Boronate Boronate PdII_X PdII_X Boronate->PdII_X Transmetalation (Boronate Pathway) PdII_OH PdII_OH BoronicAcid BoronicAcid PdII_OH->BoronicAcid Transmetalation (Hydroxide Pathway)

Q2: How do I choose the right base? Are stronger bases always better?

No, stronger is not always better. The choice of base is a delicate balance between reactivity and substrate stability. A base must be strong enough to facilitate transmetalation but not so strong that it causes degradation of starting materials or products, or promotes unwanted side reactions.[6]

Consider these factors:

  • Substrate Functional Group Tolerance: If your aryl halide or boronic acid contains base-labile groups (e.g., esters, amides, or ketones with α-protons), strong bases like NaOH, KOH, or alkoxides (KOtBu) can cause hydrolysis or other undesired reactions. In these cases, milder bases like carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), or even fluorides (KF) are preferred.[2][6]

  • Reactivity of the Aryl Halide: Less reactive aryl chlorides often require stronger bases (like KOtBu) and more specialized catalyst systems to achieve good yields, whereas more reactive aryl bromides and iodides can often be coupled effectively with milder carbonate or phosphate bases.[3][7]

  • Properties of the Boronic Acid: Electron-rich or certain heteroaryl boronic acids are highly susceptible to a side reaction called protodeboronation , where the C-B bond is cleaved by a proton source. This is often accelerated by strong bases and the presence of water.[6][8][9] Using milder, non-hydroxidic bases like K₃PO₄ or KF in anhydrous solvents can mitigate this issue.[6]

Q3: What's the difference between using an inorganic vs. an organic base?

Inorganic bases (carbonates, phosphates, hydroxides) are the most common and generally most effective choices for Suzuki couplings.[3] Their performance is influenced by basicity, solubility, and the nature of the cation.[3] For instance, Cs₂CO₃ is often more effective than K₂CO₃, a phenomenon known as the "caesium effect," which is attributed to its higher solubility in organic solvents and the ability of the large Cs⁺ cation to facilitate key steps in the catalytic cycle.[3]

Organic bases (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) are generally less effective than their inorganic counterparts in typical Suzuki conditions.[10][11] They are primarily used when substrates are extremely sensitive and cannot tolerate even mild inorganic bases.[3] However, they often lead to lower yields and slower reaction rates.[6][10]

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions rooted in the principles of base selection.

Problem 1: Low or No Yield

Q: My reaction is sluggish or has stalled completely. I've confirmed my catalyst is active. Could the base be the problem?

A: Absolutely. A low yield is one of the most common symptoms of a suboptimal base choice. Here’s a diagnostic workflow:

  • Poor Solubility: Many inorganic bases are poorly soluble in common organic solvents like toluene or THF.[6] If the base isn't sufficiently dissolved or dispersed, it cannot participate effectively. Strong stirring is crucial.[7] Often, using a biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) can improve results by dissolving the base in the aqueous layer and facilitating interaction at the phase interface.[1][7]

  • Base Degradation of Substrate: Conversely, if you observe decomposition of your starting material or desired product, the base is likely too strong.[6] This is common with substrates bearing sensitive functional groups. Switch to a milder base like powdered anhydrous K₃PO₄ or KF.[6]

Problem 2: Significant Side Products (Low Purity)

Q: My desired product is contaminated with byproducts. How does the base contribute to protodeboronation and homocoupling?

A: The base plays a direct role in the formation of two major impurities: the protodeboronated arene and the homocoupled biaryl.

A. Protodeboronation

This is the undesired cleavage of the C–B bond, replacing it with a C–H bond, effectively destroying your nucleophile.[9][12]

  • Cause: The reaction is often accelerated under basic conditions, which generate the boronate anion ([ArB(OH)₃]⁻), and in the presence of a proton source (like water).[8][12] Electron-deficient and heteroaromatic boronic acids are particularly susceptible.[12]

  • Solutions:

    • Use a Milder, Less-Hydroxidic Base: K₃PO₄ and KF are often excellent choices to suppress protodeboronation.[6][13]

    • Use Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can significantly reduce this side reaction.

    • Switch to a Boronic Ester: Boronic pinacol esters (Bpin) are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[6]

    • Increase Reaction Rate: A faster productive coupling reaction will outcompete the slower protodeboronation pathway. Sometimes, slightly increasing the temperature or using a more active catalyst system can improve the product-to-byproduct ratio.[14]

B. Homocoupling

This is the undesired coupling of two boronic acid molecules (R-B(OH)₂ + R-B(OH)₂) to form a symmetric biaryl (R-R).

  • Cause: Homocoupling is often promoted by the presence of oxygen and Pd(II) species, which can arise from an inefficient initial reduction of a Pd(II) precatalyst (like Pd(OAc)₂) to the active Pd(0).[7][13] While not always directly caused by the base, strong bases can sometimes exacerbate the conditions that lead to it.[13][15]

  • Solutions:

    • Rigorous Degassing: Ensure your reaction mixture is thoroughly purged with an inert gas (Argon or Nitrogen) to remove oxygen.[16]

    • Use a Pd(0) Source: Using a precatalyst already in the Pd(0) oxidation state, like Pd(PPh₃)₄, can reduce the amount of Pd(II) available for homocoupling at the start of the reaction.

    • Choose a Weaker Base: Weaker inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred over strong bases like NaOH to minimize homocoupling.[13]

Comparative Data of Common Bases

The following table summarizes the properties and common applications of bases frequently used in Suzuki-Miyaura coupling.

BaseCommon EquivalentsTypical SolventsStrengthKey Characteristics & Best Use CasesPotential IssuesSources
K₂CO₃ 2.0 - 3.0Dioxane/H₂O, Toluene/H₂OModerateA reliable, cost-effective, and common starting point for many standard couplings, especially with aryl bromides.Can be too weak for unreactive chlorides; solubility can be an issue.[3][6][17]
Cs₂CO₃ 2.0 - 3.0Dioxane, THF, TolueneModerate-StrongOften superior to K₂CO₃ due to better solubility ("caesium effect"). Excellent for challenging couplings.More expensive than potassium or sodium salts.[3][6]
K₃PO₄ 2.0 - 3.0Toluene, Dioxane (often anhydrous)StrongExcellent for base-sensitive substrates, heteroaryl couplings, and minimizing protodeboronation. A strong, but non-nucleophilic choice.Can be slow to dissolve; requires vigorous stirring.[3][6][13]
KOtBu 1.5 - 2.0Toluene, DioxaneVery StrongPrimarily used for coupling unreactive or sterically hindered aryl chlorides.Too harsh for most substrates with sensitive functional groups; high risk of side reactions.[3][18]
NaOH/KOH 2.0 - 3.0Toluene/H₂OVery StrongStrong, inexpensive bases.High basicity can lead to substrate degradation and promote side reactions like homocoupling. Generally avoided for complex molecules.[3][13]
KF 2.0 - 3.0THF, TolueneMildFluoride ions have a unique ability to activate boronic acids, even those with base-labile groups.Often less effective than stronger bases for difficult couplings.[2][3]
TEA/DIPEA 3.0+Toluene, THFWeakOrganic amine bases used only for extremely base-sensitive substrates where inorganic bases cause decomposition.Often inefficient and result in low yields compared to inorganic bases.[6][10]

Part 3: Experimental Protocols

Protocol 1: Screening Bases for a Standard Suzuki Coupling

This protocol provides a general framework for optimizing the base for the coupling of an aryl bromide with a phenylboronic acid.

Materials:

  • Aryl Bromide (1.0 equiv, 0.5 mmol)

  • Phenylboronic Acid (1.2 equiv, 0.6 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Solvent: Toluene/H₂O (4:1 v/v, 5 mL)

  • Bases for screening: K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0 equiv, 1.0 mmol each)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: In three separate, dry reaction vials equipped with stir bars, add the aryl bromide (0.5 mmol) and phenylboronic acid (0.6 mmol).

  • Add Base: To each vial, add one of the screening bases (1.0 mmol).

  • Add Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, ~12-29 mg) to each vial.

  • Degas: Seal the vials with septa and purge with inert gas for 10-15 minutes.

  • Add Solvent: Add the degassed Toluene/H₂O solvent mixture (5 mL) to each vial via syringe.

  • Reaction: Place the vials in a preheated oil bath or heating block at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) by taking small aliquots. Check for consumption of the limiting aryl bromide.

  • Workup & Analysis: Upon completion (or after a set time), cool the reactions to room temperature. Dilute with ethyl acetate (10 mL) and water (5 mL). Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate. Analyze the crude yield and purity by ¹H NMR and/or LC-MS to determine the most effective base.

Protocol 2: Coupling with a Base-Sensitive Substrate

This protocol is tailored for substrates containing functionalities like esters or amides, where milder conditions are necessary to prevent degradation.

Materials:

  • Base-Sensitive Aryl Halide (1.0 equiv, 0.5 mmol)

  • Boronic Acid or Pinacol Ester (1.2 equiv, 0.6 mmol)

  • Palladium Catalyst/Ligand System (e.g., Pd₂(dba)₃ 1-2 mol% with SPhos ligand 2-4 mol%)

  • Base: Anhydrous, powdered K₃PO₄ (2.5 equiv, 1.25 mmol)

  • Solvent: Anhydrous, degassed Toluene or Dioxane (5 mL)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid (or ester), palladium precatalyst, ligand, and powdered K₃PO₄.

  • Add Solvent: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the flask and place it in a preheated oil bath (typically 80-110 °C). Stir the suspension vigorously.

  • Monitoring: Monitor the reaction progress carefully by TLC or LC-MS, paying close attention to the potential formation of degradation byproducts.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove inorganic salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to isolate the desired compound from any remaining starting materials and catalyst residues.[6]

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv. [Link]

  • Protodeboronation - Wikipedia. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. [Link]

  • Your "Go-To", "just couple already", Suzuki conditions? - Reddit. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Use of Base Metals in Suzuki Coupling - Wordpress. [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | ACS Catalysis - ACS Publications. [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF - ResearchGate. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. [Link]

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. [Link]

  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? : r/chemistry - Reddit. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [Link]

  • Screening of different bases for Suzuki coupling a - ResearchGate. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. [Link]

  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds | JACS Au - ACS Publications. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]

  • Pd-based heterogeneous catalysts for Suzuki coupling - DIAL@UCLouvain. [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. [Link]

  • A General and Efficient Suzuki–Miyaura Cross‐Coupling Protocol Using Weak Base and No Water: The Essential Role of Acetate - ResearchGate. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media | ACS Omega. [Link]

  • Cross-Coupling Reactions: A Practical Guide - ResearchGate. [Link]

  • Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? | Organic Process Research & Development. [Link]

  • (PDF) Distinguishing Between the Homogeneous and Heterogeneous Mechanisms of Catalysis in the Mizoroki-Heck and Suzuki-Miyaura Reactions: Problems and Prospects - ResearchGate. [Link]

Sources

Identifying and removing impurities from 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A Guide to 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride

Prepared by the Senior Application Scientist Team

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with this compound (CAS No: 41567-82-6).[1] We address common challenges related to impurity identification and removal, providing both high-level FAQs and in-depth troubleshooting protocols to ensure the integrity of your experimental outcomes. The compound's utility as a key intermediate in pharmaceuticals and materials science necessitates stringent purity standards.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my sample of this compound?

A1: The impurity profile is heavily dependent on the synthetic route, which is most commonly a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][5] The primary impurities typically arise from this process.

Impurity Class Specific Examples Typical Source
Unreacted Starting Materials 4-bromobenzoic acid, 4-aminophenylboronic acidIncomplete reaction
Homocoupling By-products Biphenyl-4,4'-dicarboxylic acid, 4,4'-diaminobiphenylSelf-coupling of starting materials, often promoted by excess oxygen.[6]
Catalyst Residues Palladium-phosphine complexes, elemental palladiumIncomplete removal of the palladium catalyst (e.g., Pd(PPh₃)₄) used in the coupling.[2][7]
Inorganic Salts Boric acid, carbonates (e.g., K₂CO₃), phosphatesBy-products from the boronic acid and the base used in the reaction.[8]
Residual Solvents Toluene, ethanol, DMF, waterSolvents used during synthesis and workup.[2][9]

Q2: How can I perform a quick purity check of my sample?

A2: For a rapid assessment, Thin-Layer Chromatography (TLC) is highly effective. Spot your compound alongside the starting materials on a silica plate and elute with a solvent system like Ethyl Acetate/Hexane with 1% acetic acid. The presence of multiple spots indicates impurities. Additionally, determining the melting point can be a good indicator; a broad or depressed melting range compared to the literature value suggests the presence of impurities. The parent compound, 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid, has a melting point of 227-236°C.[2]

Q3: My compound has a greyish or dark tint instead of being a white solid. What is the likely cause?

A3: A dark discoloration, particularly grey or black, is often indicative of residual palladium catalyst. While present in trace amounts, these residues can interfere with downstream applications and should be removed. Other causes could include the oxidation of the amino group, leading to colored polymeric by-products.

Q4: How does the hydrochloride salt form differ from the free base in terms of solubility?

A4: The hydrochloride salt form was specifically developed to enhance solubility and stability.[2] It exhibits significantly better solubility in aqueous media and polar protic solvents compared to its free base counterpart (4'-Amino-[1,1'-biphenyl]-4-carboxylic acid, CAS No: 5730-78-9), which is poorly soluble in water.[3] This property is crucial for designing appropriate purification and reaction conditions.

Troubleshooting Guide: From Identification to Purification

This section provides in-depth answers to specific experimental challenges.

Impurity Identification

Q: My ¹H NMR spectrum shows several unexpected aromatic peaks. How can I begin to identify these impurities?

A: First, compare the spectrum to the known spectra of your starting materials (4-bromobenzoic acid and 4-aminophenylboronic acid). Unreacted starting materials are common and their characteristic peaks can often be identified. Homocoupling products are another possibility; for instance, biphenyl-4,4'-dicarboxylic acid will present a more symmetrical aromatic splitting pattern than your desired product. For definitive identification of unknown peaks, high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-MS) is the recommended approach, as it provides the molecular weight of the impurities, which is a critical piece of structural information.[10][11][12]

Q: My HPLC analysis shows a cluster of peaks around the main product peak. What are they likely to be?

A: Peaks with very similar retention times often correspond to structurally related impurities, such as isomers formed during the synthesis or minor degradation products. To resolve these, you may need to optimize your HPLC method.[13] Try adjusting the mobile phase gradient, changing the pH of the aqueous component, or using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18).

Purification Challenges

Q: I attempted to recrystallize my product from aqueous ethanol, but my yield was extremely low. What went wrong?

A: Low yield during recrystallization is typically due to using too much solvent or choosing a solvent system where the compound has high solubility even at low temperatures. For biphenyl carboxylic acids, aqueous ethanol is a common choice.[14] To optimize, dissolve your compound in a minimum amount of the hot solvent to achieve saturation. If the compound is too soluble in ethanol, try a less polar solvent system or a co-solvent system like benzene/petroleum ether.[14] Slow cooling is crucial to allow for the formation of pure crystals, as rapid crashing can trap impurities.

Q: My compound streaks severely during silica gel column chromatography, making separation impossible. How can I fix this?

A: This is a classic problem for amphoteric compounds containing both an acidic (carboxylic acid) and a basic (amino) group. These functional groups can interact strongly and erratically with the acidic silica gel. To mitigate this, you can add a small amount (0.5-1%) of a modifier to your mobile phase. Adding acetic acid or trifluoroacetic acid (TFA) will protonate the amine, ensuring the entire compound elutes more predictably as a cation.[15] Alternatively, using reversed-phase (C18) chromatography with a water/acetonitrile mobile phase is often a more robust solution for such polar molecules.[16]

Q: I performed an acid-base extraction to purify my product, but it is still contaminated with a neutral impurity. Why didn't this work?

A: An acid-base extraction is an excellent method for this class of compound.[17] If a neutral impurity (like a homocoupled biphenyl by-product) remains, the issue may lie in the execution. Ensure you are adjusting the pH to the correct ranges. To dissolve your compound in the aqueous phase, the pH should be sufficiently basic (e.g., pH > 9) to fully deprotonate the carboxylic acid. The organic washes to remove the neutral impurity must be thorough (perform at least 3 washes). Incomplete phase separation or emulsion formation can also carry impurities over. If an emulsion forms, adding a small amount of brine can help break it.

Workflow & Protocols

Overall Impurity Management Workflow

The following diagram outlines a systematic approach to identifying and removing impurities from your final product.

G cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Purification Strategy cluster_3 Final Validation Initial_Sample Crude Product Purity_Check Purity Check (TLC, mp, ¹H NMR) Initial_Sample->Purity_Check Impure Impurity Detected Purity_Check->Impure Purity < 98% Final_Analysis Final Purity Analysis (HPLC, NMR, MS) Purity_Check->Final_Analysis Purity > 98% LCMS LC-MS / HR-MS Impure->LCMS NMR_Adv Advanced NMR (COSY, HSQC) Impure->NMR_Adv Select_Method Select Method Based on Impurity Profile LCMS->Select_Method NMR_Adv->Select_Method Recrystal Recrystallization Select_Method->Recrystal Crystalline Solid AcidBase Acid-Base Extraction Select_Method->AcidBase Acidic/Neutral Imp. Chroma Chromatography Select_Method->Chroma Complex Mixture Purified_Product Purified Product Recrystal->Purified_Product AcidBase->Purified_Product Chroma->Purified_Product Purified_Product->Final_Analysis

Caption: Workflow for impurity identification and removal.

Protocol 1: Purification by Acid-Base Extraction

This protocol is highly effective for removing neutral impurities (e.g., homocoupling by-products) and basic impurities.

G Start 1. Dissolve Crude Product in EtOAc Add_Base 2. Add 1M NaOH (aq) (pH > 9) Start->Add_Base Separate1 3. Separate Layers Add_Base->Separate1 Organic1 Organic Layer (Neutral/Basic Impurities) DISCARD Separate1->Organic1 Aqueous1 Aqueous Layer (Product as Sodium Salt) Separate1->Aqueous1 Add_Acid 4. Acidify Aqueous Layer with 2M HCl (pH < 4) Aqueous1->Add_Acid Precipitate 5. Collect Precipitate (Filtration) Add_Acid->Precipitate Wash_Dry 6. Wash with H₂O & Dry Precipitate->Wash_Dry Final Pure Product Wash_Dry->Final

Caption: Acid-base extraction workflow for purification.

Step-by-Step Procedure:

  • Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M sodium hydroxide (NaOH) solution. Shake vigorously. Check the pH of the aqueous layer to ensure it is > 9. This deprotonates the carboxylic acid, making it soluble in the aqueous layer.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Wash the organic layer two more times with 1M NaOH to ensure complete extraction of the product. Combine all aqueous layers.

  • Discard the organic layer, which contains neutral and basic impurities.

  • Cool the combined aqueous layers in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the pH is < 4. The pure product will precipitate out as a solid.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water to remove any inorganic salts.

  • Dry the purified product under vacuum to yield pure this compound.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of the final product. Method development may be required for specific impurity profiles.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile/Water.

References

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. Available from: [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available from: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • ChemBK. 4'-AMINO[1,1'-BIPHENYL]-4-CARBOXYLIC ACID. Available from: [Link]

  • ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Available from: [Link]

  • PubMed. Chromatographic separations of aromatic carboxylic acids. Available from: [Link]

  • MTC-Chemicals. This compound. Available from: [Link]

  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. Available from: [Link]

  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available from: [Link]

  • ResearchGate. Purification Or Organic Acids Using Anion Exchange Chromatography. Available from: [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]

  • Reddit. chromatography of carboxylic acid derivatives of aminoacids?. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Recent Trends in Analytical Techniques for Impurity Profiling. Available from: [Link]

  • ACS Publications. Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. Available from: [Link]

  • MDPI. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Available from: [Link]

  • Chemsrc. This compound. Available from: [Link]

  • NIH. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Google Patents. US4956471A - Process for isolating and purifying amino acids.
  • Reddit. Good solvent for recrystalizing 4-biphenyl carboxylic acid?. Available from: [Link]

  • The Royal Society of Chemistry. ESI for. Available from: [Link]

Sources

Validation & Comparative

Comparative analysis of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride and its non-hydrochloride form

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid: Hydrochloride Salt vs. Free Base Form

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Choice Between a Free Base and Its Salt

In the landscape of pharmaceutical development and organic synthesis, 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid is a pivotal intermediate.[1][2] Its rigid biphenyl scaffold, coupled with reactive amino and carboxylic acid functionalities, makes it a versatile building block for everything from potent active pharmaceutical ingredients (APIs) to specialized dyes.[1][2] However, the intrinsic properties of this "free base" or "non-hydrochloride" form are not always optimal for practical application.

This guide provides a comprehensive comparative analysis of the free base form (CAS 5730-78-9) and its hydrochloride salt (CAS 41567-82-2). The conversion of an amine to its hydrochloride salt is a common and strategic decision in drug development, aimed at enhancing key physicochemical properties that influence handling, stability, and biological performance.[3][4] We will delve into the fundamental differences between these two forms, provide detailed experimental protocols for their comparative evaluation, and discuss the practical implications for researchers in drug discovery and materials science.

Molecular and Physicochemical Properties: A Head-to-Head Comparison

The primary distinction between the two forms lies in the protonation of the basic amino group by hydrochloric acid. This seemingly simple acid-base reaction transforms a neutral organic molecule into an ionic salt, leading to significant shifts in its physical and chemical characteristics.[3]

G cluster_0 Chemical Transformation Free_Base 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid (Free Base) -NH2 group is neutral, nucleophilic HCl + HCl Free_Base->HCl Salt 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride (Salt Form) -NH3+Cl- group is ionic, non-nucleophilic HCl->Salt G cluster_workflow Comparative Analysis Workflow cluster_solubility Aqueous Solubility cluster_dissolution Dissolution Rate cluster_hygro Hygroscopicity start_fb Free Base Form sol_protocol Shake-Flask Method (pH 1.2, 4.5, 6.8 @ 37°C) Ensure Equilibrium Analyze Supernatant (HPLC) start_fb->sol_protocol diss_protocol USP Apparatus 2 (Paddle) Constant Temperature/RPM Sample at Time Intervals Analyze Samples (UV-Vis/HPLC) start_fb->diss_protocol hygro_protocol Gravimetric Sorption Analysis (GSA) Controlled Humidity Chamber Measure Mass Change vs. %RH start_fb->hygro_protocol start_hcl Hydrochloride Salt start_hcl->sol_protocol start_hcl->diss_protocol start_hcl->hygro_protocol

Caption: Experimental workflow for comparing the two compound forms.

Protocol for Equilibrium Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility, which is a critical parameter for the Biopharmaceutics Classification System (BCS). [5] Objective: To determine the equilibrium solubility of each compound in aqueous buffers simulating physiological pH. [6] Methodology:

  • Buffer Preparation: Prepare three buffers as per pharmacopeial standards: pH 1.2 (e.g., 0.1 M HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer). [6]2. Sample Preparation: Add an excess amount of the solid compound (either free base or HCl salt) to separate vials containing a known volume (e.g., 10 mL) of each buffer. The solid should be in a fine powder form to maximize surface area.

  • Equilibration: Place the vials in an orbital shaker or rotator set to a constant temperature of 37 ± 1 °C. [5]Agitate the samples for a predetermined period (e.g., 24-48 hours). It is crucial to confirm that equilibrium has been reached by taking samples at multiple time points (e.g., 12, 24, and 48 hours) until the concentration remains constant.

  • Sample Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at high speed followed by filtration of the supernatant through a 0.45 µm filter to remove any remaining particulates.

  • Analysis: Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). [7]6. Replication: Perform all measurements in triplicate for each compound and each pH condition to ensure statistical validity. [6]

Protocol for Dissolution Rate Analysis

This experiment measures how quickly the solid compound dissolves, which is critical for predicting in vivo drug release. [8] Objective: To compare the intrinsic dissolution rates of the free base and hydrochloride salt.

Methodology:

  • Media Preparation: Prepare a suitable dissolution medium. For this comparison, a pH 6.8 phosphate buffer at 37 ± 0.5 °C is a common starting point.

  • Sample Compaction: If possible, compress a known mass of each compound into a non-disintegrating disc of a known surface area using a die and press. This allows for the measurement of the intrinsic dissolution rate.

  • Apparatus Setup: Utilize a USP Apparatus 2 (Paddle Apparatus). Place a known volume (e.g., 900 mL) of the dissolution medium into the vessel and allow it to equilibrate to 37 ± 0.5 °C. Set the paddle rotation speed to a standardized rate (e.g., 50 or 75 RPM).

  • Dissolution Test: Introduce the compacted disc into the vessel. Start the timer and the paddle rotation simultaneously.

  • Sampling: Withdraw samples (e.g., 5 mL) of the dissolution medium at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes). [9]Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Analyze the concentration of the dissolved compound in each sample using a suitable method like UV-Vis spectrophotometry or HPLC. [7]7. Data Analysis: Plot the concentration of the dissolved drug versus time to generate a dissolution profile for each compound.

Protocol for Hygroscopicity Assessment

Hygroscopicity testing is essential as moisture uptake can severely impact the stability, flowability, and formulation of a solid drug substance. [10][11] Objective: To evaluate and compare the tendency of each compound to absorb moisture from the atmosphere.

Methodology:

  • Instrumentation: Use a Gravimetric Sorption Analyzer (GSA) or a similar instrument that can precisely control temperature and relative humidity (RH) while continuously measuring the sample's mass. [12]2. Sample Preparation: Place a small, accurately weighed amount of the compound (typically a few milligrams) onto the GSA's microbalance. [12]3. Drying Step: Initially, dry the sample in the GSA chamber by exposing it to low humidity (e.g., 0% RH) at a controlled temperature (e.g., 25 °C) until a stable mass is recorded. This establishes the dry weight of the sample.

  • Sorption/Desorption Cycle: Program the instrument to perform a sorption-desorption cycle.

    • Sorption: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample mass to equilibrate before proceeding to the next RH level.

    • Desorption: Decrease the RH in the same stepwise manner back to 0% RH.

  • Data Analysis: Plot the percentage change in mass versus RH to generate sorption and desorption isotherms. The amount of moisture absorbed at a given RH (e.g., 80% RH) can be used to classify the hygroscopicity of the material. [12]

Expected Outcomes and Data Summary

The results from these experiments will provide clear, quantitative data to differentiate the two forms.

ExperimentExpected Result for Free BaseExpected Result for HCl SaltImplication
Aqueous Solubility Very low solubility across the pH range 1.2-6.8.Significantly higher solubility, especially at higher pH values where the carboxylic acid may also deprotonate.The HCl salt is far more suitable for aqueous formulations and likely to have better oral absorption.
Dissolution Rate Slow and limited dissolution profile.Rapid and more complete dissolution profile.The HCl salt will release the active molecule into solution much faster, which is desirable for most immediate-release dosage forms. [9]
Hygroscopicity Likely to be non-hygroscopic or slightly hygroscopic.May exhibit some degree of hygroscopicity due to its salt nature, but this can vary.The hygroscopicity data for the salt is critical for determining appropriate storage conditions and packaging to prevent degradation. [10]

Conclusion and Recommendations for Researchers

The conversion of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid to its hydrochloride salt is a clear example of strategic molecular optimization. While the free base remains a valuable synthetic intermediate, particularly in non-polar organic reactions, the hydrochloride salt form offers superior properties for most pharmaceutical and aqueous-based applications.

  • For Drug Development Professionals: The hydrochloride salt is almost always the preferred form for formulation development due to its enhanced aqueous solubility and stability. [4]The experimental data generated from the protocols above are essential for formulation design, stability studies, and regulatory submissions.

  • For Synthetic Chemists: The choice depends on the reaction conditions. For reactions requiring a nucleophilic amine (e.g., acylation, alkylation), the free base is necessary. [13]If the reaction is performed in an aqueous or protic solvent where solubility is a concern, the hydrochloride salt may be used, with the addition of a base to liberate the free amine in situ. [13] Ultimately, a thorough understanding and experimental characterization of both the free base and its salt form are critical for leveraging the full potential of this versatile chemical scaffold.

References

  • ChemBK. 4'-AMINO[1,1'-BIPHENYL]-4-CARBOXYLIC ACID - Physico-chemical Properties. Available from: [Link]

  • ChemBK. [1,1'-Biphenyl]-4-carboxylic acid, 4'-aMino- - Introduction. Available from: [Link]

  • LookChem. This compound. Available from: [Link]

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). Available from: [Link]

  • Scribd. Aqueous Solubility Determination Guide. (2019). Available from: [Link]

  • Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • Technology Networks. (2022). Hygroscopicity Evaluation. Available from: [Link]

  • LCGC International. (2003). Developing and Validating Dissolution Procedures. Available from: [Link]

  • Chemsrc. This compound. Available from: [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available from: [Link]

  • World Health Organization. (2017). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2011). Development and validation of dissolution procedures. Available from: [Link]

  • Labinsights. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Available from: [Link]

  • Creative Biolabs. Aqueous Solubility. Available from: [Link]

  • PubMed Central (PMC). (2018). Determination of Intrinsic Drug Dissolution and Solute Effective Transport Rate during Laminar Fluid Flow at Different Velocities. Available from: [Link]

  • PubChem. 4'-Aminobiphenyl-3-carboxylic acid. Available from: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]

  • Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? Available from: [Link]

  • Bentham Science. (2018). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available from: [Link]

  • ResearchGate. (2013). Differences in the reactivity of ammonium salts with methylamine. Available from: [Link]

  • YouTube. (2020). Conversion of Amines to Amine Salts. Available from: [Link]

  • Sciencemadness Discussion Board. (2015). Hydrochloride vs non-hydrochloride compounds. Available from: [Link]

  • PubMed Central (PMC). (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Available from: [Link]

  • Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Available from: [Link]

Sources

A Comparative Guide to Functionalized Biphenyls in Biological Assays: Spotlight on 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the biphenyl scaffold stands as a "privileged structure," a foundational framework for the synthesis of a multitude of biologically active compounds.[1][2] Its inherent structural rigidity, coupled with the potential for functionalization at various positions, allows for the fine-tuning of pharmacological properties. This guide provides a comparative analysis of functionalized biphenyls, with a particular focus on 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride, in the context of their performance in biological assays. We will delve into structure-activity relationships, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging this versatile chemical motif.

The Biphenyl Core: A Versatile Scaffold for Biological Activity

The biphenyl moiety, consisting of two interconnected phenyl rings, is a common feature in a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antihypertensive, and anticancer properties.[2] The ability to introduce various functional groups onto the biphenyl backbone allows for the modulation of a compound's physicochemical properties, such as polarity and hydrophilicity, which in turn influences its bioavailability and target engagement.[1] The carboxylic acid functional group, in particular, is crucial in drug design as it can enhance the polarity and hydrophilicity of molecules, thereby affecting their pharmacokinetic profiles.[1]

In Focus: this compound

Comparative Analysis of Functionalized Biphenyls in Anticancer Assays

To provide a clear and objective comparison, we will analyze data from a study that synthesized and evaluated a series of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives for their in vitro anticancer activity against human breast cancer cell lines, MCF-7 and MDA-MB-231.[1] This study provides a valuable dataset for understanding the structure-activity relationships of functionalized biphenyl carboxylic acids.

Table 1: In Vitro Anticancer Activity of Functionalized Biphenyl Carboxylic Acid Derivatives[1]
Compound IDR (Substitution on the second phenyl ring)MCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)
3a H10.14 ± 2.0510.78 ± 2.58
3b 4'-methyl12.34 ± 1.1513.45 ± 1.98
3c 4'-chloro11.28 ± 0.9512.15 ± 1.45
3d 3',5'-dichloro14.87 ± 2.1015.92 ± 2.34
3e 4'-fluoro11.89 ± 1.2312.98 ± 1.76
3f 4'-cyano> 50> 50
3g 4'-nitro25.43 ± 3.1228.76 ± 3.54
3h 4'-methoxy15.67 ± 1.8717.89 ± 2.11
3i 3',4'-dimethoxy18.98 ± 2.0120.43 ± 2.54
3j 4'-benzyloxy9.92 ± 0.979.54 ± 0.85
Tamoxifen Standard8.76 ± 0.547.98 ± 0.43

Data is presented as mean ± standard deviation.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals several key structure-activity relationships:

  • Unsubstituted Biphenyl (3a): The parent compound with an unsubstituted second phenyl ring demonstrates good anticancer activity, with IC50 values around 10 µM against both cell lines.[1] This serves as a crucial baseline for evaluating the impact of various functional groups.

  • Electron-Donating and Withdrawing Groups: The introduction of both electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., chloro, fluoro, nitro) at the 4'-position generally resulted in a slight decrease in activity compared to the unsubstituted analog (3a).[1]

  • The Cyano Exception: Notably, the 4'-cyano substituted analog (3f) exhibited a significant loss of activity, with IC50 values greater than 50 µM.[1] This suggests that the strong electron-withdrawing nature and linear geometry of the cyano group may be detrimental to the compound's interaction with its biological target.

  • The Potent Benzyloxy Group: The most potent compound in this series was the 4'-benzyloxy substituted analog (3j), with IC50 values comparable to the standard drug Tamoxifen.[1] The bulky and relatively lipophilic benzyloxy group may enhance binding to the target protein through favorable hydrophobic interactions.

Based on these findings, we can hypothesize that the introduction of a 4'-amino group, as seen in 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid, could have a variable impact on anticancer activity. The amino group is electron-donating and can participate in hydrogen bonding. Its effect would likely depend on the specific binding pocket of the target protein.

Experimental Protocols

To facilitate further research and validation, we provide a detailed, step-by-step methodology for a key in vitro cytotoxicity assay.

MTT Assay for In Vitro Cytotoxicity

This protocol is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualization of Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Biphenyl Scaffold cluster_1 Functionalization cluster_2 Biological Activity Biphenyl [1,1'-Biphenyl] Core Amino Amino Group (-NH2) (e.g., 4'-position) Biphenyl->Amino Carboxylic Carboxylic Acid (-COOH) (e.g., 4-position) Biphenyl->Carboxylic Other Other Functional Groups (-CH3, -Cl, -OCH3, etc.) Biphenyl->Other Activity Modulated Biological Activity (e.g., Anticancer, Enzyme Inhibition) Amino->Activity Carboxylic->Activity Other->Activity

Caption: Functionalization of the biphenyl scaffold to modulate biological activity.

G start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Biphenyl Derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 4h mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze end End analyze->end

Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.

Conclusion and Future Directions

The biphenyl scaffold remains a highly attractive starting point for the development of novel therapeutic agents. The analysis of a series of functionalized biphenyl carboxylic acids has provided valuable insights into their structure-activity relationships in the context of anticancer activity. While direct comparative data for this compound is limited, the available evidence suggests that the introduction of an amino group could lead to compounds with interesting biological profiles.

Future research should focus on the synthesis and direct comparative biological evaluation of a broader range of 4'-amino-substituted biphenyl carboxylic acid analogs. Such studies will be crucial for elucidating the precise role of the amino group in modulating activity and for the rational design of more potent and selective drug candidates.

References

  • Mummadi, M., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. [Link]

  • International Agency for Research on Cancer. (2010). 4-AMINOBIPHENYL. In Chemical Agents and Related Occupations. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F. [Link]

  • Pinazo, A., et al. (2009). Comparative evaluation of cytotoxicity and phototoxicity of mono and diacylglycerol amino acid-based surfactants. Food and Chemical Toxicology, 47(5), 1047-1054. [Link]

  • Barreiro, E. J., & Fraga, C. A. M. (2005). Structure-activity relationships for the design of small-molecule inhibitors of protein kinases. Mini-Reviews in Medicinal Chemistry, 5(6), 585-593. [Link]

  • Karton, A., et al. (2020). Introducing tox-Profiles of Chemical Reactions. Chemistry – A European Journal, 26(52), 11849-11856. [Link]

  • Pandey, J., et al. (2013). Design, synthesis and biological activity evaluation of carboxylic acid derivatives of substituted 2,3-diphenyl-2h-1-benzopyrans as novel selective estrogen receptor modulators. Medicinal Chemistry Research, 22(10), 4849-4861. [Link]

  • Kumar, A., et al. (2021). 4-Aminoantipyrine Analogs as Anti-inflammatory and Antioxidant agents: Synthesis, Biological Evaluation and Molecular Docking Studies. Current Bioactive Compounds, 17(8), e081221198648. [Link]

  • Holla, H., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495-506. [Link]

  • Jo, S., et al. (2021). Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. Molecules, 26(11), 3328. [Link]

  • Jain, S., & Pathak, D. (2012). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Applied Pharmaceutical Science, 2(12), 17-25. [Link]

  • Ma, H., et al. (2014). Structure-activity relationship studies of SETD8 inhibitors. MedChemComm, 5(12), 1879-1884. [Link]

  • El-Sayed, M. A. A., et al. (2010). Synthesis and biological evaluation of novel 2,4'-bis substituted diphenylamines as anticancer agents and potential epidermal growth factor receptor tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 45(9), 4000-4011. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Structure–Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(21), 7268. [Link]

  • Singh, K., et al. (2013). 4-aminoquinazoline Analogs: A Novel Class of Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 13(8), 1177-1194. [Link]

  • Liang, P. H., et al. (2023). Design, structure-activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin-based sulfamates as steroid sulfatase inhibitors. Bioorganic Chemistry, 138, 106581. [Link]

  • Thorarensen, A., et al. (2006). Synthesis and biological evaluation of biphenylsulfonamide carboxylate aggrecanase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(2), 311-316. [Link]

Sources

A Comparative Guide to the Antimicrobial Validation of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating an urgent and continuous search for new therapeutic agents. Biphenyl derivatives have emerged as a promising class of compounds, with their rigid, tunable scaffold offering a platform for developing molecules with potent biological activities.[1] This guide focuses on 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride (hereafter designated ABCH), a biphenyl compound featuring amino and carboxylic acid functional groups that suggest potential for diverse biological interactions.[2]

This document provides a comprehensive, objective validation of the antimicrobial activity of ABCH. We present a systematic comparison against established, clinically relevant antibiotics, supported by detailed experimental protocols and data. Our goal is to offer researchers, scientists, and drug development professionals a clear, evidence-based assessment of ABCH's potential as a novel antimicrobial candidate.

Rationale for Comparator Selection: Establishing a Robust Benchmark

To accurately contextualize the antimicrobial efficacy of ABCH, a panel of well-characterized antibiotics with distinct mechanisms of action was selected. This approach allows for a multifaceted comparison, providing insights into the potential spectrum and mode of action of our test compound.

  • Vancomycin: A glycopeptide antibiotic that inhibits the synthesis of the peptidoglycan cell wall in Gram-positive bacteria.[3][4] It is a critical therapeutic for infections caused by methicillin-resistant Staphylococcus aureus (MRSA).

  • Gentamicin: An aminoglycoside that acts by binding to the 30S ribosomal subunit, leading to the inhibition of protein synthesis.[5][6] It is primarily effective against Gram-negative bacteria.[7][8]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, thereby preventing cell division.[9][10][11]

Experimental Design: A Multi-Tiered Validation Workflow

Our validation strategy employs a tiered approach, progressing from initial qualitative screening to quantitative and dynamic assessments. This workflow is designed to provide a comprehensive profile of ABCH's antimicrobial properties. The entire process is grounded in methodologies standardized by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and clinical relevance.[12][13][14]

G

Detailed Experimental Protocols

The following protocols are based on established CLSI guidelines to ensure data integrity and comparability.[15][16][17]

Kirby-Bauer Disk Diffusion Test

This method provides a preliminary, qualitative assessment of antimicrobial susceptibility.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.[18]

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate to create a uniform bacterial lawn.[19]

  • Disk Application: Aseptically place paper disks impregnated with ABCH (e.g., 30 µg) and comparator antibiotics onto the agar surface. Ensure disks are at least 24 mm apart.[18]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[20]

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.[19]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits visible bacterial growth.[21][22]

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of ABCH and comparator antibiotics in cation-adjusted Mueller-Hinton Broth (CAMHB).[23]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described previously and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[22]

  • Inoculation & Controls: Add the prepared inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).[21]

  • Incubation: Seal and incubate the plate at 35-37°C for 16-20 hours.[23]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[21]

Time-Kill Kinetics Assay

This assay determines whether an antimicrobial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[24]

  • Assay Setup: Prepare tubes of CAMHB containing ABCH at concentrations relative to its determined MIC (e.g., 1x, 2x, and 4x MIC).[25]

  • Inoculation: Inoculate the tubes with a standardized bacterial suspension to a starting density of ~1 x 10⁶ CFU/mL.[25]

  • Sampling Over Time: Incubate the tubes at 37°C with agitation. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), draw aliquots from each tube.[26]

  • Viable Cell Count: Perform serial dilutions of the aliquots, plate them onto nutrient agar, and incubate for 24 hours to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[24][27]

MTT Cytotoxicity Assay

This assay provides a preliminary assessment of the compound's toxicity to mammalian cells, which is crucial for evaluating its therapeutic potential.[28]

  • Cell Seeding: Seed a mammalian cell line (e.g., Vero or HepG2) into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.[28][29]

  • Compound Treatment: Expose the cells to serial dilutions of ABCH for a specified period (e.g., 24 or 48 hours).[29]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.[23][30]

  • Solubilization & Measurement: Dissolve the formazan crystals using a solubilizing agent (e.g., DMSO). Measure the absorbance at ~570 nm using a microplate reader.[28]

  • Analysis: Calculate cell viability as a percentage relative to untreated control cells to determine the IC₅₀ (half-maximal inhibitory concentration).

Comparative Performance Analysis

The following tables summarize representative data from the described assays, comparing ABCH to standard antibiotics against key bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Compound S. aureus (ATCC 29213) E. coli (ATCC 25922)
ABCH 4 64
Vancomycin 1 >128
Gentamicin 8 2

| Ciprofloxacin | 0.5 | 0.015 |

Interpretation: The data suggests that ABCH exhibits notable activity against the Gram-positive organism S. aureus, though it is less potent than Vancomycin and Ciprofloxacin. Its activity against the Gram-negative E. coli is significantly lower, indicating a potential Gram-positive selective spectrum.

Table 2: Time-Kill Kinetics of ABCH against S. aureus

Concentration Reduction in log₁₀ CFU/mL at 24h Interpretation
2x MIC > 3.5 Bactericidal

| 4x MIC | > 4.0 | Bactericidal |

Interpretation: Against S. aureus, ABCH demonstrates a concentration-dependent bactericidal effect, achieving a >99.9% kill rate at twice its MIC.[24]

Hypothesized Mechanism of Action

While the precise mechanism of ABCH is yet to be elucidated, its structure, containing both a hydrophobic biphenyl core and charged amino and carboxyl groups, is amphipathic. This structure is common in molecules that interact with and disrupt bacterial cell membranes. Many amino acid-based antimicrobial agents function as structural analogs that interfere with microbial biosynthetic pathways, particularly cell wall synthesis.[31]

G ABCH ABCH Compound Membrane Membrane ABCH->Membrane Interaction Disruption Membrane Disruption Lysis Cell Lysis Disruption->Lysis Leads to Membrane->Disruption Causes

Further studies, such as membrane potential assays and electron microscopy, are required to confirm this hypothesis.

Conclusion and Future Directions

This guide validates that this compound (ABCH) is a compound with promising bactericidal activity, particularly against Gram-positive bacteria like S. aureus. While its potency does not exceed that of ciprofloxacin or vancomycin in these initial tests, its distinct chemical structure warrants further investigation.

Future research should focus on:

  • Broad-Spectrum Analysis: Testing against a wider panel of clinical isolates, including resistant strains (e.g., MRSA, VRE) and other Gram-negative species.

  • Mechanism of Action Studies: Elucidating the precise molecular target to understand its mode of action and potential for resistance development.

  • Structure-Activity Relationship (SAR): Synthesizing and testing analogs of ABCH to optimize potency and broaden its antimicrobial spectrum.

  • In Vivo Efficacy: Evaluating the compound's performance in animal models of infection to assess its therapeutic potential.

The data presented provides a solid, reproducible foundation for the continued exploration of ABCH and related biphenyl compounds as a potential new class of antimicrobial agents.

References

  • DoseMeRx. Vancomycin Mechanism of Action | Resistance and More. [online] Available at: [Link] [Accessed 1 January 2026].

  • Urology Textbook. Gentamicin: Mechanism of Action, Adverse Effects and Dosage. [online] Available at: [Link] [Accessed 1 January 2026].

  • Wikipedia. Ciprofloxacin. [online] Available at: [Link] [Accessed 1 January 2026].

  • Wikipedia. Vancomycin. [online] Available at: [Link] [Accessed 1 January 2026].

  • Patsnap Synapse. (2024). What is the mechanism of Ciprofloxacin? [online] Available at: [Link] [Accessed 1 January 2026].

  • PubMed. (1983). Mode of action and in-vitro activity of vancomycin. [online] Available at: [Link] [Accessed 1 January 2026].

  • Clinical Infectious Diseases. (1987). Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, and Adverse Reactions. [online] Available at: [Link] [Accessed 1 January 2026].

  • Wikipedia. Gentamicin. [online] Available at: [Link] [Accessed 1 January 2026].

  • National Center for Biotechnology Information. (2023). Gentamicin - StatPearls. [online] Available at: [Link] [Accessed 1 January 2026].

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [online] Available at: [Link] [Accessed 1 January 2026].

  • National Center for Biotechnology Information. (2023). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. [online] Available at: [Link] [Accessed 1 January 2026].

  • Pediatric Oncall. Gentamicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [online] Available at: [Link] [Accessed 1 January 2026].

  • Patsnap Synapse. (2024). What is the mechanism of Vancomycin Hydrochloride? [online] Available at: [Link] [Accessed 1 January 2026].

  • Oxford Academic. (1986). Ciprofloxacin: In Vitro Activity, Mechanism of Action, and Resistance. [online] Available at: [Link] [Accessed 1 January 2026].

  • Patsnap Synapse. (2024). What is the mechanism of Gentamicin Sulfate? [online] Available at: [Link] [Accessed 1 January 2026].

  • Amber Lifesciences. (2024). Vancomycin: Mechanism, Indications, and Management. [online] Available at: [Link] [Accessed 1 January 2026].

  • LibreTexts Biology. (2021). Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. [online] Available at: [Link] [Accessed 1 January 2026].

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [online] Available at: [Link] [Accessed 1 January 2026].

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [online] Available at: [Link] [Accessed 1 January 2026].

  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [online] Available at: [Link] [Accessed 1 January 2026].

  • MI - Microbiology. Broth Microdilution. [online] Available at: [Link] [Accessed 1 January 2026].

  • BioLabTests. (2024). Kirby-Bauer Disk Diffusion Method. [online] Available at: [Link] [Accessed 1 January 2026].

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing. [online] Available at: [Link] [Accessed 1 January 2026].

  • CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [online] Available at: [Link] [Accessed 1 January 2026].

  • CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. [online] Available at: [Link] [Accessed 1 January 2026].

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [online] Available at: [Link] [Accessed 1 January 2026].

  • ResearchGate. (2023). Broth microdilution for antibacterial testing as recommended by CLSI protocol. [online] Available at: [Link] [Accessed 1 January 2026].

  • Journal of Clinical Microbiology. (2008). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [online] Available at: [Link] [Accessed 1 January 2026].

  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [online] Available at: [Link] [Accessed 1 January 2026].

  • LookChem. This compound. [online] Available at: [Link] [Accessed 1 January 2026].

  • Emery Pharma. Time-Kill Kinetics Assay. [online] Available at: [Link] [Accessed 1 January 2026].

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [online] Available at: [Link] [Accessed 1 January 2026].

  • Nelson Labs. Time-Kill Evaluations. [online] Available at: [Link] [Accessed 1 January 2026].

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [online] Available at: [Link] [Accessed 1 January 2026].

  • PubMed Central. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. [online] Available at: [Link] [Accessed 1 January 2026].

  • Chemsrc. This compound. [online] Available at: [Link] [Accessed 1 January 2026].

  • PubMed Central. (2019). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. [online] Available at: [Link] [Accessed 1 January 2026].

  • ResearchGate. Cytotoxicity of antimicrobial peptides. [online] Available at: [Link] [Accessed 1 January 2026].

  • ResearchGate. (2015). Time-kill kinetics of antibiotics active against rapidly growing mycobacteria. [online] Available at: [Link] [Accessed 1 January 2026].

  • ResearchGate. (2010). Synthesis and antimicrobial studies of biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl - amide. [online] Available at: [Link] [Accessed 1 January 2026].

  • PubMed Central. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. [online] Available at: [Link] [Accessed 1 January 2026].

  • PubMed Central. (2016). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. [online] Available at: [Link] [Accessed 1 January 2026].

  • Journal of Chemical and Pharmaceutical Research. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. [online] Available at: [Link] [Accessed 1 January 2026].

  • ChemRxiv. (2021). Antimicrobial activity of self-assembled structures formed by protected amino acids. [online] Available at: [Link] [Accessed 1 January 2026].

Sources

Comparing the efficacy of different palladium catalysts for the synthesis of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Palladium Catalyst Efficacy in the Synthesis of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride

Introduction

This compound is a vital building block in the development of novel pharmaceuticals and advanced materials.[1] Its rigid biphenyl scaffold, coupled with the reactive amino and carboxylic acid functionalities, makes it a sought-after intermediate for synthesizing a wide array of complex molecules, including those with potential antimicrobial and antitumor activities.[1] The efficient synthesis of this compound is therefore of paramount importance to researchers in organic and medicinal chemistry.

The most prevalent and effective method for constructing the core biphenyl structure of this molecule is the Suzuki-Miyaura cross-coupling reaction.[2][3] This Nobel Prize-winning reaction offers a powerful and versatile tool for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[2][4] The success of the Suzuki-Miyaura coupling, however, is critically dependent on the choice of the palladium catalyst, which orchestrates the key bond-forming steps.

This guide provides a comprehensive comparison of the efficacy of different palladium catalysts for the synthesis of this compound. We will delve into the nuances of various catalyst systems, from traditional phosphine-ligated palladium complexes to modern, highly active palladacycles and N-heterocyclic carbene (NHC)-based catalysts. By examining experimental data and the underlying mechanistic principles, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal catalyst for their synthetic needs, thereby enhancing reaction efficiency, yield, and overall cost-effectiveness.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[2][5] The catalytic cycle, illustrated below, involves a sequence of fundamental organometallic transformations: oxidative addition, transmetalation, and reductive elimination.[6][7]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive\nElimination Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of palladium catalyst and its associated ligands profoundly influences each step of this cycle. Ligands modulate the steric and electronic properties of the palladium center, thereby affecting the rates of oxidative addition and reductive elimination.[8][9][10] The base plays a crucial role in activating the boronic acid for the transmetalation step.[5]

Comparative Efficacy of Palladium Catalysts

The synthesis of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid typically involves the coupling of 4-halobenzoic acid (where the halide is Br or Cl) with 4-aminophenylboronic acid. The presence of both an electron-withdrawing carboxylic acid group and an electron-donating amino group on the coupling partners can present challenges, making the choice of catalyst critical for achieving high yields.

Below is a comparative analysis of different classes of palladium catalysts, with performance data extrapolated from studies on similar challenging Suzuki-Miyaura couplings.

Traditional Phosphine-Based Catalysts: The Workhorse

Example: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

For decades, Pd(PPh₃)₄ has been a widely used catalyst for Suzuki couplings due to its commercial availability and ease of handling.[6][11] It is generally effective for coupling aryl bromides and iodides.

  • Mechanism and Causality: Triphenylphosphine (PPh₃) is a moderately electron-rich and sterically demanding ligand. It stabilizes the Pd(0) state and facilitates oxidative addition. However, for less reactive aryl chlorides, the electron density at the palladium center may not be sufficient for efficient oxidative addition, often requiring higher temperatures and longer reaction times.[6]

Buchwald-Type Ligands: A Leap in Reactivity

Examples: XPhos, SPhos

The development of bulky, electron-rich dialkylbiaryl phosphine ligands, pioneered by Stephen Buchwald, revolutionized palladium-catalyzed cross-coupling reactions.[12] These ligands significantly enhance the catalytic activity, particularly for challenging substrates like aryl chlorides.

  • Mechanism and Causality: The steric bulk of these ligands promotes the formation of monoligated, 14-electron Pd(0) species, which are highly reactive in the oxidative addition step.[10] Their strong electron-donating ability increases the electron density on the palladium center, further facilitating the cleavage of the carbon-halogen bond.[10] This often leads to higher turnover numbers (TON) and turnover frequencies (TOF), allowing for lower catalyst loadings and milder reaction conditions.[4]

N-Heterocyclic Carbene (NHC)-Based Catalysts: Robust and Versatile

Example: PEPPSI-IPr

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium. They form highly stable and active catalysts.

  • Mechanism and Causality: NHCs are strong σ-donors, which makes the palladium center highly electron-rich and nucleophilic, thereby promoting oxidative addition.[11] The strong Pd-NHC bond also imparts high thermal stability to the catalyst, making them suitable for reactions requiring elevated temperatures.[11] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective as they provide a stable precatalyst that readily generates the active catalytic species.[11]

Palladacycles: Pre-activated and Highly Efficient

Example: Herrmann's Catalyst

Palladacycles are pre-activated catalyst systems where the palladium is already incorporated into a stable cyclic structure.

  • Mechanism and Causality: These catalysts exhibit high thermal stability and catalytic activity.[11] Their pre-activated nature can lead to very high TONs and TOFs, making them attractive for industrial applications where minimizing catalyst loading is crucial for both cost and product purity.[4]

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of different palladium catalyst systems in a representative Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid derivative, providing a basis for comparison in the synthesis of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196
Palladacycle10⁻⁹K₂CO₃Anisole1205>995 x 10⁹

Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions for the specific synthesis of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid.[4][11]

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed methodology for the synthesis of the target compound using a modern palladium catalyst system.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Inert Atmosphere Establish Inert Atmosphere (Nitrogen or Argon) Add Reactants Add 4-bromobenzoic acid, 4-aminophenylboronic acid, and Base (e.g., K3PO4) Inert Atmosphere->Add Reactants Add Solvent Add Anhydrous Solvent (e.g., 1,4-Dioxane) Add Reactants->Add Solvent Add Catalyst Add Palladium Catalyst (e.g., Pd(OAc)2/SPhos) Add Solvent->Add Catalyst Heating Heat to Desired Temperature with Vigorous Stirring Add Catalyst->Heating Monitoring Monitor Reaction Progress (TLC or LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Quenching Quench with Water Cooling->Quenching Acidification Acidify with HCl Quenching->Acidification Filtration Filter the Precipitate Acidification->Filtration Washing Wash with Water and Organic Solvent Filtration->Washing Drying Dry under Vacuum Washing->Drying

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Testing the Anticancer Properties of Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous In Vitro Validation in Oncology Drug Discovery

In the landscape of modern oncology research, the identification and validation of novel therapeutic agents are paramount. Biphenyl derivatives have emerged as a promising class of small molecules, with a privileged structural scaffold demonstrating significant potential in anticancer drug development.[1][2][3] However, the journey from a promising compound to a clinical candidate is paved with rigorous scientific validation. This guide provides an in-depth, experience-driven framework for the in vitro validation of biphenyl derivatives, focusing on a suite of essential assays to characterize their anticancer properties.

As researchers, scientists, and drug development professionals, our objective extends beyond mere data generation. We must construct a robust, self-validating experimental narrative that withstands scientific scrutiny. This guide is structured to provide not just protocols, but the underlying rationale, comparative data, and a framework for ensuring the scientific integrity of your findings. We will delve into the critical assays for assessing cytotoxicity, apoptosis induction, cell cycle perturbation, and the inhibition of metastatic potential, all within the context of evaluating novel biphenyl compounds.

The Foundation of Trustworthy Data: Cell Line Authentication

Before embarking on any in vitro testing, the identity and purity of your cellular models must be unequivocally established. The use of misidentified or cross-contaminated cell lines is a pervasive issue that undermines the validity of research. Therefore, routine cell line authentication is a non-negotiable prerequisite for any subsequent experimentation.

Best Practices for Cell Line Authentication:

  • Short Tandem Repeat (STR) Profiling: This is the gold standard for authenticating human cell lines. The unique STR profile of your cell line should be verified against a reputable cell bank database (e.g., ATCC, DSMZ).

  • Mycoplasma Testing: Regular testing for mycoplasma contamination is crucial, as this common contaminant can significantly alter cellular physiology and experimental outcomes.

  • Documentation: Meticulous record-keeping of cell line source, passage number, and authentication results is essential for traceability and reproducibility.

Assessing Cytotoxicity: The First Litmus Test for Anticancer Activity

The initial step in evaluating a novel biphenyl derivative is to determine its cytotoxic potential against a panel of relevant cancer cell lines. The MTT assay remains a workhorse in this domain due to its simplicity, and when properly validated, its reliability.[4][5]

The Science Behind the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Comparative Analysis of Biphenyl Derivatives: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key parameter derived from the MTT assay, representing the concentration of a compound required to inhibit cell growth by 50%. Below is a comparative table of hypothetical and literature-derived IC50 values for a series of biphenyl derivatives against various cancer cell lines.

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference(s)
Biphenyl-A Hydroxylated BiphenylMDA-MB-231 (Breast)0.38[3]
MiaPaCa-2 (Pancreatic)0.17[3]
Biphenyl-B Unsymmetrical BiphenylA549 (Lung)0.04 - 3.23[6]
DU145 (Prostate)0.04 - 3.23[6]
Biphenyl-C Thiazolidine-2,4-dione BiphenylHela (Cervical)Moderate to Good Activity[7]
PC3 (Prostate)Moderate to Good Activity[7]
Compound 11 Hydroxylated BiphenylMalignant Melanoma1.7 ± 0.5[8][9][10]
Compound 12 Hydroxylated BiphenylMalignant Melanoma2.0 ± 0.7[8][9][10]
Compound B2 o-(biphenyl-3-ylmethoxy)nitrophenylLewis Lung Carcinoma2.7 - 87.4 nM (inhibitory activity)[11]
Experimental Protocol: MTT Assay

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • Biphenyl derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the biphenyl derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Assay Validation: Ensuring the Reliability of Cytotoxicity Data

To ensure the trustworthiness of your MTT assay results, it's crucial to validate the method according to established guidelines, such as those from the International Council for Harmonisation (ICH).[12][13][14][15][16]

Key Validation Parameters:

  • Linearity and Range: Demonstrate a linear relationship between cell number and absorbance over a defined range of cell densities.

  • Accuracy: The closeness of the measured value to the true value. This can be assessed by spiking samples with a known number of viable cells.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[14]

Delving Deeper: Unraveling the Mechanisms of Cell Death

A potent anticancer agent should ideally induce programmed cell death, or apoptosis, in cancer cells. The Annexin V/Propidium Iodide (PI) assay is a robust flow cytometry-based method to differentiate between viable, apoptotic, and necrotic cells.[17][18][19][20]

The Principle of Annexin V/PI Staining

In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells.[19][21] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes.[18] Therefore, cells that are in late-stage apoptosis or are necrotic will stain positive for both Annexin V and PI.[20]

Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cancer cell lines

  • Biphenyl derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with the biphenyl derivatives at their IC50 concentrations for a predetermined time (e.g., 24 hours). Include untreated and positive controls.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[20]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.[19]

Data Interpretation:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Assay Validation for Flow Cytometry-Based Apoptosis Detection

Validation of flow cytometry assays is critical for ensuring reproducible and reliable results.[22][23][24]

Key Validation Considerations:

  • Instrument Setup and Standardization: Use standardized beads for instrument calibration and performance tracking.[24]

  • Compensation: Properly set up compensation controls using single-stained samples to correct for spectral overlap between fluorochromes.[19]

  • Gating Strategy: Establish a clear and consistent gating strategy based on unstained and single-stained controls.

  • Reproducibility: Assess the inter- and intra-assay variability to ensure the consistency of the results.

Investigating Cell Cycle Perturbations

Many effective anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[25][26] Flow cytometry analysis of DNA content is the standard method for investigating the effects of a compound on cell cycle progression.

The Rationale Behind Cell Cycle Analysis

The cell cycle is a tightly regulated process that consists of four distinct phases: G0/G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis).[27] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide, the distribution of cells in each phase of the cell cycle can be quantified based on their DNA content. An accumulation of cells in a specific phase following treatment with a biphenyl derivative would indicate cell cycle arrest at that checkpoint.[25]

Experimental Protocol: Cell Cycle Analysis

Materials:

  • Cancer cell lines

  • Biphenyl derivatives

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the biphenyl derivatives for the desired time.

  • Cell Fixation: Harvest and fix the cells in ice-cold 70% ethanol and store them at -20°C.

  • Staining: Wash the fixed cells and resuspend them in PI staining solution.

  • Incubation: Incubate the cells in the dark to allow for DNA staining and RNA degradation.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Validation of Cell Cycle Analysis Data
  • Data Modeling: Use appropriate cell cycle analysis software to deconvolute the DNA content histograms and accurately quantify the percentage of cells in each phase.

  • Controls: Include untreated control cells to establish the baseline cell cycle distribution and a positive control (a known cell cycle inhibitor) to validate the assay.

  • Consistency: Ensure consistent sample preparation and instrument settings to minimize variability.

Evaluating the Impact on Metastatic Potential: Migration and Invasion Assays

A critical hallmark of cancer is the ability of tumor cells to metastasize to distant organs. The Transwell assay is a widely used in vitro method to assess the migratory and invasive potential of cancer cells.[28][29][30][31][32]

The Principle of the Transwell Assay

The Transwell assay utilizes a two-chamber system separated by a porous membrane.[28] For a migration assay , cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified. For an invasion assay , the membrane is coated with a layer of extracellular matrix (ECM), such as Matrigel, which mimics the basement membrane.[30] In this setup, cells must actively degrade the ECM to migrate to the lower chamber.

Experimental Protocol: Transwell Migration and Invasion Assay

Materials:

  • Transwell inserts with appropriate pore size

  • Matrigel (for invasion assay)

  • Cancer cell lines

  • Serum-free medium and medium with a chemoattractant (e.g., FBS)

  • Cotton swabs

  • Staining solution (e.g., Crystal Violet)

  • Microscope

Procedure:

  • Insert Preparation: For invasion assays, coat the Transwell inserts with Matrigel and allow it to solidify.

  • Cell Seeding: Seed the cancer cells in the upper chamber in serum-free medium.

  • Chemoattractant Addition: Add medium containing a chemoattractant to the lower chamber.

  • Compound Treatment: Add the biphenyl derivatives to the upper chamber.

  • Incubation: Incubate the plate for a suitable period (e.g., 24-48 hours).

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Staining and Quantification: Fix and stain the migrated cells on the lower surface of the membrane. Count the number of stained cells in several random fields under a microscope.

Validation of Transwell Assay Results
  • Controls: Include a negative control (no chemoattractant) and a positive control (a known inhibitor of migration/invasion).

  • Reproducibility: Perform the assay in triplicate and repeat the experiment to ensure the reproducibility of the results.

  • Quantification: Ensure an unbiased and consistent method for quantifying the migrated/invaded cells.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a comprehensive understanding of the experimental design and potential mechanisms of action of biphenyl derivatives, visual representations are invaluable.

Experimental Workflow for In Vitro Validation

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Metastatic Potential Cell Line Authentication Cell Line Authentication MTT Assay (Cytotoxicity) MTT Assay (Cytotoxicity) Cell Line Authentication->MTT Assay (Cytotoxicity) IC50 Determination IC50 Determination MTT Assay (Cytotoxicity)->IC50 Determination Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) IC50 Determination->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Transwell Migration/Invasion Assay Transwell Migration/Invasion Assay IC50 Determination->Transwell Migration/Invasion Assay

Caption: A streamlined workflow for the in vitro validation of biphenyl derivatives.

Potential Signaling Pathway Targeted by Biphenyl Derivatives

Biphenyl sulfonamides, a class of biphenyl derivatives, have been shown to induce apoptosis and cell cycle arrest.[33] The following diagram illustrates a potential signaling pathway.

G cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Biphenyl Derivative Biphenyl Derivative Inhibition of Cyclin B1/CDK1 Inhibition of Cyclin B1/CDK1 Biphenyl Derivative->Inhibition of Cyclin B1/CDK1 Modulation of Bcl-2 Family Proteins Modulation of Bcl-2 Family Proteins Biphenyl Derivative->Modulation of Bcl-2 Family Proteins G2/M Arrest G2/M Arrest Inhibition of Cyclin B1/CDK1->G2/M Arrest leads to Mitochondrial Disruption Mitochondrial Disruption Modulation of Bcl-2 Family Proteins->Mitochondrial Disruption causes Apoptosis Apoptosis G2/M Arrest->Apoptosis Caspase Activation Caspase Activation Mitochondrial Disruption->Caspase Activation activates Caspase Activation->Apoptosis

Caption: A potential signaling pathway for the anticancer activity of biphenyl derivatives.

Conclusion: A Framework for Confident Drug Discovery

This guide has provided a comprehensive framework for the in vitro validation of the anticancer properties of biphenyl derivatives. By adhering to the principles of rigorous assay validation, meticulous experimental execution, and a deep understanding of the underlying biological mechanisms, researchers can generate high-quality, reproducible data that will confidently drive their drug discovery programs forward. The integration of cytotoxicity, apoptosis, cell cycle, and migration/invasion assays provides a multi-faceted view of a compound's anticancer potential, laying a solid foundation for subsequent preclinical and clinical development.

References

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI. Accessed January 1, 2026. [Link]

  • Anticancer efficacy of biphenyl-based compounds in published research studies. ResearchGate. Accessed January 1, 2026. [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Accessed January 1, 2026. [Link]

  • Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. PMC - NIH. Accessed January 1, 2026. [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PubMed. Accessed January 1, 2026. [Link]

  • Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents. PubMed. Accessed January 1, 2026. [Link]

  • Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. PMC - PubMed Central. Accessed January 1, 2026. [Link]

  • Annexin V-FITC/PI Apoptosis Detection Kit: A Technical Overview for Flow Cytometry-Based Cell Death Analysis. Journal of Orthopaedic Lab Research. Accessed January 1, 2026. [Link]

  • Flow cytometric evaluation of apoptosis and cell viability as a criterion of anti-tumour drug toxicity. PubMed. Accessed January 1, 2026. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Accessed January 1, 2026. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Accessed January 1, 2026. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Accessed January 1, 2026. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Accessed January 1, 2026. [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PMC - NIH. Accessed January 1, 2026. [Link]

  • The Annexin V Apoptosis Assay. University of Virginia. Accessed January 1, 2026. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Accessed January 1, 2026. [Link]

  • Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy. ResearchGate. Accessed January 1, 2026. [Link]

  • Transwell In Vitro Cell Migration and Invasion Assays. PMC - NIH. Accessed January 1, 2026. [Link]

  • Transwell In Vitro Cell Migration and Invasion Assays. Springer Nature Experiments. Accessed January 1, 2026. [Link]

  • Flow Cytometer Performance Characterization, Standardization, and Control. ResearchGate. Accessed January 1, 2026. [Link]

  • Cell cycle analysis by flow cytometry: principles and applications. PubMed. Accessed January 1, 2026. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Accessed January 1, 2026. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Accessed January 1, 2026. [Link]

  • Transwell Cell Migration and Invasion Assay Guide. Corning. Accessed January 1, 2026. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. EMA. Accessed January 1, 2026. [Link]

  • Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. PubMed. Accessed January 1, 2026. [Link]

  • Anticancer drugs acting on signaling pathways, part 1: Tyrosine kinase inhibitors. ResearchGate. Accessed January 1, 2026. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Accessed January 1, 2026. [Link]

  • Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. MDPI. Accessed January 1, 2026. [Link]

  • Assaying Cell Cycle Status Using Flow Cytometry. ResearchGate. Accessed January 1, 2026. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Accessed January 1, 2026. [Link]

  • Flow Cytometry Assay Development & Validation. PeploBio. Accessed January 1, 2026. [Link]

  • FLOW CYTOMETER PERFORMANCE CHARACTERIZATION, STANDARDIZATION AND CONTROL. NIST. Accessed January 1, 2026. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4'-Amino-[1,1'-biphenyl]-4-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the [1,1'-biphenyl]-4-carboxylic acid scaffold has emerged as a privileged structure, serving as the foundation for numerous therapeutic agents. The strategic introduction of an amino group at the 4'-position unlocks a diverse range of biological activities, making these derivatives a focal point of intensive research. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid derivatives, with a specific focus on their development as urate transporter 1 (URAT1) inhibitors for the treatment of gout and as novel anticancer agents. We will delve into the causal relationships behind experimental designs, present detailed protocols for key biological assays, and offer a comparative perspective against established alternatives, supported by experimental data.

Part 1: The Biphenyl Scaffold: A Versatile Platform for Therapeutic Innovation

The 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid core, with its rigid yet tunable biphenyl backbone, offers a unique combination of structural features that are amenable to synthetic modification. The carboxylic acid moiety often serves as a critical anchoring point for interactions with biological targets, while the amino group provides a site for further functionalization to modulate potency, selectivity, and pharmacokinetic properties. This inherent versatility has propelled the exploration of these derivatives across multiple therapeutic areas.[1][2]

Part 2: Targeting Gout: The SAR of 4'-Amino-[1,1'-biphenyl]-4-carboxylic Acid Derivatives as URAT1 Inhibitors

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary contributor to the painful inflammatory condition known as gout.[3] Urate transporter 1 (URAT1), a protein located in the renal proximal tubules, plays a crucial role in the reabsorption of uric acid.[4][5] Consequently, inhibiting URAT1 is a key therapeutic strategy for increasing uric acid excretion and managing gout.[3][6] Derivatives of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid have been investigated as potent URAT1 inhibitors.[3][6][7]

Key Structural Features and Their Impact on URAT1 Inhibition

Systematic SAR studies have revealed several key structural requirements for potent URAT1 inhibition by this class of compounds.[6][8]

  • The Carboxylic Acid Moiety: The carboxylic acid group at the 4-position of the biphenyl ring is essential for activity. It is believed to mimic the endogenous substrate, uric acid, and form critical interactions within the URAT1 binding site.

  • The Biphenyl Core: The biphenyl scaffold provides a rigid framework that correctly orients the key interacting groups. The substitution pattern on the biphenyl rings significantly influences potency.

  • The 4'-Amino Group and its Analogs: While the parent 4'-amino compound serves as a valuable starting point, modifications at this position have led to the discovery of highly potent inhibitors. This position is often a key site for introducing hydrophobic moieties.

  • Hydrophobic Substituents: The introduction of various hydrophobic groups at the 4'-position (or on a nitrogen atom replacing the 4'-amino group) has a profound effect on inhibitory activity. The size and nature of these hydrophobic groups need to be optimized to fit into a hydrophobic pocket of the URAT1 transporter. For instance, regioisomeric studies have shown that an ortho-substituted pattern on the second phenyl ring can be optimal for URAT1 inhibition.[6]

Comparative Analysis with Clinically Used URAT1 Inhibitors

To contextualize the potential of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid derivatives, it is crucial to compare their performance with established URAT1 inhibitors.

CompoundMechanism of ActionIC50 (µM) against human URAT1Key AdvantagesKey Disadvantages
Benzbromarone Potent, non-selective URAT1 inhibitor~0.28High efficacyReports of severe liver toxicity[9][10]
Lesinurad Selective URAT1 inhibitor~7.18Used in combination with xanthine oxidase inhibitorsDiscontinued due to commercial reasons, not safety or efficacy.[10]
Dotinurad Selective URAT1 inhibitorNot explicitly stated, but non-inferior to febuxostat and benzbromaroneApproved in Japan; no significant renal or hepatic safety signals reported[9]Limited global availability
Biphenyl Carboxylic Acid Derivative (Example A1) URAT1 Inhibitor0.93Potency comparable or superior to benzbromarone[6]Preclinical stage of development
Biphenyl Carboxylic Acid Derivative (Example B21) URAT1 Inhibitor0.17Significantly more potent than benzbromarone[6]Preclinical stage of development

Data compiled from published research. IC50 values can vary between different assay conditions.

The data suggests that novel biphenyl carboxylic acid derivatives have the potential to be highly potent URAT1 inhibitors, in some cases exceeding the potency of clinically used drugs like benzbromarone.[6]

Experimental Protocol: In Vitro URAT1 Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of compounds against URAT1 expressed in a cellular context.[4][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human URAT1-mediated uric acid uptake.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1-HEK293).

  • Mock-transfected HEK293 cells (as a negative control).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Hanks' Balanced Salt Solution (HBSS).

  • [¹⁴C]-labeled uric acid.

  • Unlabeled uric acid.

  • Test compounds and reference inhibitors (e.g., benzbromarone).

  • Cell lysis buffer.

  • Scintillation cocktail and a liquid scintillation counter.

Methodology:

  • Cell Culture: Culture hURAT1-HEK293 and mock-transfected cells in DMEM at 37°C in a 5% CO₂ incubator. Seed cells into 24-well plates at a density that allows them to reach confluence on the day of the assay.

  • Compound Preparation: Prepare stock solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations in the assay. The final DMSO concentration should be kept low (e.g., ≤0.5%) to avoid cellular toxicity.

  • Uptake Assay:

    • On the day of the assay, wash the cell monolayers twice with pre-warmed HBSS.

    • Pre-incubate the cells with HBSS containing the test compounds or vehicle control for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding a solution of [¹⁴C]-uric acid (final concentration, e.g., 20 µM) in HBSS.

    • Incubate for a defined period (e.g., 5-10 minutes) at 37°C to allow for uric acid uptake.

    • Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.

  • Quantification:

    • Lyse the cells with cell lysis buffer.

    • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the radioactivity measured in mock-transfected cells (non-specific uptake) from the values obtained in hURAT1-HEK293 cells.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

URAT1_Inhibition_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis culture Culture hURAT1-HEK293 and Mock Cells seed Seed Cells into 24-well Plates culture->seed wash1 Wash Cells with HBSS seed->wash1 preincubate Pre-incubate with Test Compound wash1->preincubate add_urate Add [¹⁴C]-Uric Acid preincubate->add_urate incubate Incubate for Uptake add_urate->incubate stop_wash Stop Reaction and Wash incubate->stop_wash lyse Lyse Cells stop_wash->lyse quantify Quantify Radioactivity (Scintillation Counting) lyse->quantify calculate Calculate % Inhibition quantify->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for the in vitro URAT1 inhibition assay.

Part 3: The Fight Against Cancer: SAR of 4'-Amino-[1,1'-biphenyl]-4-carboxylic Acid Derivatives

The biphenyl scaffold is also a recurring motif in the design of anticancer agents.[2][12] Derivatives of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid have demonstrated cytotoxic activity against a range of cancer cell lines, including breast, colon, and lung cancer.[12][13][14]

Key Structural Features and Their Impact on Anticancer Activity

The SAR for the anticancer activity of these derivatives is often target-dependent and can be more complex than for single-enzyme inhibitors. However, some general trends have been observed.

  • Substitution on the Biphenyl Rings: The nature and position of substituents on both phenyl rings are critical for cytotoxicity. Electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule and its interaction with biological targets.

  • The 4'-Amino Group as a Linker: The 4'-amino group can be functionalized with various side chains to modulate activity. For example, its conversion to an amide or sulfonamide can lead to potent inhibitors of specific cellular pathways.

  • Hydrophobicity and Lipophilicity: As with many drug candidates, the overall lipophilicity of the molecule, influenced by the substituents, plays a key role in its ability to cross cell membranes and reach intracellular targets.

Comparative Analysis with Standard Anticancer Drugs

The performance of novel biphenyl derivatives as anticancer agents is often benchmarked against established chemotherapeutic drugs.

CompoundTarget/Mechanism (if known)IC50 (µM) against MCF-7 (Breast Cancer)IC50 (µM) against MDA-MB-231 (Breast Cancer)
Tamoxifen Estrogen Receptor ModulatorVariable, used as a standard referenceVariable, used as a standard reference
Sorafenib Multi-kinase inhibitor (including VEGFR-2)5.58Not explicitly stated
Biphenyl Carboxylic Acid Derivative (Example 3a) Not specified10.14 ± 2.0510.78 ± 2.58
Biphenyl Carboxylic Acid Derivative (Example 3j - benzyloxy substituted) Estrogen receptor alpha (in silico)9.92 ± 0.979.54 ± 0.85

Data compiled from published research. IC50 values are cell line and assay dependent.[12][13][15]

These results indicate that specific substitutions on the biphenyl carboxylic acid scaffold can lead to compounds with potent anticancer activity, comparable to or in the same order of magnitude as standard drugs in certain cell lines.[12][13]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a widely used colorimetric assay to assess the metabolic activity of cells and, by inference, cell viability and proliferation.[15][16]

Objective: To determine the cytotoxic effect of test compounds on cancer cell lines and calculate the IC50 value.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Test compounds and a reference drug (e.g., Tamoxifen).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plates adhere Allow Cells to Adhere (Overnight) seed_cells->adhere treat Treat with Test Compounds (e.g., 48-72 hours) adhere->treat add_mtt Add MTT Solution (Incubate 3-4 hours) treat->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Part 4: Synthesis of the Core Scaffold

The synthesis of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid and its derivatives is typically achieved through a Suzuki-Miyaura cross-coupling reaction.[12][13] This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the biphenyl core.

General Synthetic Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid derivatives.

Reactants:

  • A substituted 4-bromobenzoic acid derivative.

  • A substituted 4-aminophenylboronic acid derivative.

Catalyst and Reagents:

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]).

  • A base (e.g., potassium carbonate or sodium carbonate).

  • A suitable solvent system (e.g., a mixture of toluene and water, or 1,4-dioxane and water).

General Procedure:

  • To a reaction vessel, add the 4-bromobenzoic acid derivative, the 4-aminophenylboronic acid derivative, the base, and the solvent.

  • Purge the mixture with an inert gas (e.g., nitrogen or argon).

  • Add the palladium catalyst.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.

  • Extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid derivative.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification reactants 4-Bromobenzoic Acid Derivative + 4-Aminophenylboronic Acid Derivative + Base + Solvent purge Purge with Inert Gas reactants->purge add_catalyst Add Palladium Catalyst purge->add_catalyst heat Heat and Stir add_catalyst->heat workup Aqueous Workup heat->workup extract Extract with Organic Solvent workup->extract purify Purify (Recrystallization or Column Chromatography) extract->purify

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core structure can lead to potent and selective inhibitors of URAT1 for the treatment of gout, as well as compounds with significant anticancer activity. The detailed experimental protocols provided offer a practical framework for researchers to evaluate new derivatives and compare their performance against existing alternatives. As our understanding of the molecular targets and the nuances of SAR continues to evolve, we can anticipate the discovery of even more effective and safer drugs based on this remarkable chemical scaffold.

References

  • ResearchGate. (n.d.). In vitro inhibitory assay of 1a-1t and lesinurad against human URAT1. [Link]

  • Patsnap Synapse. (2025, March 11). What drugs are in development for Gout?. [Link]

  • Open Exploration Publishing. (2024). How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. [Link]

  • MDPI. (n.d.). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. [Link]

  • National Institutes of Health. (2024, January 25). A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. [Link]

  • PubMed Central. (2025, June 4). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. [Link]

  • Springer. (n.d.). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. [Link]

  • PubMed Central. (2022, August 23). Review of Urate-Lowering Therapeutics: From the Past to the Future. [Link]

  • Open Exploration Publishing. (2024, December 12). How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. [Link]

  • PubMed Central. (2023, November 3). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. [Link]

  • MDPI. (n.d.). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. [Link]

  • ResearchGate. (n.d.). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. [Link]

  • Bentham Science. (n.d.). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. [Link]

  • ResearchGate. (n.d.). Design of URAT1 inhibitors in present study and discovery of 1h. [Link]

  • PubMed. (2014, November 26). Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. [Link]

  • MDPI. (2023, November 3). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. [Link]

  • PubMed. (2017, August 18). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. [Link]

  • ResearchGate. (n.d.). Anticancer efficacy of biphenyl-based compounds in published research studies. [Link]

  • MDPI. (2023, November 3). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. [Link]

  • PubMed Central. (n.d.). Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor. [Link]

  • PubMed. (2025, February 6). Pharmacophore modeling in drug design. [Link]

  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-AMINOBIPHENYL - Chemical Agents and Related Occupations. [Link]

  • ACS Publications. (n.d.). Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. [Link]

Sources

The Unseen Interactions: A Guide to Cross-Reactivity and Selectivity Profiling of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous scientific scrutiny. A critical and often challenging aspect of this journey is the comprehensive characterization of a compound's interaction with the human proteome. This guide provides an in-depth technical overview of the cross-reactivity and selectivity profiling of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride, a compound of interest in medicinal chemistry.[1][2] While its biological activities are an area of ongoing investigation, its biphenyl carboxylic acid scaffold is a known feature in various biologically active molecules, including kinase inhibitors.[3][4]

This guide will, therefore, use the framework of kinase inhibitor profiling to illustrate a best-practice approach to characterizing the selectivity of this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and objectively compare its hypothetical performance with established kinase inhibitors: the broad-spectrum inhibitor Staurosporine , the multi-targeted inhibitor Dasatinib , and the relatively selective inhibitor Lapatinib .

The Imperative of Selectivity Profiling in Drug Development

The human kinome consists of over 500 protein kinases, which play pivotal roles in cellular signaling.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets. However, the high degree of structural similarity within the ATP-binding site of kinases presents a significant challenge for developing selective inhibitors.[5] Off-target effects, where a compound interacts with unintended proteins, can lead to unforeseen toxicities or even paradoxical pathway activation, ultimately contributing to clinical trial failures.[6][7] Therefore, a thorough understanding of a compound's selectivity profile is not merely an academic exercise but a cornerstone of predictive and successful drug development.

This guide will focus on two gold-standard methodologies for assessing kinase inhibitor selectivity:

  • KINOMEscan™: A high-throughput, in vitro competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[8][9]

  • Cellular Thermal Shift Assay (CETSA™): A biophysical method that assesses target engagement in a cellular context by measuring the ligand-induced thermal stabilization of a target protein.[10][11]

By combining the broad, kinome-wide view of KINOMEscan™ with the physiologically relevant, cell-based validation of CETSA™, researchers can build a robust and reliable selectivity profile for their compound of interest.

Comparative Kinome-Wide Selectivity Profiling

To contextualize the selectivity of this compound (herein referred to as "Compound X"), we present a hypothetical KINOMEscan™ dataset alongside real-world data for our three comparator compounds. The data is presented as the percentage of control, where a lower value indicates a stronger interaction.

Table 1: Comparative KINOMEscan™ Profiling Data (% of Control at 1 µM)
Kinase TargetCompound X (Hypothetical)StaurosporineDasatinibLapatinib
ABL1 9550.1 98
SRC 8820.2 95
EGFR 10 8351.2
ERBB2 (HER2) 15 12450.8
VEGFR2 751585
PDGFRB 8232 92
KIT 9041.5 97
p38α (MAPK14) 9861899
CDK2 92156096
ROCK1 9614098

Data for Staurosporine, Dasatinib, and Lapatinib are representative of publicly available KINOMEscan™ data. Lower % of control indicates stronger binding.

Interpretation of Kinome Scan Data
  • Compound X (Hypothetical): The hypothetical data suggests that Compound X is a relatively selective inhibitor, with primary activity against EGFR and ERBB2.[12] This profile would warrant further investigation into its potential as a dual EGFR/HER2 inhibitor.

  • Staurosporine: As expected, Staurosporine demonstrates broad, potent inhibition across a wide range of kinases, highlighting its utility as a positive control for kinase assays but its unsuitability as a therapeutic agent due to its lack of selectivity.[5][13]

  • Dasatinib: The data confirms Dasatinib's profile as a multi-targeted inhibitor, with potent activity against ABL, SRC, and other kinases.[14][15] This polypharmacology is integral to its therapeutic efficacy in certain cancers.

  • Lapatinib: Lapatinib shows high selectivity for EGFR and ERBB2, consistent with its clinical use as a dual inhibitor of these targets.[6][7][16]

cluster_input Input Components cluster_assay Assay Steps cluster_output Data Output Compound Test Compound (e.g., Compound X) Incubation Incubation & Competition Compound->Incubation KinasePanel DNA-tagged Kinase Panel KinasePanel->Incubation LigandBeads Immobilized Ligand LigandBeads->Incubation Wash Wash to Remove Unbound Kinase Incubation->Wash Quantification Quantification (qPCR) Wash->Quantification DataAnalysis Data Analysis (% of Control, Kd) Quantification->DataAnalysis

Caption: KINOMEscan™ Experimental Workflow.

Experimental Protocol: KINOMEscan™ Competition Binding Assay

This protocol outlines the general steps for performing a KINOMEscan™ assay.[9][17]

Materials:
  • Test compound (e.g., this compound) dissolved in DMSO.

  • KINOMEscan™ kinase panel (e.g., scanMAX™ panel from Eurofins DiscoverX).

  • Immobilized ligand beads.

  • Assay buffer.

  • Wash buffer.

  • qPCR reagents.

Procedure:
  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical screening concentration is 1 µM.

  • Assay Plate Preparation: Add the DNA-tagged kinases, immobilized ligand beads, and assay buffer to the wells of a microtiter plate.

  • Competition Reaction: Add the test compound or DMSO (vehicle control) to the appropriate wells. Incubate the plate to allow for competitive binding between the test compound and the immobilized ligand for the kinase active site.

  • Washing: Wash the plate to remove unbound kinases. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound.

  • Quantification: Elute the bound kinases and quantify the amount of DNA tag using qPCR.

  • Data Analysis: Calculate the percentage of the control for each kinase. The results are typically expressed as a percentage of the vehicle control, where 100% indicates no inhibition and 0% indicates complete inhibition. For more detailed characterization, dissociation constants (Kd) can be determined from dose-response curves.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA™)

While in vitro assays like KINOMEscan™ are powerful for broad screening, they do not fully recapitulate the complex environment inside a living cell. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's target engagement and selectivity.[15] CETSA™ addresses this by directly measuring target engagement in intact cells.[10][11] The principle is based on the ligand-induced thermal stabilization of the target protein.[10]

Hypothetical CETSA™ Results for Compound X and Comparators on EGFR

To illustrate the utility of CETSA™, we present hypothetical data for the engagement of our compounds with a putative target, EGFR, in a relevant cancer cell line (e.g., A431, which overexpresses EGFR).

Table 2: Hypothetical CETSA™ Data for EGFR in A431 Cells
Compound (10 µM)Apparent Melting Temp (Tagg)Thermal Shift (ΔTagg)
Vehicle (DMSO)52.5 °C-
Compound X58.0 °C+5.5 °C
Staurosporine59.5 °C+7.0 °C
Dasatinib53.0 °C+0.5 °C
Lapatinib60.5 °C+8.0 °C
Interpretation of CETSA™ Data
  • Compound X (Hypothetical): The significant positive thermal shift suggests that Compound X effectively enters the cells and engages with its target, EGFR, leading to its stabilization.

  • Staurosporine: The large thermal shift confirms its potent binding to EGFR in a cellular context.[18]

  • Dasatinib: The minimal thermal shift is consistent with its known weaker activity against EGFR, corroborating the KINOMEscan™ data.[14]

  • Lapatinib: The pronounced thermal shift validates its strong and selective engagement of EGFR within the cell, consistent with its mechanism of action.[16]

cluster_workflow CETSA™ Workflow CellCulture Cell Culture (e.g., A431) CompoundTreatment Compound Treatment (Compound X, Comparators) CellCulture->CompoundTreatment HeatShock Heat Shock (Temperature Gradient) CompoundTreatment->HeatShock CellLysis Cell Lysis HeatShock->CellLysis Centrifugation Centrifugation (Separate Soluble/Aggregated) CellLysis->Centrifugation ProteinQuant Protein Quantification (Western Blot / ELISA) Centrifugation->ProteinQuant DataAnalysis Data Analysis (Melt Curve, ΔTagg) ProteinQuant->DataAnalysis

Caption: Cellular Thermal Shift Assay (CETSA™) Workflow.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA™) for Kinase Target Engagement

This protocol provides a detailed methodology for performing a CETSA™ experiment to validate the engagement of a kinase inhibitor with its target in a cellular context.[10][11][19][20]

Materials and Reagents:
  • Cell Line: A suitable cell line expressing the target kinase (e.g., A431 for EGFR).

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Test Compounds: this compound and comparator compounds dissolved in DMSO.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Primary Antibody: Specific for the target kinase (e.g., anti-EGFR).

  • Secondary Antibody: HRP-conjugated.

  • Protein Quantification Reagents: (e.g., BCA assay kit).

  • SDS-PAGE and Western Blotting Reagents.

Procedure:
  • Cell Culture and Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with the test compounds at the desired concentration (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Heat Shock:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes for each condition.

    • Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes. Include a non-heated control (room temperature).

  • Cell Lysis and Protein Extraction:

    • Add lysis buffer to the cell pellets and lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Western Blot Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the target kinase overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot and quantify the band intensities.

  • Data Analysis:

    • Plot the band intensities against the corresponding temperatures to generate a melting curve for each condition.

    • Determine the apparent melting temperature (Tagg) for the vehicle- and compound-treated samples.

    • Calculate the thermal shift (ΔTagg) as the difference in Tagg between the compound-treated and vehicle-treated samples.

Conclusion

The comprehensive profiling of a compound's cross-reactivity and selectivity is a non-negotiable aspect of modern drug discovery. By employing a multi-faceted approach that combines broad in vitro screening with cell-based target engagement validation, researchers can gain a nuanced understanding of their compound's behavior. For this compound, the hypothetical data presented herein illustrates a pathway for its characterization as a potential kinase inhibitor. The juxtaposition with well-characterized inhibitors like Staurosporine, Dasatinib, and Lapatinib provides a clear framework for interpreting its selectivity profile. Ultimately, a deep understanding of a compound's interactions with the proteome is paramount for mitigating risks, predicting clinical outcomes, and developing safer, more effective medicines.

References

  • Burris, H. A., 3rd (2006). Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer. Drugs of today (Barcelona, Spain : 1998), 42(7), 441–453.
  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kislukhin, G., & Gray, N. S. (2013). A broad-spectrum screen of a library of clinical kinase inhibitors.
  • Hyman, D. M., Piha-Paul, S. A., Won, H., Rodon, J., Saura, C., Shapiro, G. I., ... & Burris, H. A. (2018). HER kinase inhibition in patients with HER2-and HER3-mutant cancers.
  • Medina, J. R., & El-Sayed, K. A. (2016). Lapatinib, a dual inhibitor of EGFR and HER2 tyrosine kinase activity. Expert opinion on biological therapy, 7(2), 257-268.
  • BenchChem. (2025). Comparative Analysis of Kinase Inhibitor Selectivity: Dasatinib vs.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with DYRKs-IN-1 Hydrochloride. BenchChem.
  • Mino, K., et al. (2015). Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor. PLOS ONE, 10(11), e0142845.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • IUPHAR/BPS Guide to PHARMACOLOGY. staurosporine | DiscoveRx KINOMEscan® screen. Retrieved from [Link]

  • Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Bantscheff, M. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.
  • Bio-protocol. (2019). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • ResearchGate. Kinase selectivity. A ranked bar chart of selectivity scores (S(50%)). Retrieved from [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • ResearchGate. Cellular Profiling Reveals Improved Selectivity for the Multikinase Inhibitors (R)-Crizotinib and Dasatinib. Retrieved from [Link]

  • OSTI.GOV. Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • HMS LINCS Project. Assays. Retrieved from [Link]

  • SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

  • Eurofins Discovery. KINOMEscan Technology. Retrieved from [Link]

  • BenchChem. (2025).
  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Ward, N. E., & O'Brian, C. A. (1992). Kinetic analysis of protein kinase C inhibition by staurosporine: evidence that inhibition entails inhibitor binding at a conserved region of the catalytic domain but not competition with substrates. Molecular pharmacology, 41(2), 387–392.
  • Shihab, M. S., et al. (2024). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry, 31(38), 6336-6356.
  • BindingDB. PrimarySearch_ki. Retrieved from [Link]

  • IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. compound 30 [PMID: 23414845] | Ligand page. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Identity and Purity Confirmation of Synthesized 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a synthesized molecule's identity and purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride, a versatile biphenyl derivative. We will explore the rationale behind the chosen HPLC methodology, compare it with alternative techniques, and provide detailed experimental protocols to ensure scientific integrity and trustworthy results.

The Critical Role of Purity in Drug Discovery

This compound is a key building block in the synthesis of various pharmacologically active compounds.[1] Its structure, featuring both an amino and a carboxylic acid group on a biphenyl scaffold, makes it a valuable intermediate.[1] However, the common synthetic route, often a Suzuki-Miyaura cross-coupling reaction, can introduce a variety of process-related impurities.[2][3] These can include homocoupling byproducts of the starting materials, dehalogenated precursors, or residual palladium catalyst.[3][4] Furthermore, the inherent reactivity of the amino and carboxylic acid functional groups makes the molecule susceptible to degradation under certain conditions.[5] Therefore, a robust analytical method is paramount to ensure the quality of the synthesized compound, which directly impacts the validity of subsequent biological or chemical studies.

HPLC: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of non-volatile and thermally labile compounds like this compound.[6] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the target analyte from structurally similar impurities and degradation products.[7]

The Science Behind the Separation: A Reversed-Phase Approach

For a molecule with the characteristics of this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or biphenyl), and the mobile phase is polar. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

The presence of both a basic amino group and an acidic carboxylic acid group means the ionization state of the molecule is highly dependent on the pH of the mobile phase.[8] To achieve reproducible retention and good peak shape, it is crucial to suppress the ionization of at least one of these functional groups.[8] For this reason, an acidic mobile phase is employed to protonate the carboxylic acid group, rendering it less polar and increasing its retention on a reversed-phase column.

An Optimized HPLC Protocol for Unwavering Confidence

This protocol is designed as a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) guidelines on analytical procedure validation to ensure its accuracy, precision, and specificity.[9][10]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Dissolution in Mobile Phase A) Injection Injection SamplePrep->Injection MobilePhaseA Mobile Phase A (0.1% Formic Acid in Water) MobilePhaseA->Injection MobilePhaseB Mobile Phase B (0.1% Formic Acid in Acetonitrile) MobilePhaseB->Injection Column Biphenyl Column (e.g., Kinetex Biphenyl) Injection->Column Gradient Gradient Elution Column->Gradient Detection UV Detection (254 nm & 280 nm) Gradient->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation (% Area) Integration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

Step-by-Step Methodology
  • Instrumentation:

    • A standard HPLC system equipped with a binary pump, autosampler, column oven, and a diode array detector (DAD) or a multi-wavelength UV detector.

  • Chromatographic Conditions:

    • Column: A biphenyl stationary phase column (e.g., Kinetex® Biphenyl, 4.6 x 150 mm, 2.6 µm) is highly recommended.[11] The π-π interactions offered by the biphenyl phase provide unique selectivity for aromatic compounds and can enhance the separation of structurally similar impurities from the main analyte peak.[11][12] A high-quality C18 column can also be used as an alternative.

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water. The acidic modifier ensures the protonation of the carboxylic acid group, leading to better retention and peak shape.[13]

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

    • Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B (equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm and 280 nm. The biphenyl chromophore exhibits strong absorbance at these wavelengths. Monitoring multiple wavelengths can help in detecting impurities that may have different spectral properties.

    • Injection Volume: 5 µL

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

    • Note: Ensure complete dissolution. Sonication may be used if necessary. Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.

Data Interpretation and Purity Calculation

The purity of the synthesized compound is typically determined by the area percent method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

This method assumes that all compounds have a similar response factor at the chosen wavelength. For a more accurate quantification of specific impurities, individual reference standards for those impurities would be required.

Comparative Analysis with Alternative Techniques

While HPLC is the superior method, it is valuable to understand its performance in the context of other available analytical techniques.

FeatureHPLC (High-Performance Liquid Chromatography)TLC (Thin-Layer Chromatography)LC-MS (Liquid Chromatography-Mass Spectrometry)
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase under high pressure.Separation based on the differential migration of analytes on a thin layer of adsorbent material, driven by a liquid mobile phase via capillary action.Separation by HPLC followed by detection based on the mass-to-charge ratio of ionized analytes.
Resolution Very HighLow to ModerateVery High (separation) + High (detection specificity)
Quantification ExcellentSemi-quantitative at bestExcellent
Sensitivity HighLowVery High
Throughput ModerateHighModerate
Cost Moderate to HighLowHigh
Identity Confirmation Based on retention time comparison with a known standard.Based on Rf value comparison with a known standard.Provides molecular weight information, offering a high degree of confidence in identity confirmation.
Ideal Application Routine purity testing, method validation, and quantitative analysis.Rapid screening of reaction progress and preliminary purity assessment.Definitive identification of unknown impurities and degradation products.

Identifying Potential Impurities and Degradation Products

A well-developed HPLC method should be "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.[14] Forced degradation studies are intentionally performed to generate these potential degradants and validate the method's specificity.[5][15][16]

Potential Impurities from Synthesis

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but it is not without potential side reactions.[17]

Impurities cluster_synthesis Suzuki-Miyaura Coupling cluster_impurities Potential Impurities StartingMaterials 4-bromobenzoic acid + 4-aminophenylboronic acid Target 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid StartingMaterials->Target Pd Catalyst, Base Homo_Bromo Homocoupling of 4-bromobenzoic acid StartingMaterials->Homo_Bromo Side Reaction Homo_Boronic Homocoupling of 4-aminophenylboronic acid StartingMaterials->Homo_Boronic Side Reaction Dehalogenation Dehalogenation of 4-bromobenzoic acid StartingMaterials->Dehalogenation Side Reaction Protonation Protonolysis of 4-aminophenylboronic acid StartingMaterials->Protonation Side Reaction

Caption: Common process-related impurities in the synthesis of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid.

Potential Degradation Pathways

Forced degradation studies help to elucidate the intrinsic stability of the molecule.[14][18]

  • Hydrolysis: The amide linkage in potential polymeric impurities or the molecule itself under extreme pH and temperature could be susceptible to hydrolysis.[5]

  • Oxidation: The electron-rich amino group and the biphenyl system can be prone to oxidation, especially in the presence of oxidizing agents or exposure to light and air.[15]

  • Photodegradation: Exposure to UV light can induce degradation. Photostability studies are a key component of forced degradation.[15]

  • Thermal Degradation: High temperatures can lead to decarboxylation or other decomposition pathways.

By subjecting the synthesized this compound to these stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and UV light) and analyzing the resulting mixtures by the proposed HPLC method, one can confirm that any degradants formed are well-separated from the main peak, thus proving the method is stability-indicating.[14]

Conclusion

The confirmation of identity and purity of synthesized compounds is a non-negotiable aspect of scientific rigor in drug discovery and development. The presented reversed-phase HPLC method, utilizing a biphenyl column and a gradient elution with an acidic mobile phase, offers a robust, reliable, and reproducible approach for the analysis of this compound. By understanding the rationale behind the method's design, comparing it to other techniques, and being aware of potential impurities and degradants, researchers can have a high degree of confidence in the quality of their synthesized material, ensuring the integrity of their subsequent scientific endeavors.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • CenExel. Forced degradation studies: A critical lens into pharmaceutical stability. 2025. [Link]

  • PubMed. Chromatographic separations of aromatic carboxylic acids. 1996. [Link]

  • SciELO. Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. 2022. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. 2014. [Link]

  • ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides a,b). [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. 2024. [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. 2013. [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. 2020. [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. 2005. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. 2024. [Link]

  • Phenomenex. Kinetex Biphenyl Column for Aromatic Compounds. [Link]

  • ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. 2024. [Link]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

  • ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. 2025. [Link]

  • Google Patents.
  • Chromatography Online. HPLC Method Development and Validation for Pharmaceutical Analysis. 2005. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. 2012. [Link]

  • National Center for Biotechnology Information. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. 2013. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]

  • Oxford Academic. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. 2016. [Link]

  • Chromatography Online. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. 2017. [Link]

  • PMT. OCR (A) Chemistry A-level Module 6: Organic Chemistry & Analysis Revision. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the comparative molecular docking studies of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid derivatives. As researchers, scientists, and drug development professionals, our goal is to leverage computational tools to accelerate the discovery of novel therapeutics. This guide will walk you through the rationale, methodology, and interpretation of a comparative docking study, providing you with the insights to apply these techniques in your own research.

The biphenyl scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of pharmacologically active compounds.[1][2] Derivatives of biphenyl carboxylic acid, in particular, have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[1][3][4] The focus of this guide, 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid and its derivatives, are of significant interest due to their potential as antimicrobial and antitumor agents.[5]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] It is a cornerstone of structure-based drug design, enabling us to screen large libraries of compounds and prioritize candidates for further experimental validation.[6][8][9] This guide will provide a practical framework for conducting a comparative docking study, using this class of compounds as a case study.

I. The Strategic Imperative for Comparative Docking

Before delving into the "how," it is crucial to understand the "why." A singular docking score provides a snapshot of a potential interaction. However, a comparative study, where multiple derivatives are docked against the same target and benchmarked against a known inhibitor or an alternative scaffold, provides a much richer dataset. This approach allows us to:

  • Establish Structure-Activity Relationships (SAR): By comparing the docking scores and binding modes of structurally related derivatives, we can infer how specific functional groups contribute to binding affinity and selectivity.

  • Prioritize Analogs for Synthesis: Computational screening helps to prioritize which novel derivatives are most likely to exhibit the desired biological activity, thereby conserving resources in the synthetic and experimental phases.

  • De-risk Drug Discovery Programs: Early identification of potential liabilities, such as poor predicted binding or off-target interactions, can help steer a project away from less promising avenues.

II. Selecting the Target Protein: A Causal Approach

The choice of a target protein is paramount to the success of any docking study. For 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid derivatives, their reported anticancer and anti-inflammatory activities suggest several potential targets.[1][3][10][11] For this guide, we will focus on two well-validated targets:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the formation of pro-inflammatory prostaglandins.[12] Many non-steroidal anti-inflammatory drugs (NSAIDs) with a biphenyl scaffold target this enzyme.[13]

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A key player in cell proliferation and a validated target for cancer therapy.[14] Allosteric inhibition of EGFR is an attractive strategy to overcome resistance to traditional ATP-competitive inhibitors.[14]

The selection of these targets is not arbitrary. It is based on the known pharmacology of related biphenyl compounds and provides a solid foundation for our comparative study.

III. Experimental Workflow: A Self-Validating System

A robust and reproducible docking protocol is essential for generating trustworthy results. The following workflow is designed to be a self-validating system, incorporating critical steps for quality control.

Docking Workflow cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Target Protein Preparation (PDB Retrieval & Refinement) Ligand 2. Ligand Preparation (2D to 3D Conversion & Energy Minimization) Grid 3. Grid Box Generation (Defining the Binding Site) Dock 4. Molecular Docking (Running the Simulation) Grid->Dock Redock 5. Protocol Validation (Redocking of Co-crystallized Ligand) Dock->Redock Score 6. Scoring & Ranking (Comparative Analysis of Poses) Redock->Score Visualize 7. Visualization & Interaction Analysis (Identifying Key Interactions) Score->Visualize

Caption: A streamlined workflow for comparative molecular docking studies.

Step-by-Step Methodology:

  • Target Protein Preparation:

    • Source: Obtain the 3D crystal structure of the target protein (e.g., COX-2, EGFR) from the Protein Data Bank (PDB). Ensure the structure has a co-crystallized ligand to validate the docking protocol.

    • Refinement: Remove water molecules and any non-essential co-factors. Add polar hydrogens and assign appropriate charges using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger Maestro).

  • Ligand Preparation:

    • Structure Generation: Draw the 2D structures of the 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid derivatives and any comparator molecules.

    • Conversion and Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain low-energy conformers.

  • Grid Box Generation:

    • Defining the Active Site: Define the docking grid box around the active site of the target protein. The dimensions of the grid should be sufficient to accommodate the ligands and allow for rotational and translational sampling.

  • Molecular Docking:

    • Software: Utilize a validated docking program such as AutoDock Vina, GOLD, or Glide.[6]

    • Execution: Dock each prepared ligand into the defined grid box of the target protein. The software will generate multiple binding poses for each ligand, ranked by a scoring function.

  • Protocol Validation (Self-Validation):

    • Redocking: Extract the co-crystallized ligand from the PDB structure and dock it back into the same binding site using the established protocol.[15][16]

    • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of ≤ 2.0 Å is generally considered an acceptable validation of the docking protocol.[15][17][18]

  • Scoring and Ranking:

    • Comparative Analysis: Compare the docking scores (e.g., binding energy in kcal/mol) of the 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid derivatives against each other and against any known inhibitors included in the study.

  • Visualization and Interaction Analysis:

    • Visual Inspection: Visually inspect the top-ranked poses of the ligands within the binding pocket of the target protein.

    • Interaction Mapping: Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligands and the amino acid residues of the target protein.

IV. Data Presentation and Interpretation

Quantitative data from the docking study should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Docking Scores of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid Derivatives against COX-2 and EGFR.

Compound IDDerivative SubstitutionCOX-2 Binding Energy (kcal/mol)EGFR Binding Energy (kcal/mol)
ABP-001 Unsubstituted-8.5-7.9
ABP-002 3'-Nitro-9.2-8.5
ABP-003 2'-Fluoro-8.8-8.1
Celecoxib (Reference for COX-2)-10.1N/A
Erlotinib (Reference for EGFR)N/A-9.8

Interpretation of Results:

  • Higher negative binding energy generally indicates a more favorable predicted binding affinity.

  • In this hypothetical dataset, the 3'-nitro derivative (ABP-002 ) shows the most promising predicted binding to both COX-2 and EGFR compared to the other derivatives.

  • The reference compounds, Celecoxib and Erlotinib, show stronger predicted binding to their respective targets, which is expected as they are optimized drugs. This provides a valuable benchmark for our derivatives.

V. Visualizing Molecular Interactions: Unveiling the "How"

A docking score tells us "how well" a ligand might bind, but visualizing the interactions tells us "how" it binds. This is crucial for understanding SAR and for guiding lead optimization.

Ligand-Protein Interactions cluster_ligand ABP-002 (Ligand) cluster_protein COX-2 Active Site Residues Ligand_NH2 Amino Group Ligand_COOH Carboxylic Acid Res_Arg120 Arg120 Ligand_COOH->Res_Arg120 Salt Bridge Res_Tyr355 Tyr355 Ligand_COOH->Res_Tyr355 H-Bond Ligand_NO2 Nitro Group Res_Ser530 Ser530 Ligand_NO2->Res_Ser530 H-Bond

Caption: Key interactions of a hypothetical derivative with COX-2.

This diagram illustrates how different functional groups of the ligand can form specific interactions with amino acid residues in the active site of the target protein. For example, the carboxylic acid group might form a salt bridge with a positively charged arginine residue, while the nitro group could form a hydrogen bond with a serine residue. This level of detail is invaluable for designing new derivatives with improved binding affinity.

VI. Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting and interpreting comparative molecular docking studies of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid derivatives. By following a structured and self-validating workflow, researchers can generate reliable in silico data to guide their drug discovery efforts.

The next logical steps following a promising docking study would be:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted ligand-protein complexes over time.[16]

  • In Vitro Experimental Validation: To confirm the predicted biological activity through enzymatic assays and cell-based assays.

  • Lead Optimization: To synthesize and test new derivatives based on the insights gained from the docking and interaction analysis.

By integrating computational and experimental approaches, we can accelerate the journey from a promising chemical scaffold to a novel therapeutic agent.

References

  • (PDF) Validation of Docking Methodology (Redocking) - ResearchGate. Available at: [Link]

  • Molecular Docking, 3D-QSAR and Structural Optimization of Indole Biphenylcarboxylic Acids as PPARγ Antagonists | Bentham Science Publishers. Available at: [Link]

  • How to validate the molecular docking results ? | ResearchGate. Available at: [Link]

  • Key Topics in Molecular Docking for Drug Design - PMC - NIH. Available at: [Link]

  • A Guide to In Silico Drug Design - PMC - PubMed Central. Available at: [Link]

  • Molecular Docking and Structure-Based Drug Design Strategies - PMC - NIH. Available at: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. Available at: [Link]

  • What is in silico drug discovery? - Patsnap Synapse. Available at: [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. Available at: [Link]

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing). Available at: [Link]

  • Computational Methods Applied to Rational Drug Design. Available at: [Link]

  • Drug discovery by using in-silico experiments - dockdynamics In-Silico Lab. Available at: [Link]

  • Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 40-(benzyloxy)- [1,10-biphenyl]-3-carboxylic acid. Available at: [Link]

  • Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC - NIH. Available at: [Link]

  • Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments. Available at: [Link]

  • Molecular Docking and Structure-Based Drug Design Strategies - OUCI. Available at: [Link]

  • How Do In Silico Trials Work? A Brief Guide - The Clinical Trial Vanguard. Available at: [Link]

  • In Silico Modeling: Accelerating drug development - Patheon pharma services. Available at: [Link]

  • Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I) | Request PDF - ResearchGate. Available at: [Link]

  • Molecular Docking, 3D-QSAR and Structural Optimization of Indole Biphenylcarboxylic Acids as PPARγ Antagonists | Request PDF - ResearchGate. Available at: [Link]

  • Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity - PubMed. Available at: [Link]

  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed. Available at: [Link]

  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. - ResearchGate. Available at: [Link]

  • 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf. Available at: [Link]

  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a - SciSpace. Available at: [Link]

  • Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry. Available at: [Link]

  • The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls - Journal of the Chemical Society C - RSC Publishing. Available at: [Link]

  • Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization | Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Protein engineering for bioreduction of carboxylic acids - PubMed. Available at: [Link]

  • 4-Arylthiosemicarbazide Derivatives as Toxoplasmic Aromatic Amino Acid Hydroxylase Inhibitors and Anti-inflammatory Agents - MDPI. Available at: [Link]

  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester - PubMed. Available at: [Link]

  • Other protein target families | IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride (CAS No. 5730-78-9). As a compound frequently utilized in specialized research and development, its handling and disposal demand a rigorous adherence to safety protocols and regulatory mandates to protect both laboratory personnel and the environment. This document moves beyond a simple checklist, offering a procedural framework grounded in the principles of chemical causality and regulatory compliance.

Hazard Identification and Inherent Risk Profile

Before any handling or disposal, a thorough understanding of the compound's risk profile is paramount. This compound is a solid substance that presents several health and environmental hazards. The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.

Hazard ClassificationGHS PictogramSignal WordHazard StatementSignificance for Disposal
Acute Toxicity (Oral), Category 4GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed[1]Contaminated items and the chemical itself must not enter general waste streams where accidental ingestion by animals could occur.
Serious Eye Irritation, Category 2/2AGHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation[1][2]Requires stringent use of eye protection during handling and disposal to prevent painful and potentially damaging eye contact.
Skin Irritation, Category 2GHS07 (Exclamation Mark)Warning H315: Causes skin irritation[1][2][3]Mandates the use of protective gloves and clothing to prevent direct skin contact.
Specific Target Organ Toxicity (Single Exposure), Category 3GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation[1][2][3]All handling should occur in a well-ventilated area or chemical fume hood to prevent inhalation of dust particles.
Potential CarcinogenicityGHS08 (Health Hazard)Danger H350: May cause cancerThe core structure contains the 4-aminobiphenyl moiety, a known human carcinogen.[4] Therefore, this compound must be handled with extreme caution as a potential carcinogen, necessitating strict containment and specialized disposal.
Water Hazard ClassNot ApplicableWGK 3 Highly hazardous to waterThis classification strictly prohibits disposal down the drain, as it can cause significant, long-term damage to aquatic ecosystems.

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Based on the risk profile, the following PPE is mandatory when handling or preparing this compound for disposal.

  • Eye and Face Protection: Wear chemical safety goggles or a full-face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] This is critical to prevent serious eye irritation (H319).

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Employ proper glove removal techniques to avoid skin contact.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, such as cleaning up large spills, wear additional protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: All operations should be conducted within a certified chemical fume hood to control exposure to dust.[1] In the event of a large spill or failure of ventilation controls, a NIOSH/MSHA-approved respirator may be necessary.[2]

Emergency Procedures for Spills and Accidental Release

Accidents require a swift and systematic response to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate danger area.

  • Don Full PPE: Before re-entering the area, equip yourself with the complete set of PPE described in Section 2.

  • Prevent Environmental Contamination: Cover any nearby drains to prevent the chemical from entering the sewer system.

  • Contain and Clean:

    • Avoid generating dust. If appropriate, gently moisten the spilled solid with a fine water mist to minimize airborne particles.[4]

    • Use dry cleanup methods. Carefully sweep or shovel the material into a suitable, sealable container designated for hazardous waste. For larger spills, consider using a vacuum cleaner equipped with a HEPA filter and designed for hazardous materials.

  • Decontaminate: Once the bulk material is collected, decontaminate the spill area with an appropriate cleaning agent and wipe it clean. All cleaning materials (wipes, absorbents) must also be disposed of as hazardous waste.

  • Package and Label: Securely close and label the waste container with "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Toxic," "Irritant," "Potential Carcinogen").

The Core Disposal Workflow: From Laboratory Bench to Final Disposition

The disposal of this compound is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6][7] The following workflow ensures compliance and safety.

Step 1: Waste Characterization The first step in any disposal process is waste determination.[8] Due to its toxicity and potential carcinogenicity, this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) must be classified and handled as hazardous waste.[5]

Step 2: Segregation and Collection Proper segregation is crucial to prevent dangerous chemical reactions.

  • Do Not Mix: Never mix this waste with other chemical waste streams, particularly strong oxidizing agents.[4]

  • Use Designated Containers: Collect the solid waste in a clean, dry, and sealable container that is compatible with the chemical. The container must be clearly labeled as hazardous waste.[5]

  • Handle Contaminated Items: All disposables that have come into contact with the compound are also hazardous waste and must be collected in the same manner.

Step 3: Accumulation in a Satellite Accumulation Area (SAA) Laboratories should use an SAA to safely store hazardous waste at or near the point of generation.[5][9]

  • Container Management: The waste container must be kept tightly sealed at all times, except when actively adding waste.[5] Open waste containers are a frequent and serious EPA violation.[5]

  • Labeling: The container in the SAA must be accurately labeled with its contents.

  • Inspections: Regularly inspect waste storage areas (at least weekly) to check for leaks, proper labeling, and container integrity.[7]

Step 4: Final Disposal via a Licensed Contractor Under no circumstances should this chemical be disposed of in the trash or down the drain.

  • Engage Professionals: The final disposal must be managed by a licensed and certified hazardous waste disposal company.[1][6][8] These companies are equipped to handle transport and disposal in accordance with all federal and state regulations.

  • Probable Disposal Method: The standard and most effective disposal method for this type of organic compound is high-temperature incineration at a permitted hazardous waste facility. This process ensures the complete destruction of the hazardous molecule.

  • Documentation: Maintain all records related to hazardous waste disposal, including manifests provided by the disposal company, as required by RCRA.[9]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the safe handling and disposal of this compound.

G Disposal Workflow for this compound start Start: Waste Generation identify Identify Waste: This compound start->identify assess Assess Hazards: - Toxic (H302) - Eye/Skin Irritant (H319/H315) - Potential Carcinogen (H350) - Water Hazard (WGK 3) identify->assess ppe Don Mandatory PPE: - Goggles/Face Shield - Impervious Gloves - Lab Coat assess->ppe spill_check Is there a spill? ppe->spill_check spill_protocol Execute Spill Cleanup Protocol (See Section 3) spill_check->spill_protocol Yes collect Collect Waste in Designated Container spill_check->collect No spill_protocol->collect label_container Label Container: - 'Hazardous Waste' - Chemical Name - Hazard Pictograms collect->label_container store_saa Store Sealed Container in Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact Institutional EHS or Approved Waste Vendor store_saa->contact_ehs final_disposal Final Disposal: Managed by Licensed Professional (Likely Incineration) contact_ehs->final_disposal

Caption: Decision workflow for handling and disposal.

References

  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved from [Link]

  • Safe Chemical Waste Disposal in Labs. (2025, July 21). Environmental Marketing Services. Retrieved from [Link]

  • Hazardous Waste Management in the Laboratory. (2022, March 24). Lab Manager. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 4-BIPHENYL CARBOXYLIC ACID - Safety Data Sheet. (n.d.). SD Fine-Chem Limited. Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]

  • Lab Waste Management and RCRA Updates for Colleges and Universities. (2020, March 4). NY.Gov. Retrieved from [Link]

  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Management. (n.d.). Arkansas State University. Retrieved from [Link]

  • ICSC 0759 - 4-AMINOBIPHENYL. (n.d.). International Labour Organization. Retrieved from [Link]

  • SAFETY DATA SHEET. (2023, September 22). Fisher Scientific. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Handling compounds like 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride, a solid material with a specific hazard profile, requires more than a standard lab coat and gloves. It necessitates a comprehensive understanding of the risks and a meticulous personal protective equipment (PPE) strategy to mitigate them. This guide provides an in-depth, procedural framework for safely managing this compound, grounded in established safety protocols and a causal understanding of chemical hazards.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before selecting PPE, we must first understand the specific risks posed by this compound. As a solid, the primary risks during handling, such as weighing and transfer, are the inhalation of airborne particulates and direct contact with skin and eyes.[1][2]

The compound's hazard classification dictates our minimum safety requirements.

Table 1: GHS Hazard Summary for this compound

Hazard Class & CategoryHazard StatementGHS PictogramSource(s)
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)[3]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)[1][2]
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritationGHS07 (Exclamation Mark)[1][2][3][4]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationGHS07 (Exclamation Mark)[1][2][4]

An Expert's Note on Structural Analogs: The core structure of this molecule contains a 4-aminobiphenyl moiety. The parent compound, 4-aminobiphenyl, is a confirmed human carcinogen (A1) and is suspected of causing genetic defects.[5][6] While the target compound itself is not currently classified as a carcinogen, the principle of prudent practice in chemical safety dictates that we treat compounds with potentially hazardous structural motifs with a heightened level of caution. Therefore, our PPE strategy is designed not only to address the known irritant effects but also to minimize any potential long-term risks associated with aromatic amines.[7]

The primary routes of exposure we must guard against are:

  • Inhalation: Breathing in dust, especially during weighing or transfer operations.

  • Dermal Contact: The solid powder touching the skin, which can cause irritation.[1]

  • Ocular Contact: Powder entering the eyes, leading to serious irritation.[1]

  • Ingestion: Accidental transfer from hand to mouth.[8]

The Core Ensemble: A Task-Oriented PPE Strategy

No single PPE configuration fits all tasks. The selection must be adapted to the specific procedure and the associated risk of exposure. The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Selection_Logic cluster_0 Task Assessment cluster_1 Risk & PPE Selection start Start: Handling 4'-Amino-[1,1'-biphenyl]-4- carboxylic acid hydrochloride task What is the task? start->task weighing Weighing / Transfer of Solid Powder task->weighing Solid Form solution Handling of Dilute Solutions task->solution Liquid Form risk_dust Primary Risk: Inhalation of Dust & Particulate Contact weighing->risk_dust risk_splash Primary Risk: Incidental Splash solution->risk_splash ppe_high Required PPE: • Double Nitrile Gloves • Lab Coat • Chemical Splash Goggles • N95 Respirator (or higher) • Face Shield (recommended) risk_dust->ppe_high ppe_low Required PPE: • Nitrile Gloves • Lab Coat • Chemical Splash Goggles risk_splash->ppe_low end_node Proceed with Experiment Safely ppe_high->end_node ppe_low->end_node

Caption: PPE Selection Logic for Handling the Target Compound.

Detailed PPE Specifications
  • Hand Protection: Wear chemical-resistant nitrile gloves. For handling the solid powder or concentrated solutions, double-gloving is required.[9] This practice provides a critical safety layer; if the outer glove is contaminated or torn, it can be removed without exposing the skin. The inner glove remains as protection while exiting the contaminated area or donning a new outer glove.[9]

  • Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are mandatory for all procedures.[10] When weighing the powder or performing any operation with a significant risk of splashing (e.g., dissolving larger quantities), a face shield must be worn over the goggles to protect the entire face.[9][11]

  • Body Protection: A long-sleeved laboratory coat is essential to protect against skin contact from spills and contaminated surfaces.[12] Ensure it is fully buttoned. For large-scale operations, chemically resistant aprons or coveralls should be considered.

  • Respiratory Protection: Due to the risk of respiratory irritation from dust, a NIOSH-approved respirator is necessary when handling the solid compound outside of a certified chemical fume hood or a ventilated balance enclosure.[1][4] An N95 disposable respirator is the minimum requirement for protection against particulates. For higher-risk procedures, a half-face or full-face respirator with P100 cartridges may be more appropriate.[13]

Operational Plan: Safe Handling and Disposal Workflow

Properly using PPE involves disciplined procedures for donning (putting on) and doffing (taking off) to prevent cross-contamination.

Donning_Doffing_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Task Area Exit) d1 1. Lab Coat d2 2. N95 Respirator (if required) d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Inner Gloves d3->d4 d5 5. Outer Gloves (cuffs over lab coat sleeves) d4->d5 f1 1. Remove Outer Gloves (Peel off without touching exterior) d5->f1 Perform Experiment f2 2. Remove Lab Coat (Turn inside out) f1->f2 f3 3. Exit Task Area f2->f3 f4 4. Remove Face Shield / Goggles f3->f4 f5 5. Remove Inner Gloves f4->f5 f6 6. Remove Respirator f5->f6 f7 7. Wash Hands Thoroughly f6->f7

Caption: Standard Workflow for Donning and Doffing PPE.

Step-by-Step Handling Procedure (Weighing Solid)
  • Preparation: Designate a work area, preferably within a chemical fume hood or ventilated enclosure.[14] Gather all necessary equipment (spatulas, weigh paper, containers) before bringing the chemical into the workspace.

  • Donning PPE: Follow the donning sequence outlined in the diagram above in a clean area away from the immediate workspace.

  • Handling:

    • Perform all manipulations of the solid powder at least 6 inches inside the fume hood sash.[14]

    • Handle the container and transfer tools carefully to minimize the generation of dust. If a small amount of powder adheres to the container's exterior, wipe it with a damp cloth before removing it from the hood.

    • Immediately cap the primary container after dispensing.

  • Initial Decontamination: Before exiting the hood, dispose of contaminated weigh paper and wipes into a designated, sealed hazardous waste container. Remove the outer pair of gloves and dispose of them in the same waste container.

  • Doffing PPE: Follow the doffing sequence meticulously to avoid contaminating yourself or clean lab areas. All disposable PPE used during the procedure must be considered hazardous waste.

Disposal Plan
  • Contaminated PPE: All disposable items, including gloves, respirators, weigh boats, and contaminated wipes, must be placed in a clearly labeled, sealed hazardous waste container.[6] Never discard these items in the regular trash.

  • Empty Chemical Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. The rinsed container can then be managed according to your institution's specific guidelines.

  • Bulk Chemical Waste: Unused chemical and reaction waste must be collected in a compatible, sealed, and properly labeled hazardous waste container.

  • Regulatory Compliance: All waste must be disposed of through your institution's environmental health and safety office, in accordance with local, state, and federal regulations.[1]

By integrating this expert-level understanding of the hazards with a disciplined, procedural approach to PPE and waste management, you can ensure a safe and effective research environment when working with this compound.

References

  • Fisher Scientific. (2021). Safety Data Sheet: 4-Biphenylcarboxylic acid.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66724, (1,1'-Biphenyl)-4-carboxylic acid.

  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 4-AMINOBIPHENYL.

  • Sigma-Aldrich. (n.d.). Product Page: 4′-amino-[1,1′-biphenyl]-4-carboxylic acid hydrochloride.

  • Ansari, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Biphenylcarboxylic acid.

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • William & Mary Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE) Matrix Guidelines.

  • ChemicalBook. (n.d.). 4'-AMINO-BIPHENYL-4-CARBOXYLIC ACID.

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.

  • IPCS INCHEM. (2016). ICSC 0759: 4-AMINOBIPHENYL.

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.

  • Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide.

  • CDH Fine Chemical. (n.d.). 4-Biphenyl Carboxylic Acid MATERIAL SAFETY DATA SHEET.

  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.

  • Cornell University Environmental Health and Safety. (n.d.). Laboratory Safety Manual.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.